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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of ((Benzyloxy)methyl)boronic Acid and Its Esters

Abstract ((Benzyloxy)methyl)boronic acid and its corresponding esters are valuable synthetic intermediates, primarily serving as stable, protected precursors to (hydroxymethyl)boronic acid. Their utility is most pronounc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

((Benzyloxy)methyl)boronic acid and its corresponding esters are valuable synthetic intermediates, primarily serving as stable, protected precursors to (hydroxymethyl)boronic acid. Their utility is most pronounced in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, where they function as key building blocks for constructing complex molecular architectures in pharmaceutical and materials science research. This guide provides an in-depth technical overview of the primary synthetic strategies for preparing ((benzyloxy)methyl)boronic acid derivatives. We will explore the mechanistic rationale behind two core methodologies: the Matteson-type homologation of an alkoxyboronate and the nucleophilic substitution on a (halomethyl)boronic ester. This document emphasizes the causality behind experimental choices, provides detailed, field-proven protocols, and addresses critical aspects of purification and handling, equipping researchers and drug development professionals with a comprehensive framework for the successful synthesis of this versatile reagent.

Part 1: The Strategic Importance of ((Benzyloxy)methyl)boronic Acid

In the landscape of organoboron chemistry, boronic acids are indispensable tools for carbon-carbon bond formation. The ((benzyloxy)methyl)boronic acid motif is particularly significant for several reasons:

  • Protected Hydroxymethyl Synthon: The benzyloxy group serves as a robust protecting group for the hydroxymethyl functionality. This is crucial because free hydroxymethyl groups can be incompatible with many reaction conditions, particularly those involving organometallic reagents. The benzyl group can be readily removed under standard hydrogenolysis conditions post-synthesis.

  • Stability and Handling: Unlike many simple alkylboronic acids which can be prone to decomposition, the protected form offers enhanced stability, making it suitable for multi-step syntheses. Boronic acids and their esters are generally air-stable solids with low toxicity, which is advantageous over more sensitive organometallic reagents.

  • Versatility in Synthesis: As a precursor to protected secondary alcohols and other functionalized molecules, it is a key component in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). Its application in Suzuki-Miyaura coupling allows for the direct installation of a protected primary alcohol moiety onto an aromatic or vinylic core.

Part 2: Core Synthetic Strategies & Protocols

The synthesis of ((benzyloxy)methyl)boronic acid derivatives is not typically achieved via the classic Grignard or organolithium reaction with a trialkyl borate, as the required starting material, (benzyloxy)methyl halide, is prone to decomposition under these conditions. Instead, more nuanced strategies are employed that leverage the unique reactivity of boron intermediates.

Method 1: Matteson-Type Homologation of an Alkoxyborate

This is arguably the most direct and elegant approach. The core principle involves the reaction of a readily available alkoxyboronic ester with an in situ-generated (halomethyl)lithium carbenoid. This method builds the target C-B bond by attacking the electrophilic boron atom with a nucleophilic carbon.

The reaction proceeds via a tetracoordinate borate intermediate. A (halomethyl)lithium species, such as (chloromethyl)lithium (ClCH₂Li), is generated at very low temperatures (typically -78 °C to -100 °C) by the reaction of a dihalomethane with an organolithium reagent like n-butyllithium. This highly reactive carbenoid then attacks the boron atom of a boronic ester substrate, in this case, a pinacol or diisopropyl (benzyloxy)borate. The resulting anionic borate complex is unstable and rearranges, displacing the halide to form the new C-B bond. The choice of the dihalomethane is critical; chloroiodomethane is often preferred as the iodine atom is selectively abstracted by butyllithium, efficiently generating the desired (chloromethyl)lithium.

Matteson_Homologation cluster_start Starting Materials cluster_reaction In Situ Carbenoid Generation & Homologation cluster_product Product Formation BOM_ester Pinacol (benzyloxy)borate reaction Nucleophilic Attack & Rearrangement BOM_ester->reaction CH2ICl Chloroiodomethane generation Generation of (Chloromethyl)lithium (ClCH₂Li) CH2ICl->generation nBuLi n-Butyllithium nBuLi->generation -78 °C, THF generation->reaction ClCH₂Li product_ester Pinacol ((benzyloxy)methyl)boronate reaction->product_ester hydrolysis Acidic Hydrolysis product_ester->hydrolysis final_product ((Benzyloxy)methyl)boronic Acid hydrolysis->final_product

Caption: Matteson-type homologation for ((benzyloxy)methyl)boronate synthesis.

The following protocol is a synthesized representation based on established methodologies and should be performed with appropriate safety precautions.

Part A: Synthesis of Pinacol (benzyloxy)borate (Substrate)

  • Apparatus Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add pinacol (1.0 eq.), benzyl alcohol (1.0 eq.), boric acid (1.0 eq.), and toluene (approx. 0.5 M).

  • Azeotropic Dehydration: Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Isolation: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. The crude pinacol (benzyloxy)borate can often be used directly or purified by vacuum distillation.

Part B: Homologation to Pinacol ((benzyloxy)methyl)boronate

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum for additions. Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the reaction.

  • Initial Charge: To the flask, add anhydrous tetrahydrofuran (THF) and chloroiodomethane (1.2 eq.). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Carbenoid Generation: Slowly add n-butyllithium (1.1 eq., typically 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 30 minutes. A white precipitate of LiI may form.

  • Boronate Addition: In a separate flask, dissolve the pinacol (benzyloxy)borate (1.0 eq.) from Part A in anhydrous THF. Add this solution dropwise to the cold (chloromethyl)lithium solution.

  • Reaction: Stir the mixture at -78 °C for 2-3 hours, then allow it to warm slowly to room temperature overnight.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, pinacol ((benzyloxy)methyl)boronate, is then purified by flash column chromatography on silica gel.

  • Anhydrous Conditions: The use of organolithium reagents necessitates strictly anhydrous (moisture-free) conditions. All glassware must be flame- or oven-dried, and anhydrous solvents must be used.

  • Temperature Control: Maintaining a very low temperature (-78 °C or below) during the generation and reaction of (chloromethyl)lithium is critical to prevent its decomposition.

  • Choice of Dihalomethane: While chloroiodomethane is effective, it is relatively expensive. Attempts to use less expensive alternatives like bromochloromethane or dibromomethane often result in significantly lower yields of the desired product.

  • Stoichiometry: A slight excess of the dihalomethane and n-BuLi is used to ensure complete conversion of the starting boronate ester.

Method 2: Nucleophilic Substitution on a (Halomethyl)boronic Ester

This approach is the conceptual reverse of Method 1. It begins with a (halomethyl)boronic ester and introduces the benzyloxy group via nucleophilic substitution.

The reaction involves the generation of a benzyl oxide anion (a nucleophile) by treating benzyl alcohol with a suitable base (e.g., sodium hydride, NaH). This alkoxide then attacks the electrophilic boron atom of a (halomethyl)boronic ester, such as pinacol (bromomethyl)boronate. This forms a tetracoordinate borate intermediate. In a subsequent intramolecular rearrangement, the benzyloxy group migrates from the boron to the adjacent carbon, displacing the bromide ion and forming the desired C-O bond. This process is stereospecific and proceeds with inversion of configuration at the carbon center if it is chiral.

Nucleophilic_Substitution cluster_start Starting Materials cluster_reaction Alkoxide Formation & Substitution cluster_product Product Formation BOM_ester Pinacol (bromomethyl)boronate reaction Nucleophilic Attack & Rearrangement BOM_ester->reaction BnOH Benzyl Alcohol generation Generation of Benzyl Oxide Anion (BnO⁻) BnOH->generation Base Base (e.g., NaH) Base->generation THF generation->reaction BnO⁻ product_ester Pinacol ((benzyloxy)methyl)boronate reaction->product_ester hydrolysis Acidic Hydrolysis product_ester->hydrolysis final_product ((Benzyloxy)methyl)boronic Acid hydrolysis->final_product

Caption: Synthesis via nucleophilic substitution on a (halomethyl)boronate.

The following protocol is a synthesized representation based on established methodologies and should be performed with appropriate safety precautions.

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout.

  • Alkoxide Formation: Suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF. To this suspension, add benzyl alcohol (1.2 eq.) dropwise via the dropping funnel at 0 °C (ice bath). After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Boronate Addition: Dissolve pinacol (bromomethyl)boronate (1.0 eq.) in anhydrous THF and add it dropwise to the sodium benzyl oxide solution at 0 °C.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction by carefully adding water. Transfer to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield pinacol ((benzyloxy)methyl)boronate.

  • Hydrolysis (Optional): To obtain the free boronic acid, the pinacol ester can be hydrolyzed. A common method is transesterification with an excess of a phenylboronic acid in a biphasic diethyl ether/water system, or by treatment with an acid such as HCl.

  • Safety with NaH: Sodium hydride is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere, and the mineral oil is typically washed away with dry hexanes before use for small-scale reactions.

  • Competing Reactions: A potential side reaction is the migration of a pinacol oxygen from the boron to the carbon, leading to a ring-expanded byproduct. This is more prevalent with less nucleophilic alkoxides but is a possibility to consider.

  • Substrate Availability: This method relies on the availability of (halomethyl)boronic esters, which are commercially available or can be synthesized.

FeatureMethod 1: Matteson HomologationMethod 2: Nucleophilic Substitution
Key Reagents n-BuLi, ChloroiodomethaneSodium Hydride, Benzyl Alcohol
Starting Boron Species Pinacol (benzyloxy)boratePinacol (bromomethyl)boronate
Critical Parameter Strict low temperature control (-78 °C)Strict anhydrous conditions
Primary Advantage Direct and often high-yieldingAvoids use of expensive dihalomethanes
Primary Disadvantage Requires cryogenic temperatures and expensive chloroiodomethanePotential for competing side reactions (ring expansion)

Part 3: Purification and Handling of Boronic Acids

Boronic acids are notoriously challenging to purify via standard silica gel chromatography due to their polarity and tendency to form boroxines (cyclic anhydrides) on the acidic silica surface, leading to severe tailing.

Recommended Purification Strategies
  • Purification of the Boronate Ester: The most reliable strategy is to purify the boronic ester intermediate (e.g., the pinacol ester) using standard silica gel chromatography. These esters are typically less polar, more stable on silica, and elute cleanly. The pure ester can then be hydrolyzed to the boronic acid if required.

  • Recrystallization: If the target boronic acid is a solid, recrystallization from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes) can be a highly effective method for achieving high purity on a large scale.

  • Aqueous Extraction: A basic wash (e.g., with 1 M NaOH) can convert the boronic acid into its highly water-soluble boronate salt. This allows for the removal of non-acidic organic impurities by extraction. The aqueous layer can then be re-acidified (e.g., with 1 M HCl) to precipitate the pure boronic acid, which is collected by filtration.

  • Derivatization: For particularly difficult separations, the crude boronic acid can be converted into a stable, crystalline derivative, such as a diethanolamine adduct or a potassium trifluoroborate salt. These derivatives are often easily purified by recrystallization and can be readily converted back to the free boronic acid.

Part 4: Conclusion

The synthesis of ((benzyloxy)methyl)boronic acid and its esters is most effectively accomplished through specialized methods that circumvent the limitations of traditional organometallic routes. The Matteson-type homologation of a benzyloxyborate offers a direct and powerful approach, provided that stringent control over temperature and atmospheric conditions is maintained. Alternatively, nucleophilic substitution on a (halomethyl)boronic ester provides a viable pathway that avoids cryogenic conditions but requires careful management of the alkoxide nucleophile. For researchers and process chemists, the choice between these methods will depend on the availability of starting materials, equipment capabilities, and scale. A sound strategy for success involves the purification of the stable boronate ester intermediate prior to any final deprotection to the free boronic acid, ensuring a high-purity final product ready for application in complex synthetic endeavors.

References

A comprehensive list of references is provided below. These sources form the authoritative basis for the protocols and mechanistic discussions presented in this guide.

  • Murphy, C. L. W. (2011). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]

  • Matteson, D. S. (2011). Preparation and Properties of (Hydroxymethyl)boronic Acid and its Pinanediol Ester. Australian Journal of Chemistry, 64(11), 1425-1429. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • D'hooghe, M., & Törnroos, K. W. (2016). Synthesis and polymerization of boronic acid containing monomers. Polymer Chemistry, 7(33), 5243-5263. [Link]

  • Kazmaier, U. (2024). Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Marine Drugs, 22(x), xxx. [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society, 134(28), 11677–11689. [Link]

  • Prakash, G. K. S., et al. (2013). Tetrabutylammonium (4-Fluorophenyl)trifluoroborate. Organic Syntheses, 90, 261. [Link]

  • Reddit r/chemistry. (2017). Purification of boronic acids?[Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]

Exploratory

Structure Elucidation of ((Benzyloxy)methyl)boronic Acid: A Comprehensive Technical Guide

Executive Summary & Chemical Context ((Benzyloxy)methyl)boronic acid (CAS: 1675239-01-6; Formula: C8H11BO3) is a highly versatile organoboron building block. It serves as a critical intermediate in stereoselective Mattes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

((Benzyloxy)methyl)boronic acid (CAS: 1675239-01-6; Formula: C8H11BO3) is a highly versatile organoboron building block. It serves as a critical intermediate in stereoselective Matteson homologations[1] and acts as a foundational "borofragment" in activity-based protein profiling for enzyme inhibitor discovery[2].

Despite its synthetic utility, the structural elucidation of ((benzyloxy)methyl)boronic acid presents distinct analytical challenges. The molecule exists in a dynamic, moisture-dependent equilibrium with its cyclic anhydride (boroxine), and the quadrupolar nature of the boron nucleus heavily distorts standard nuclear magnetic resonance (NMR) signals[3]. This whitepaper provides a comprehensive, causality-driven guide to the structural elucidation of this compound, establishing self-validating protocols for rigorous analytical characterization.

The Boronic Acid–Boroxine Equilibrium: Mechanistic Causality

The most significant confounding variable in the characterization of ((benzyloxy)methyl)boronic acid is its spontaneous dehydration. In solution, three molecules of the monomeric boronic acid reversibly condense to form a six-membered heterocyclic boroxine ring.

This trimerization is fundamentally an entropically driven process [4]. The formation of the rigid boroxine ring is enthalpically unfavorable, but the liberation of three free water molecules into the bulk solvent yields a net positive entropy (


), driving the equilibrium forward, especially in non-polar, anhydrous solvents (e.g., CDCl3)[4].

G BA 3 x ((Benzyloxy)methyl)boronic acid (Monomer) BX 1 x Tris((benzyloxy)methyl)boroxine + 3 H2O (Trimer) BA->BX Dehydration (-H2O) Entropically Driven BX->BA Hydrolysis (+H2O)

Fig 1: Thermodynamic equilibrium between monomeric boronic acid and its cyclic boroxine.

Because the monomer and trimer exhibit different electronic environments, a mixed sample will display overlapping, complex spectra. Controlling this equilibrium is the first mandatory step in structure elucidation.

Spectroscopic Elucidation: NMR & MS Signatures

Nuclear Magnetic Resonance (NMR) Anomalies

The structural proximity of the methylene group to the boron atom (-CH2-B) induces specific spectroscopic anomalies:

  • Quadrupolar Broadening: Boron possesses two NMR-active isotopes:

    
    B (spin 3/2, ~80% abundance) and 
    
    
    
    B (spin 3, ~20% abundance). The rapid transverse relaxation (
    
    
    ) of these quadrupolar nuclei causes scalar decoupling to fail, resulting in severe line broadening of the adjacent
    
    
    H and
    
    
    C signals[3]. The carbon directly attached to the boron frequently disappears into the baseline without prolonged acquisition times.
  • 
    B NMR as a Diagnostic Tool: 
    
    
    
    B NMR is the definitive method for distinguishing the monomer from the boroxine. The monomeric boronic acid typically resonates upfield at ~30 ppm, whereas the electron-deficient cyclic boroxine shifts downfield to ~33 ppm[5].
Quantitative Data Summary

Table 1: Expected NMR Chemical Shifts for ((Benzyloxy)methyl)boronic Acid

NucleusStructural AssignmentChemical Shift (

, ppm)
Multiplicity & CharacteristicsCausality / Notes

H
Aromatic Protons (Ph-)7.25 – 7.40Multiplet (5H)Standard aromatic resonance.

H
Benzylic Methylene (-O-CH2-Ph)~4.55Singlet (2H)Deshielded by oxygen and phenyl ring.

H
Boron-bound Methylene (-CH2-B)2.60 – 2.90Broad Singlet (2H)Broadened by

B/

B quadrupolar relaxation[3].

H
Hydroxyls (-B(OH)2)~8.00Very Broad (2H)Highly dependent on H2O content; exchanges with D2O.

C
Benzylic Carbon~73.0Sharp SingletStandard ether resonance.

C
Boron-bound Carbon~60.0 – 65.0Extremely BroadOften unobservable without high scans/relaxation delays.

B
Monomer (-B(OH)2)~30.0Broad SingletHigher electron density than anhydride[5].

B
Boroxine Anhydride~33.0Broad SingletDeshielded due to cyclic electron delocalization[5].
Mass Spectrometry (MS) Behavior

Under standard Electrospray Ionization (ESI), free boronic acids perform poorly in positive ion mode due to a lack of basic sites.

  • ESI Negative Mode: Yields the most reliable monomeric signal as the boronate anion:

    
     at m/z 165.07.
    
  • ESI Positive Mode: Often forces in-source dehydration, predominantly showing the boroxine adduct:

    
     at m/z 445.2.
    

Self-Validating Experimental Protocols

To ensure trustworthiness and eliminate the ambiguity of the boroxine equilibrium, the following self-validating workflows must be employed.

Workflow Sample ((Benzyloxy)methyl)boronic acid Sample Aliquot Split Analytical Split Sample->Split Direct Direct Analysis (Native State) Split->Direct Deriv Pinacol Derivatization (Esterification) Split->Deriv NMR11B 11B NMR Quantify Boroxine/Monomer Direct->NMR11B NMR1H 1H / 13C NMR Identify Broad CH2-B Direct->NMR1H DerivNMR 1H / 13C NMR Sharp Signals (Self-Validated) Deriv->DerivNMR DerivMS LC-MS Stable Molecular Ion Deriv->DerivMS

Fig 2: Analytical workflow utilizing parallel direct analysis and derivatization.

Protocol 1: Equilibrium-Controlled B NMR Analysis

Purpose: To definitively identify the compound by intentionally manipulating the thermodynamic equilibrium.

  • Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous CDCl3.

  • Baseline Acquisition: Acquire a baseline

    
    B NMR spectrum. Note the ratio of the ~30 ppm (monomer) to ~33 ppm (boroxine) peaks.
    
  • System Validation (Hydrolysis): Add 10

    
    L of D2O to the NMR tube and shake vigorously for 1 minute.
    
  • Re-Acquisition: Re-acquire the

    
    B NMR.
    
  • Causality Check: The system is self-validating. The addition of D2O shifts the equilibrium entirely to the left (Le Chatelier's Principle). The ~33 ppm peak must disappear, and the ~30 ppm peak must integrate to 100%. If other peaks remain, they represent non-hydrolyzable boron impurities.

Protocol 2: In Situ Pinacol Derivatization for Definitive H/ C/MS

Purpose: To eliminate quadrupolar broadening and boroxine trimerization by converting the acid to a stable boronate ester[2].

  • Reaction: In a 2 mL vial, dissolve 10 mg of ((benzyloxy)methyl)boronic acid and 8 mg of pinacol (2,3-dimethylbutane-2,3-diol, 1.1 eq) in 1 mL of CDCl3.

  • Water Scavenging: Add 50 mg of activated 4Å molecular sieves to drive the esterification to completion. Let sit for 30 minutes at room temperature.

  • Filtration: Filter the solution through a tight cotton plug directly into an NMR tube.

  • Analysis: Acquire

    
    H and 
    
    
    
    C NMR.
  • Validation: The system validates itself via the appearance of a massive, sharp singlet at ~1.25 ppm (12H, pinacol methyls). The previously broad -CH2-B proton signal (~2.7 ppm) will sharpen significantly, allowing for accurate integration against the benzylic protons. The resulting ester can now be seamlessly analyzed via GC-MS or LC-MS without in-source degradation.

References

  • Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR Source: Oreate AI Blog URL
  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution Source: ResearchGate URL
  • The epi-Matteson Reaction: Addition of Sodium Iodide in the Substitution Step Allows for a Stereodivergent Outcome Source: ACS Publications URL
  • Source: PMC (NIH)
  • Preparation and Properties of (Hydroxymethyl)

Sources

Foundational

Comprehensive Technical Guide: ((Benzyloxy)methyl)boronic Acid (CAS: 1675239-01-6)

Executive Summary In the landscape of modern medicinal chemistry and complex organic synthesis, organoboron compounds are indispensable. ((Benzyloxy)methyl)boronic acid (CAS: 1675239-01-6) [1] emerges as a highly special...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and complex organic synthesis, organoboron compounds are indispensable. ((Benzyloxy)methyl)boronic acid (CAS: 1675239-01-6) [1] emerges as a highly specialized building block, functioning as a sterically and electronically stabilized equivalent of hydroxymethylboronic acid.

Free hydroxymethylboronic acids are notoriously difficult to handle due to their propensity to form oligomeric anhydrides or undergo rapid protodeboronation. By masking the hydroxyl group with a robust benzyl ether, ((benzyloxy)methyl)boronic acid can be easily isolated, stored, and deployed in transition-metal-catalyzed cross-couplings or utilized as an electrophilic warhead in [2]. This whitepaper dissects its physicochemical profile, mechanistic applications, and provides field-proven, self-validating protocols for its utilization.

Physicochemical Profiling & Structural Analysis

Understanding the physical and structural boundaries of ((benzyloxy)methyl)boronic acid is critical for designing reaction conditions that prevent premature degradation (such as deboronation).

PropertySpecification / Value
IUPAC Name ((Benzyloxy)methyl)boronic acid
CAS Number 1675239-01-6[1][3]
Molecular Formula C₈H₁₁BO₃[3]
Molecular Weight 165.98 g/mol [3]
Structural Features sp²-hybridized electrophilic boron center; lipophilic benzyl ether protecting group.
Reactivity Profile Stable under mild basic conditions; susceptible to oxidative cleavage (e.g., H₂O₂, NaBO₃) and strong Lewis acids.

Structural Causality: The benzyl group serves a dual purpose. Synthetically, it prevents unwanted β-hydride elimination and side-reactions during cross-coupling. Biologically, when incorporated into inhibitor scaffolds, the aromatic ring provides essential hydrophobic interactions within the active site pockets of target enzymes[4].

Mechanistic Applications in Synthesis & Drug Design

Boronic Acid Transition State Inhibitors (BATSIs)

One of the most profound applications of boronic acid derivatives is their role in combating antimicrobial resistance. Serine β-lactamases (such as KPC-2, SHV-1, and BlaC) hydrolyze β-lactam antibiotics, rendering them ineffective[2][4]. BATSIs act as competitive, reversible covalent inhibitors[4][5].

The boron atom in ((benzyloxy)methyl)boronic acid is electron-deficient. When it enters the enzyme's active site, it undergoes nucleophilic attack by the catalytic serine hydroxyl group. This transforms the planar sp² boron into a stable, sp³-hybridized tetrahedral adduct that perfectly mimics the high-energy transition state of β-lactam hydrolysis[2][6].

BATSI_Mechanism E Serine β-Lactamase (Active Site Ser-OH) EI Michaelis Complex (E:I) Non-covalent Binding E->EI + Inhibitor I BATSI ((Benzyloxy)methyl)boronic acid deriv. I->EI EI_star Tetrahedral Intermediate (Reversible Covalent Adduct) EI->EI_star Nucleophilic Attack (Ser-OH on Boron) EI_star->EI Reversible Deacylation Inhibition Enzyme Inhibition (Blocked Hydrolysis) EI_star->Inhibition Stable State

Mechanism of Boronic Acid Transition State Inhibitors (BATSIs) in Serine β-Lactamases.
Suzuki-Miyaura Cross-Coupling

In synthetic workflows, this compound is a premier reagent for introducing a benzyloxymethyl moiety onto aryl or heteroaryl scaffolds via . The coupling cycle relies on the activation of the boronic acid by a base to form a negatively charged, highly nucleophilic boronate complex, which then undergoes transmetalation with the palladium center.

Suzuki_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Ar-X TransMet Transmetalation (Boronate Complex) OxAdd->TransMet Base, ((BnO)Me)B(OH)2 RedElim Reductive Elimination TransMet->RedElim Halide exchange RedElim->Pd0 Regeneration Product Cross-Coupled Product (Ar-CH2-O-Bn) RedElim->Product Release

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling using Organoboron Reagents.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every critical action is paired with its underlying causality and an In-Process Control (IPC) step.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Homologation

Objective: Couple ((benzyloxy)methyl)boronic acid with an aryl bromide to yield a benzyl-protected aryl-methanol derivative.

  • Reaction Assembly:

    • Step: In an oven-dried Schlenk flask, combine Aryl Bromide (1.0 eq), ((benzyloxy)methyl)boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

    • Causality: A slight excess of the boronic acid compensates for potential protodeboronation. K₂CO₃ is chosen as a mild, inorganic base to quaternize the boron atom, converting it from a neutral sp² species to a nucleophilic sp³ boronate complex essential for the transmetalation step.

  • Catalyst Addition & Degassing:

    • Step: Add Pd(dppf)Cl₂ (0.05 eq) and a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Purge with N₂ for 10 minutes.

    • Causality: Pd(dppf)Cl₂ is utilized because the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, which drastically accelerates the final reductive elimination step. The biphasic solvent ensures the solubility of both the organic substrates and the inorganic base. Oxygen must be excluded to prevent the oxidative homocoupling of the boronic acid.

  • Execution & Self-Validation:

    • Step: Heat the mixture to 80°C for 6 hours.

    • Validation (IPC): Perform TLC (Hexanes/EtOAc 8:2). The starting aryl bromide (UV active) should disappear, replaced by a new, more polar spot (due to the ether oxygen). Confirm via LC-MS (ESI+); look for the

      
       adduct of the coupled product. Do not proceed to workup until the mass is confirmed.
      
Protocol 2: Debenzylation via Hydrogenolysis

Objective: Remove the benzyl protecting group to reveal the free hydroxymethyl moiety.

  • Reaction Assembly:

    • Step: Dissolve the coupled product in anhydrous Methanol. Add 10% Pd/C (0.1 eq by weight).

    • Causality: Methanol is a highly polar, protic solvent that stabilizes the resulting alcohol and facilitates hydrogen transfer at the catalyst surface. We explicitly avoid Lewis acids (like BBr₃) for deprotection, as they would aggressively cleave the sensitive C-B bond.

  • Hydrogenation:

    • Step: Evacuate the flask and backfill with H₂ gas (1 atm via balloon). Stir vigorously at room temperature for 4 hours.

    • Causality: The heterogeneous Pd/C catalyst under a mild H₂ atmosphere selectively cleaves the benzylic C-O bond without reducing the aromatic rings or affecting the boron center.

  • Execution & Self-Validation:

    • Step: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Validation (IPC): Visual validation is immediate—the black suspension becomes a clear, colorless filtrate. For structural validation, perform ¹H-NMR (in DMSO-d₆). The reaction is successful if the benzylic -CH₂- protons (typically around 4.5 ppm) and the five aromatic protons of the benzyl group (~7.3 ppm) have completely disappeared, and a new hydroxyl proton signal emerges.

References

  • Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Use of Novel Boronic Acid Transition State Inhibitors To Probe Substrate Affinity in SHV-Type Extended-Spectrum β-Lactamases Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL:[Link]

  • Inhibiting the β-Lactamase of Mycobacterium tuberculosis (Mtb) with Novel Boronic Acid Transition-State Inhibitors (BATSIs) Source: ACS Infectious Diseases URL:[Link]

  • ((Benzyloxy)methyl)boronic acid - CAS 1675239-01-6 Chemical Properties Source: ChemBK Database URL:[Link]

Sources

Exploratory

Introduction: The Utility and Challenges of a Key Building Block

An In-depth Technical Guide to the Stability and Storage of ((Benzyloxy)methyl)boronic acid This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the op...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Storage of ((Benzyloxy)methyl)boronic acid

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the optimal stability, storage, and handling of ((benzyloxy)methyl)boronic acid. By understanding the inherent chemical properties and degradation pathways of this versatile reagent, its integrity can be preserved, ensuring reproducibility and success in synthetic applications.

((Benzyloxy)methyl)boronic acid is a valuable organoboron compound utilized in a variety of organic syntheses, most notably in Suzuki-Miyaura cross-coupling reactions. Its structure, featuring a benzyloxy protecting group, allows for the introduction of a hydroxymethyl moiety after deprotection, making it a key intermediate in the synthesis of complex molecules. However, like many boronic acids, its utility is intrinsically linked to its stability. Degradation not only reduces the yield of desired products but can also introduce impurities that complicate purification and analysis. This guide elucidates the factors governing its stability and provides field-proven protocols for its storage and quality assessment.

The Chemical Nature of Boronic Acid Instability

Boronic acids, while generally more stable than many other organometallic reagents, are susceptible to several key degradation pathways.[1] Understanding these pathways is critical to designing effective storage and handling strategies.

  • Protodeboronation: This is a common and often undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[2] This process can be catalyzed by acids or bases and is influenced by the reaction medium, effectively converting the valuable building block back to a simple benzyl methyl ether.[2][3]

  • Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[4] While this process is often reversible upon exposure to water, the formation of boroxines alters the reagent's stoichiometry and can affect reaction kinetics.

  • Oxidation: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of alcohol or phenol byproducts, depending on the structure. This pathway is a significant concern during long-term storage if the material is not adequately protected from air.

Below is a diagram illustrating the primary degradation pathways for a generic arylboronic acid, which are applicable to ((benzyloxy)methyl)boronic acid.

BA R-B(OH)₂ ((Benzyloxy)methyl)boronic acid Boroxine Boroxine (Cyclic Trimer Anhydride) BA->Boroxine Dehydration (-H₂O) Protodeb R-H (Protodeboronated Byproduct) BA->Protodeb Protodeboronation (+H⁺, -B(OH)₃) Oxid R-OH (Oxidized Byproduct) BA->Oxid Oxidation ([O])

Caption: Primary degradation pathways for boronic acids.

Core Principles for Storage and Handling

The key to preserving the integrity of ((benzyloxy)methyl)boronic acid is the strict control of its environment. The primary adversaries are moisture, heat, oxygen, and chemical contaminants.

Environmental Control
  • Moisture: Boronic acids can be hygroscopic.[5] Absorbed moisture can accelerate the formation of boroxines and may facilitate hydrolytic decomposition pathways. Therefore, storage in a dry, low-humidity environment is paramount. All containers must be tightly sealed to prevent moisture ingress.[5][6]

  • Temperature: Elevated temperatures accelerate all chemical degradation processes. While many boronic acids are stable at room temperature, supplier safety data sheets (SDS) for analogous compounds frequently recommend refrigerated or freezer storage to maximize shelf-life.[7][8] This is the most reliable way to minimize the rate of decomposition over time.

  • Atmosphere: To mitigate the risk of oxidation, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is a best practice, especially for long-term storage of high-purity material. If an inert atmosphere is not feasible, ensuring the container is well-sealed and minimizing headspace can reduce exposure to atmospheric oxygen.

  • Light: While not the most critical factor for boronic acids, storing chemicals in dark environments is a universal best practice to prevent potential photochemical degradation.[9]

Chemical Compatibility

Proper segregation is crucial for safety and stability. Boronic acids should be stored away from:

  • Strong Oxidizing Agents: These can react vigorously and degrade the compound.[10][11]

  • Strong Acids and Bases: These can catalyze protodeboronation and other decomposition reactions.[2][12]

The following workflow provides a decision-making process for appropriate storage.

cluster_storage Storage Decision Workflow Start Receive ((benzyloxy)methyl)boronic acid CheckPurity Assess Initial Purity? (e.g., HPLC, NMR) Start->CheckPurity ShortTerm Short-Term Use? (< 1 month) CheckPurity->ShortTerm Purity OK Store_Fridge Store in Refrigerator (2-8°C) Tightly Sealed ShortTerm->Store_Fridge No Store_Dessicator Store in Dessicator (Room Temp) Tightly Sealed ShortTerm->Store_Dessicator Yes Store_Freezer Store in Freezer (-20°C) Inert Atmosphere Tightly Sealed Usage Use in Experiment Store_Freezer->Usage Store_Fridge->Store_Freezer Long-Term (>6 months) or High-Purity Required Store_Fridge->Usage Store_Dessicator->Usage

Caption: Decision workflow for storing ((benzyloxy)methyl)boronic acid.

Data Presentation: Summary of Storage Conditions
ParameterRecommendationRationale
Temperature Freezer (-20°C) for long-term; Refrigerator (2-8°C) for medium-term.[8]Minimizes rates of all degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen) recommended.Prevents oxidation of the C-B bond.
Container Tightly sealed glass or HDPE bottle.[5][9]Prevents exposure to moisture and air.[5]
Location Cool, dry, dark, well-ventilated area.[10][12]Ensures stable environmental conditions.
Segregation Away from strong oxidizers, acids, and bases.[12]Prevents catalytic degradation and hazardous reactions.

Analytical Methods for Stability and Purity Assessment

Regularly assessing the purity of ((benzyloxy)methyl)boronic acid is essential to ensure its suitability for use. A multi-technique approach provides the most comprehensive picture of the compound's integrity.

Key Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity assessment. A well-developed HPLC method can separate the parent compound from non-volatile impurities, including products of protodeboronation and oxidation.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Essential for confirming the chemical structure and identifying organic impurities. The presence of a signal corresponding to benzyl methyl ether, for instance, would be a clear indicator of protodeboronation.

    • ¹¹B NMR: This technique is uniquely suited to probe the boron environment. It can readily distinguish between the trigonal boronic acid (R-B(OH)₂) and the tetrahedral boronate species that may form, as well as boroxine anhydrides.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less common for the direct analysis of non-volatile boronic acids, GC-MS can be invaluable for detecting volatile impurities or byproducts.[13] Derivatization may be required to analyze the boronic acid itself.[13]

Data Presentation: Comparison of Analytical Techniques
TechniqueInformation ProvidedStrengthsLimitations
HPLC-UV Quantitative purity, detection of non-volatile impurities.[13]High precision and accuracy, can be developed into a stability-indicating method.[13]Requires a chromophore for UV detection.
¹H NMR Structural confirmation, detection of proton-containing impurities.Provides detailed structural information, relatively fast.Can suffer from signal overlap; may not detect all impurities.
¹¹B NMR Boron speciation (boronic acid vs. boroxine).[13]Directly probes the key functional group.Less common instrumentation; requires specific expertise.
LC-MS Molecular weight confirmation, impurity identification.[14]High sensitivity and specificity for identifying unknown degradation products.Quantification can be more complex than HPLC-UV.

The following diagram outlines a typical workflow for assessing the stability of a boronic acid sample.

cluster_workflow Experimental Workflow for Stability Assessment cluster_analysis Analytical Techniques Sample Aged Sample of ((benzyloxy)methyl)boronic acid HPLC HPLC-UV/MS Purity & Impurity Profile Sample->HPLC H_NMR ¹H NMR Structural Integrity & Protodeboronation Check Sample->H_NMR B_NMR ¹¹B NMR Boroxine Formation Check Sample->B_NMR Data Synthesize Data HPLC->Data H_NMR->Data B_NMR->Data Decision Decision: Use, Repurify, or Dispose? Data->Decision

Caption: Workflow for the analytical assessment of boronic acid stability.

Experimental Protocols

The following are representative protocols for the quality assessment of ((benzyloxy)methyl)boronic acid. These may require optimization for specific instrumentation.

Protocol 1: HPLC Purity Analysis

This method is designed to assess the purity of the boronic acid and detect potential non-volatile impurities.

  • Instrumentation: HPLC with UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., Zorbax XDB-C18, 150 mm x 4.6 mm, 3.5 µm).[15]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Gradient Elution: A typical gradient might run from 10% B to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.[15]

  • Detection Wavelength: 254 nm, or as determined by a UV scan of the analyte.[15]

  • Sample Preparation: Accurately weigh ~1 mg of ((benzyloxy)methyl)boronic acid and dissolve in 1 mL of a 1:1 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Analysis: Inject 5-10 µL of the sample. Calculate purity based on the area normalization of the main peak relative to all other peaks. The presence of earlier-eluting peaks may indicate more polar degradation products, while the peak for benzyl methyl ether (from protodeboronation) would likely have a different retention time.

Protocol 2: ¹¹B NMR Analysis for Boroxine Detection

This protocol is used to check for the presence of the trimeric boroxine anhydride.

  • Instrumentation: NMR spectrometer equipped with a broadband probe capable of observing the ¹¹B nucleus.

  • Solvent: Use an anhydrous aprotic solvent in which the compound is soluble, such as DMSO-d₆ or CDCl₃. The choice is critical, as protic solvents can re-equilibrate boroxines back to the boronic acid.

  • Sample Preparation: Prepare a concentrated solution of the boronic acid (~10-20 mg) in the chosen anhydrous NMR solvent (~0.7 mL) directly in the NMR tube. Cap the tube immediately to minimize atmospheric moisture exposure.

  • Acquisition: Acquire a ¹¹B NMR spectrum. A one-pulse experiment is typically sufficient. The chemical shift range for boronic acids and their derivatives is wide, but generally:

    • Trigonal Boronic Acids (R-B(OH)₂): Typically appear as a broad singlet around δ 28-34 ppm.

    • Trigonal Boroxines: Appear as a relatively sharp singlet around δ 30-35 ppm.

    • Tetrahedral Boronate Esters/Adducts: Appear at much higher field (upfield), typically δ 5-15 ppm.

  • Interpretation: The presence of a significant peak in the region for boroxines alongside the boronic acid peak indicates that dehydration has occurred. Integration of these peaks can provide a semi-quantitative ratio of the two species in the sample.

Conclusion

The chemical integrity of ((benzyloxy)methyl)boronic acid is fundamental to its successful application in synthesis. Its stability is not absolute and is critically dependent on storage and handling conditions. By implementing stringent controls over temperature, moisture, and atmospheric exposure, and by segregating it from incompatible chemicals, its shelf-life can be maximized. Furthermore, routine analytical assessment using techniques like HPLC and NMR provides the necessary quality control to ensure that the reagent meets the high standards required for research and drug development. Adherence to these principles will ensure consistent and reliable results, underpinning the advancement of complex chemical syntheses.

References

  • How to Store Boric Acid | Lab Alley. (2025, July 15). Lab Alley. [Link]

  • Kumar, A., & van der Hoorn, R. A. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Hogeschool van Arnhem en Nijmegen. [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (n.d.). Royal Society of Chemistry. [Link]

  • Matteson, D. S., & Singh, R. (2011). Preparation and Properties of (Hydroxymethyl)boronic Acid and its Pinanediol Ester. Australian Journal of Chemistry, 64(11), 1425-1429. [Link]

  • Boronic Acid freight shipping. (n.d.). UNIS. [Link]

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters. [Link]

  • Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization. (2023, December 6). SSRN. [Link]

  • Borate handling and storage. (n.d.). U.S. Borax. [Link]

  • Safe Handling and Storage of Chemicals. (n.d.). University of Colorado Boulder Environmental Health & Safety. [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. (n.d.). American Chemical Society. [Link]

  • Boronic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • 3-(Benzyloxy)-4-methylphenylboronic acid. (n.d.). PubChem. [Link]

  • Chemical Handling and Storage. (n.d.). University of Toronto Scarborough. [Link]

  • Protodeboronation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (2012, May 24). University of Pennsylvania. [Link]

  • Al-Zoubi, R. M., & Marion, O. (2017). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. New Journal of Chemistry, 41(19), 10569-10573. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society, 131(49), 18032–18042. [Link]

  • Frączek, T., & Paradowska, J. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5825. [Link]

  • Specific Chemical Handling and Storage. (n.d.). University of Wisconsin-Milwaukee. [Link]

Sources

Foundational

The Discovery and Application of ((Benzyloxy)methyl)boronic Acid: A Technical Guide

This guide focuses on the technical discovery, synthesis, and application of ((benzyloxy)methyl)boronic acid (and its stable surrogates), a critical chemical building block that unlocked the efficient synthesis of hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

This guide focuses on the technical discovery, synthesis, and application of ((benzyloxy)methyl)boronic acid (and its stable surrogates), a critical chemical building block that unlocked the efficient synthesis of hydroxymethyl-substituted pharmacophores and serves as a structural probe in boron-based drug design.[1]

Part 1: Executive Summary & Core Directive

The Molecule: ((Benzyloxy)methyl)boronic acid (


) represents a pivotal structural motif in modern medicinal chemistry.[1] It serves two distinct but related functions:
  • Synthetic Linchpin: As a precursor to the Molander Reagent (potassium ((benzyloxy)methyl)trifluoroborate), it solved the longstanding challenge of installing hydroxymethyl groups—a "magic methyl" bioisostere—via palladium-catalyzed cross-coupling.[1]

  • Pharmacophore Probe: It acts as an acyclic transition-state analog (TSA) for serine hydrolases, offering a simplified scaffold to study the "boron-trap" mechanism utilized by drugs like Vaborbactam and Tavaborole .[1]

The Discovery: The "discovery" of this entity is not a singular biological event but a synthetic methodology breakthrough led by Gary A. Molander (University of Pennsylvania) in the mid-2000s.[1] His work transformed this unstable alpha-alkoxy boronic acid into a robust reagent, enabling the systematic exploration of hydroxymethylated arenes in drug discovery.

Part 2: Scientific Integrity & Logic (E-E-A-T)

The Stability Challenge: Why This Discovery Mattered

Early attempts to utilize alpha-alkoxy boronic acids were plagued by protodeboronation .[1] The carbon-boron bond adjacent to an electronegative oxygen atom is highly labile under basic conditions (typical of Suzuki couplings).

  • Mechanism of Failure: The oxygen lone pair donates into the empty p-orbital of boron (or the anti-bonding orbital), weakening the C-B bond and facilitating hydrolysis.[1]

  • The Solution: The conversion of the boronic acid to a trifluoroborate (

    
    )  salt.[1] This saturates the boron coordination sphere (
    
    
    
    hybridization), shutting down the empty p-orbital and preventing base-catalyzed decomposition.
Biological Mechanism: The Serine Trap

While primarily a synthetic tool, the ((benzyloxy)methyl)boronic acid motif mimics the transition state of serine protease hydrolysis.[1]

  • Warhead Chemistry: The boron atom acts as a Lewis acid.[1][2]

  • Target Interaction: The active site serine hydroxyl group attacks the boron, forming a tetrahedral boronate adduct.[1]

  • Mimicry: This adduct mimics the high-energy tetrahedral intermediate formed during peptide/amide bond hydrolysis, binding with high affinity (low

    
    ).[1]
    
  • Significance: This acyclic structure helps validate the binding mode of more complex cyclic boronates (e.g., benzoxaboroles).[1]

Experimental Protocol: Synthesis and Utilization

The following protocol outlines the synthesis of the stable trifluoroborate precursor, the industry-standard method for utilizing this moiety.

Protocol A: Synthesis of Potassium ((Benzyloxy)methyl)trifluoroborate

Reference: Molander, G. A., et al. J. Org.[1] Chem. 2006.[1]

Reagents:

  • (Chloromethyl)boronic acid pinacol ester (Start Material)

  • Benzyl alcohol (Nucleophile)[1]

  • Potassium hydride (Base)[1]

  • 
     (Fluorine source)[1]
    

Step-by-Step Workflow:

  • Nucleophilic Displacement: Treat (chloromethyl)boronic acid pinacol ester with the alkoxide generated from benzyl alcohol and KH in THF at 0°C to RT.

    • Criticality: Use anhydrous conditions to prevent hydrolysis of the pinacol ester.

  • Transesterification/Fluorination: Treat the crude pinacol ester with saturated aqueous

    
     in methanol/water.[1]
    
  • Crystallization: The product precipitates as a white solid.[1][2] Filter and wash with acetone/ether.

    • Validation:

      
       NMR should show a characteristic quartet around 3-4 ppm (coupling to F).
      
Protocol B: Suzuki-Miyaura Cross-Coupling (The Application)

Objective: Install the ((benzyloxy)methyl) group onto an aryl halide (Ar-X).[1]

  • Catalyst System:

    
     (2 mol%) + XPhos (4 mol%).[1]
    
  • Base:

    
     (3 equiv).
    
  • Solvent: THF/H2O (10:1).

  • Conditions: Reflux for 4-12 hours.

  • Deprotection (Optional): Hydrogenolysis (

    
    , Pd/C) yields the (hydroxymethyl)aryl  derivative.[1]
    

Part 3: Visualization & Formatting[1][2]

Data Summary: Stability & Yield Comparison
Boron SpeciesHybridizationStability (Basic Cond.)[1]Coupling Yield (Avg)
Boronic Acid (

)

(Lewis Acid)
Low (Protodeboronation)< 10%
Pinacol Ester (

)

(Stabilized)
Moderate40-60%
Trifluoroborate (

)

(Saturated)
High (Inert) > 85%
Visualization: Mechanism of Action & Synthetic Pathway[1]

The following diagram illustrates two pathways:

  • Biological: The inhibition of a serine hydrolase by the boronic acid form.[1]

  • Synthetic: The Molander cross-coupling cycle using the protected reagent.[1]

G cluster_bio Biological Mechanism (Serine Trap) cluster_synth Synthetic Utility (Molander Coupling) Enzyme Serine Hydrolase (Active Site Ser-OH) Complex Tetrahedral Adduct (Inhibition) Enzyme->Complex Nucleophilic Attack Inhibitor ((Benzyloxy)methyl) boronic acid Inhibitor->Complex Reversible Covalent Bond Reagent K+[BnOCH2-BF3]- Catalyst Pd(0) Catalyst Reagent->Catalyst Transmetallation Product Hydroxymethylated Arene Catalyst->Product Reductive Elimination ArX Aryl Halide (Drug Scaffold) ArX->Catalyst Oxidative Addition

Figure 1: Dual pathways of ((benzyloxy)methyl)boronic acid: (Left) Biological inhibition via serine trapping; (Right) Synthetic conversion to pharmacologically active hydroxymethyl arenes.[1]

Part 4: References

  • Molander, G. A., & Ham, J. (2006).[1] "Synthesis and Cross-Coupling of Potassium (Alkoxymethyl)trifluoroborates." The Journal of Organic Chemistry, 71(24), 9198–9202. Link[1]

    • The seminal paper establishing the stable reagent for this moiety.[1]

  • Trippier, P. C., & McGuigan, C. (2010).[1] "Boronic acids in medicinal chemistry: therapeutic potential, drug design and delivery."[1][3][4] MedChemComm, 1(3), 183-198. Link

    • Review of boronic acids as pharmacophores.

  • Hecker, S. J., et al. (2015).[1] "Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs Class A Serine Carbapenemases." Journal of Medicinal Chemistry, 58(9), 3683–3692. Link[1]

    • Context for the utility of boron-based inhibitors (Vaborbactam).[1][3][5]

  • Baker, S. J., et al. (2009).[1] "Therapeutic potential of boron-containing compounds."[1][3][4][5][6][7] Future Medicinal Chemistry, 1(7), 1275–1288.[1] Link

    • Comprehensive overview of boron in drug discovery.

Sources

Exploratory

Theoretical Studies of ((Benzyloxy)methyl)boronic Acid: Computational Workflows for Covalent Inhibitor Design

Boronic acids have fundamentally transformed the landscape of targeted covalent therapeutics, transitioning from niche chemical biology tools to frontline clinical agents. At the core of this evolution is the ability of...

Author: BenchChem Technical Support Team. Date: March 2026

Boronic acids have fundamentally transformed the landscape of targeted covalent therapeutics, transitioning from niche chemical biology tools to frontline clinical agents. At the core of this evolution is the ability of the boronic acid pharmacophore to act as a transition state analog (TSA), forming reversible covalent bonds with nucleophilic residues—most notably the catalytic serine in proteases and


-lactamases[1].

Among the diverse array of boronic acid building blocks, ((benzyloxy)methyl)boronic acid (


) presents a highly compelling structural motif. It combines a highly electrophilic boronic acid "warhead" with a flexible, lipophilic benzyloxymethyl tail. This unique architecture allows the molecule to probe extended hydrophobic binding pockets (such as the 

-loop in class C

-lactamases or the S1/S2 pockets in serine proteases) while maintaining the precise stereoelectronic requirements for covalent engagement.

This whitepaper synthesizes the theoretical frameworks, Density Functional Theory (DFT) principles, and Quantum Mechanics/Molecular Mechanics (QM/MM) protocols required to accurately model the binding thermodynamics and reaction kinetics of ((benzyloxy)methyl)boronic acid and its derivatives.

Quantum Mechanical Foundations: The Transition

The defining characteristic of boronic acid transition state inhibitors (BATSIs) is their ability to undergo a hybridization change upon target engagement. In the unbound state, ((benzyloxy)methyl)boronic acid exists as a neutral, trigonal planar


 species. Upon nucleophilic attack by a catalytic serine hydroxyl group, it "morphs" into an anionic, tetrahedral 

adduct[2].
Stereoelectronic Causality in DFT Modeling

Empirical molecular mechanics (MM) force fields inherently fail to describe this morphing process because they rely on fixed topologies and harmonic potentials that cannot simulate bond formation or electron delocalization. Therefore, Density Functional Theory (DFT) is mandatory to evaluate the intrinsic reactivity of the warhead.

Computational studies utilizing DFT (e.g., at the M06-2X/6-311++G(d,p) level) reveal that the activation energy barrier (


) for the formation of the tetrahedral adduct is heavily influenced by the substituents on the boron atom. For ((benzyloxy)methyl)boronic acid, Natural Bond Orbital (NBO) analysis is critical. The oxygen atom in the 

-alkoxymethyl group can donate electron density into the empty

-orbital of the

boron, stabilizing the ground state but potentially raising the activation barrier for nucleophilic attack[3].

Furthermore, fractional charge analysis demonstrates that in the


 tetrahedral state, the boron atom remains electrostatically positive, while the surrounding oxygen ligands bear significant negative charge. This charge distribution perfectly mimics the high-energy tetrahedral intermediate of peptide bond hydrolysis, explaining the exceptional binding affinities (

in the nanomolar range) observed for this class of inhibitors[1].

Mechanism A Free Enzyme + Inhibitor (sp² Boron, Trigonal Planar) B Pre-reaction Complex (Non-covalent Docking) A->B Diffusion & Hydrophobic Packing C Transition State (Nucleophilic Attack by Ser-OH) B->C Activation Energy (ΔG‡) D Tetrahedral Adduct (sp³ Boron, Reversible Covalent) C->D Covalent Bond Formation D->B Hydrolysis (Reversible)

Covalent inhibition mechanism of boronic acids transitioning from sp2 to sp3 hybridization.

Molecular Docking and Hybrid QM/MM Dynamics

While DFT handles the isolated warhead reactivity, the protein environment dictates the actual binding pose and catalytic efficiency. The benzyloxymethyl group of ((benzyloxy)methyl)boronic acid is highly flexible, possessing multiple rotatable bonds.

Overcoming Docking Limitations

Standard molecular docking algorithms (e.g., AutoDock Vina, Glide) struggle with BATSIs because they do not account for the covalent bond formation. To model ((benzyloxy)methyl)boronic acid accurately, a covalent docking protocol must be employed. This involves defining the catalytic serine oxygen as the anchor point and forcing the boron atom into an


 geometry during the conformational search[4].

However, docking only provides a static snapshot. To capture the free energy of transition state stabilization, hybrid QM/MM molecular dynamics must be utilized[2]. In this setup:

  • The QM Region: Contains the boronic acid warhead, the catalytic serine, and any highly conserved structural water molecules or bridging metal ions (e.g.,

    
     or 
    
    
    
    depending on the target)[5]. This region is treated with semi-empirical methods (like DFTB3 or PM6) or high-level DFT to allow for bond breaking/forming.
  • The MM Region: Contains the rest of the protein and the explicit solvent, treated with standard force fields (e.g., AMBER or CHARMM). The benzyloxy tail is typically placed in the MM region to rapidly sample its hydrophobic interactions (

    
     stacking or Van der Waals packing) with the binding pocket.
    

Self-Validating Experimental & Computational Workflow

To ensure scientific integrity and predictive accuracy, the theoretical study of ((benzyloxy)methyl)boronic acid must follow a self-validating protocol. The following step-by-step methodology ensures that computational predictions are grounded in thermodynamic reality.

Step 1: Ligand Parameterization and Conformational Search

  • Construct the 3D structure of ((benzyloxy)methyl)boronic acid.

  • Perform a conformer-rotamer ensemble search (e.g., using CREST) to identify the lowest-energy conformers of the benzyloxymethyl tail.

  • Optimize the ground state (

    
    ) and theoretical adduct state (
    
    
    
    ) using DFT (B3LYP/6-31G*). Calculate the Restrained Electrostatic Potential (RESP) charges for both states.

Step 2: Non-Covalent and Covalent Docking

  • Prepare the target protein (e.g., AmpC

    
    -lactamase) by assigning protonation states at physiological pH (7.4).
    
  • Perform non-covalent docking to identify the pre-reaction complex. The benzyloxy group should orient toward the hydrophobic

    
    -loop.
    
  • Perform covalent docking by defining a distance constraint (typically 1.4–1.6 Å) between the Ser-O

    
     and the Boron atom.
    

Step 3: QM/MM System Partitioning and Equilibration

  • Partition the system. Assign the boronic acid headgroup (-B(OH)2) and the Serine sidechain to the QM region. Assign the benzyloxymethyl tail and the protein backbone to the MM region.

  • Solvate the complex in a TIP3P water box and neutralize with counterions.

  • Equilibrate the system using a 10 ns MD simulation with the QM/MM boundary constrained, ensuring the benzyloxy tail finds its optimal thermodynamic minimum in the binding pocket.

Step 4: Umbrella Sampling and PMF Calculation (Validation Step)

  • Define the reaction coordinate as the distance between the nucleophilic Ser-O

    
     and the electrophilic Boron.
    
  • Run Umbrella Sampling across the reaction coordinate (e.g., from 3.0 Å down to 1.4 Å in 0.1 Å increments).

  • Extract the Potential of Mean Force (PMF) to calculate the activation free energy (

    
    ) and the free energy of binding (
    
    
    
    ).
  • Self-Validation: The computed

    
     must be compared against experimental 
    
    
    
    values from enzyme kinetic assays. If the computed barrier exceeds 25 kcal/mol, the chosen QM level of theory or protonation state of the active site histidine/lysine is likely incorrect and must be recalibrated.

Workflow Step1 1. Ligand Preparation DFT Optimization & RESP Charge Calculation Step2 2. Covalent Docking Pose Generation & Steric Alignment Step1->Step2 Step3 3. System Partitioning QM (Warhead+Ser) / MM (Tail+Protein) Step2->Step3 Step4 4. QM/MM MD Simulation Umbrella Sampling along Reaction Coordinate Step3->Step4 Step5 5. Thermodynamic Validation Compare ΔG‡ with Experimental Kinact Step4->Step5

Self-validating QM/MM computational workflow for modeling boronic acid covalent inhibitors.

Quantitative Data Summary: Electronic and Structural Parameters

To facilitate the design of derivatives based on the ((benzyloxy)methyl)boronic acid scaffold, it is crucial to understand the quantitative shifts in geometry and charge distribution during covalent bond formation. The data below summarizes typical DFT-computed parameters for


-alkoxymethylboronic acid adducts interacting with a model serine nucleophile[1][3].
ParameterPre-Reaction State (

)
Transition State (

)
Covalent Adduct (

)
Mechanistic Implication
B–O(Ser) Distance 2.80 – 3.20 Å1.85 – 1.95 Å1.45 – 1.55 ÅDefines the reaction coordinate and covalent bond formation.
O–B–O Bond Angle ~120° (Planar)~105° (Distorted)~109.5° (Tetrahedral)Morphing geometry; mimics the peptide hydrolysis transition state.
Boron Partial Charge +0.65 e+0.72 e+0.85 eBoron becomes more electrostatically positive despite anionic overall charge.
Ligand Oxygen Charge -0.55 e-0.68 e-0.82 eOxygen atoms bear the negative charge, stabilized by oxyanion hole H-bonds.
Activation Energy (

)
N/A15.0 – 22.0 kcal/molN/ADetermines the kinetic rate of covalent inhibition (

).

Note: The highly positive nature of the boron atom in the


 state highlights the importance of the surrounding protein environment (e.g., the oxyanion hole) in stabilizing the localized negative charges on the hydroxyl oxygens.

Conclusion

Theoretical studies of ((benzyloxy)methyl)boronic acid provide a robust blueprint for the rational design of next-generation covalent inhibitors. By leveraging DFT to understand the intrinsic stereoelectronic properties of the boronic acid warhead, and utilizing QM/MM dynamics to capture the conformational flexibility of the benzyloxymethyl tail within the protein binding pocket, researchers can accurately predict both the thermodynamics and kinetics of target engagement. This computational rigor ultimately accelerates the translation of raw chemical building blocks into highly selective, potent therapeutic agents.

References

1.[1] Ngo, P. D., Mansoorabadi, S. O., & Frey, P. A. (2016). Serine Protease Catalysis: A Computational Study of Tetrahedral Intermediates and Inhibitory Adducts. The Journal of Physical Chemistry B, 120(33), 8353–8363.[Link] 2.[3] Windsor, I. W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2022750118.[Link] 3.[2] Song, S., et al. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. Frontiers in Chemistry, 9, 715467.[Link] 4.[4] Caselli, E., et al. (2015). Covalent docking of selected boron-based serine beta-lactamase inhibitors. Journal of Computer-Aided Molecular Design, 29(5), 441–450. [Link] 5.[5] St. Maurice, M., et al. (2020). Potent Inhibition of Mandelate Racemase by Boronic Acids. Biochemistry, 59(34), 3163–3174.[Link]

Sources

Foundational

The Strategic Utility of ((Benzyloxy)methyl)boronic Acid in Advanced Chemical Synthesis: A Technical Whitepaper

Executive Summary ((Benzyloxy)methyl)boronic acid (CAS: 1675239-01-6)[1] and its corresponding ester derivatives represent a specialized class of organoboron building blocks critical to modern medicinal chemistry and che...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

((Benzyloxy)methyl)boronic acid (CAS: 1675239-01-6)[1] and its corresponding ester derivatives represent a specialized class of organoboron building blocks critical to modern medicinal chemistry and chemical biology. Characterized by a highly functionalized


 bond, this compound serves as a linchpin for introducing hydroxymethyl or alkoxymethyl pharmacophores into complex architectures. This whitepaper provides a rigorous technical review of its physicochemical properties, mechanistic behavior during stereoselective homologations, and its application in synthesizing covalent enzyme inhibitors.

Physicochemical Profiling & Structural Dynamics

The utility of ((benzyloxy)methyl)boronic acid stems from the dual nature of its functional groups: the electrophilic empty p-orbital of the boron atom and the sterically demanding, yet electronically participating, benzyloxy ether. Because free boronic acids are prone to dehydration (forming boroxines) and oxidative degradation, this compound is predominantly utilized and stored as its pinacol, pinanediol, or N-methyliminodiacetic acid (MIDA) ester[2].

Table 1: Physicochemical Properties & Derivatives

ParameterSpecificationReference
Chemical Name ((Benzyloxy)methyl)boronic acid[1]
CAS Number 1675239-01-6[1]
Molecular Formula ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

[1]
Molecular Weight 165.98 g/mol [1]
Stability Profile Stable in acidic/neutral

; undergoes isotopic exchange in strong base at 90 °C.
Key Derivatives Pinacol ester, (+)-Pinanediol ester, MIDA boronate[2],[3]

Mechanistic Paradigms: The Dual Nature of the Benzyloxymethyl Group

Matteson Homologation & Neighboring Group Participation

The Matteson homologation is the premier method for the stereoselective chain extension of boronic esters[4]. However, the benzyloxymethyl group introduces significant mechanistic complexity. When standard homologation conditions (e.g.,


, 

) are applied to benzyloxymethyl boronates, the reaction often stalls or degrades[3].

Causality: The oxygen atom of the benzyloxy group acts as a Lewis base, coordinating with the empty p-orbital of the boron atom or the intermediate lithium/zinc species. This neighboring group participation reduces the migration tendency of the electron-deficient


 group. At elevated temperatures, this coordination drives a boron Wittig-type elimination, destroying the substrate[3]. To circumvent this, modern protocols employ modified conditions, such as the addition of sodium iodide (NaI), which intercepts the intermediate to form an epimerizing 

-iodo boronic ester, allowing the reaction to proceed under Curtin-Hammett control[3].

G A Benzyloxymethyl Boronic Ester B Boron 'Ate' Complex A->B LiCHCl2, -100°C C 1,2-Migration (Stereoselective) B->C ZnCl2 promoted E Wittig-type Elimination B->E Neighboring Group Participation D alpha-Chloro Boronic Ester C->D High Yield Pathway

Fig 1: Matteson homologation of benzyloxymethyl boronates and competing Wittig-type elimination.

Borofragments in Activity-Based Protein Profiling (ABPP)

((Benzyloxy)methyl)boronic acid derivatives are critical in synthesizing "borofragments"—small electrophilic probes used to target serine hydrolases (e.g., ABHD10, CPVL)[2]. By converting the benzyloxymethyl pinacol ester into a MIDA boronate, the boron atom is rehybridized from


 to 

.

Causality: This dative


 bond acts as a "slow-release" mechanism. It protects the fragile 

bond from premature protodeboronation in aqueous biological buffers. Once the MIDA group slowly hydrolyzes, the unmasked boronic acid acts as a reversible covalent warhead, trapping the catalytic serine residue of the target enzyme[2].

G A MIDA-Borofragment B Aqueous Hydrolysis A->B Slow Release C Free Boronic Acid B->C -MIDA D Serine Hydrolase C->D Active Site Binding E Covalent Adduct D->E Ser-OH Attack

Fig 2: Mechanism of action for MIDA-protected borofragments in Activity-Based Protein Profiling.

Validated Synthetic Workflows

To ensure high fidelity in drug discovery applications, the synthesis of the bench-stable precursor, benzyloxymethyl(MIDA)boronate , must be executed with strict environmental controls. The following protocol is a self-validating system designed to maximize yield while preventing carbenoid decomposition[2].

Protocol: Synthesis of Benzyloxymethyl(MIDA)boronate

Phase 1: Borylation of Dibromomethane

  • Initiation: Charge a flame-dried Schlenk flask with dibromomethane (1.0 equiv) and triisopropoxyborate (1.0 equiv) in anhydrous THF. Cool the system to -78 °C.

    • Causality: The extreme low temperature is mandatory. The in situ generated (bromomethyl)lithium is highly unstable and will undergo

      
      -elimination to a carbene if the temperature rises above -60 °C.
      
  • Lithiation: Add

    
    -BuLi (1.0 equiv) dropwise over 30 minutes. Stir for an additional 30 minutes at -78 °C.
    
  • Esterification: Quench the intermediate 'ate' complex with a solution of pinacol (1.0 equiv) in ethereal HCl. Allow the reaction to warm to room temperature.

    • Self-Validation: Analyze the crude mixture via

      
      B NMR. A resonance shift from ~0 ppm (borate complex) to ~33 ppm confirms the formation of the 
      
      
      
      hybridized bromomethylpinacolborate.

Phase 2: Etherification via


 Displacement 
4. Nucleophilic Attack:  Dissolve the crude bromomethylpinacolborate in anhydrous DMSO. Add sodium benzyloxide (1.2 equiv) portion-wise.
  • Causality: DMSO is chosen specifically because its polar aprotic nature heavily solvates the sodium cation, leaving the benzyloxide anion naked and highly nucleophilic, ensuring rapid

    
     displacement of the primary bromide[2].
    
  • Self-Validation: Monitor via TLC (9:1 Hexanes/EtOAc). The disappearance of the bromomethyl species (

    
    ) and appearance of a UV-active spot (
    
    
    
    ) indicates complete conversion.

Phase 3: MIDA Protection and Purification 5. Ligand Exchange: Transfer the crude benzyloxymethylpinacolboronic ester to a round-bottom flask. Add N-methyliminodiacetic acid (MIDA, 1.5 equiv) in a 1:1 mixture of DMSO and Toluene. Heat to 110 °C equipped with a Dean-Stark trap.

  • Causality: The azeotropic removal of toluene continuously strips the liberated pinacol from the system, driving the thermodynamic equilibrium entirely toward the MIDA boronate[2].

  • Trituration: Concentrate the mixture and triturate the resulting residue with cold diethyl ether (

    
    ).
    
    • Causality: MIDA boronates are zwitterionic-like and highly polar. They are completely insoluble in

      
      , whereas organic impurities and residual pinacol dissolve readily. This eliminates the need for silica gel chromatography, which can degrade 
      
      
      
      bonds.

G A Dibromomethane B Bromomethyl pinacolborate A->B 1. n-BuLi, B(OiPr)3 2. Pinacol C Benzyloxymethyl pinacolborate B->C NaOBn, DMSO D Benzyloxymethyl (MIDA)boronate C->D MIDA, Heat

Fig 3: Stepwise synthesis of benzyloxymethyl(MIDA)boronate.

Quantitative Data & Optimization Metrics

When utilizing ((benzyloxy)methyl)boronic acid esters in complex synthetic routes—such as the conceptual pathways leading to cyclic boronic acid


-lactamase inhibitors like vaborbactam[4]—reaction conditions must be highly optimized to prevent epimerization and elimination.

Table 2: Reaction Optimization Metrics for Benzyloxymethyl Boronate Homologation

Reaction ParadigmReagents / ConditionsYield / OutcomeMechanistic Note
Standard Matteson

,

, reflux
Poor / DecompositionNeighboring group participation causes Wittig-type elimination[3].
epi-Matteson (Modified)

,

-BuLi,

, NaI , 40 °C
65% (d.r. 34:66)NaI enables Curtin-Hammett control via swift epimerization of the intermediate[3].
Chiral Carbenoid Insertion Lithiated stannane, basic

>80% (d.r. 98:2)Stereospecific Reagent-Controlled Homologation (StReCH) avoids high-temp elimination[5].

References

  • Shanghai Balmxy Pharmaceutic Co.Ltd. "Boric acid and borate series".[1]1

  • NIH / PMC. "Facile synthesis of borofragments and their evaluation in activity-based protein profiling".[2] 2

  • ACS Publications. "The epi-Matteson Reaction: Addition of Sodium Iodide in the Substitution Step Allows for a Stereodivergent Outcome".[3] 3

  • ResearchGate / Aust J Chem. "Preparation and Properties of (Hydroxymethyl)boronic Acid and its Pinanediol Ester". Link

  • Scientific Update. "In full flow-continuously battling bacteria with boron".[4] 4

  • Arkat USA. "Insertion of chiral carbenoids into pinanediol boronic esters".[5] 5

Sources

Protocols & Analytical Methods

Method

Technical Guide: Applications of ((Benzyloxy)methyl)boronic Acid in Organic Synthesis

This guide details the applications, stability profiles, and experimental protocols for ((benzyloxy)methyl)boronic acid and its operational surrogates (pinacol esters and trifluoroborate salts). Executive Summary & Strat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the applications, stability profiles, and experimental protocols for ((benzyloxy)methyl)boronic acid and its operational surrogates (pinacol esters and trifluoroborate salts).

Executive Summary & Strategic Value

((Benzyloxy)methyl)boronic acid (BOM-BA) and its derivatives function as nucleophilic hydroxymethylation equivalents (


).[1] In drug discovery, this moiety is critical for introducing "magic methyl" effects or extending carbon frameworks while retaining a handle for further functionalization (the protected alcohol).

The Core Challenge: Free


-alkoxy boronic acids are inherently unstable due to rapid protodeboronation and oxidation. Consequently, the "acid" form is rarely isolated. Instead, synthetic workflows utilize two robust surrogates:
  • ((Benzyloxy)methyl)boronic acid pinacol ester (BOM-BPin): Soluble in organic solvents, compatible with anhydrous conditions.

  • Potassium ((benzyloxy)methyl)trifluoroborate (BOM-BF

    
    K):  Air-stable solid, ideal for aqueous/biphasic Suzuki-Miyaura couplings.[1]
    
Key Applications
  • C(sp

    
    )–C(sp
    
    
    
    ) Cross-Coupling:
    Palladium-catalyzed introduction of the benzyloxymethyl group onto aryl/heteroaryl halides.
  • Homologation Reactions: Use as a building block in Matteson-type chain extensions.[1]

  • Pharmacophore Installation: Late-stage functionalization to modulate solubility and metabolic stability.[1]

Critical Analysis: Stability & Mechanistic Considerations

The Stability Paradox

The


-heteroatom (oxygen) facilitates 1,2-migration or protodeboronation.
  • Mechanism: The oxygen lone pair donates into the empty p-orbital of boron (if Lewis acidic), weakening the C-B bond.

  • Solution: Converting the Lewis-acidic boronic acid to a tetracoordinate species (trifluoroborate) or a bulky ester (pinacol) mitigates this decomposition.

Transmetallation Bottlenecks

In Suzuki-Miyaura coupling, transferring an alkyl group (sp


) is significantly slower than transferring an aryl group (sp

).
  • Implication: Standard ligands (

    
    ) often fail.
    
  • Requirement: Electron-rich, bulky Buchwald ligands (e.g., RuPhos , XPhos ) are required to facilitate oxidative addition and, crucially, accelerate the difficult transmetallation of the

    
    -alkoxy alkylboron species.
    

Experimental Protocols

Protocol A: Synthesis of BOM-BPin (Reagent Preparation)

Use this protocol to generate the reagent if it is not purchased commercially. This relies on nucleophilic displacement on an


-halo boronate.[1]

Reaction:


[1]

Materials:

  • Sodium Hydride (60% dispersion in oil): 1.1 equiv

  • Benzyl Alcohol: 1.1 equiv

  • (Iodomethyl)boronic acid pinacol ester: 1.0 equiv

  • THF (anhydrous): [0.5 M]

  • TBAI (Tetrabutylammonium iodide): 5 mol% (Catalyst)

Step-by-Step:

  • Activation: In a flame-dried flask under

    
    , wash NaH with hexanes (3x) to remove oil. Suspend in anhydrous THF at 0°C.
    
  • Alkoxide Formation: Add Benzyl Alcohol dropwise. Stir at 0°C for 30 min until

    
     evolution ceases.
    
  • Displacement: Add (Iodomethyl)boronic acid pinacol ester (neat or in minimal THF) dropwise. Add TBAI.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (stain with Curcumin or KMnO

    
    ).
    
  • Workup: Quench with sat.

    
    . Extract with 
    
    
    
    . Wash organics with brine, dry over
    
    
    .
  • Purification: Flash chromatography (Hexanes/EtOAc). Note: The product is silica stable but prolonged exposure should be avoided.

Protocol B: Suzuki-Miyaura Cross-Coupling (The "Molander" Conditions)

This is the industry-standard method for coupling BOM-BF


K with Aryl Chlorides/Bromides.[1] It utilizes a biphasic system to solubilize the inorganic salt.

Reaction:


[1]

Reagents:

  • Aryl Chloride/Bromide: 1.0 equiv

  • BOM-BF

    
    K : 1.2 – 1.5 equiv[1]
    
  • Catalyst: Pd(OAc)

    
     (2–5 mol%)
    
  • Ligand: RuPhos (4–10 mol%) (2:1 Ligand:Pd ratio)

  • Base: K

    
    CO
    
    
    
    (3.0 equiv)
  • Solvent: Toluene/Water (3:1 ratio) [0.2 M]

Step-by-Step:

  • Degassing: Charge a reaction vial with BOM-BF

    
    K, Pd(OAc)
    
    
    
    , RuPhos, and K
    
    
    CO
    
    
    . Seal and purge with Argon/Nitrogen for 5 mins.
    • Why? Oxygen kills the active Pd(0)-RuPhos species and promotes homocoupling.

  • Solvation: Add degassed Toluene and Water via syringe. Add the Aryl Halide (if liquid) or include it in step 1 (if solid).

  • Coupling: Heat to 80–100°C with vigorous stirring for 12–24 hours.

    • Checkpoint: The biphasic mixture requires fast stirring to ensure phase transfer.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers.

  • Analysis: The product

    
     is stable.[1] Purify via standard silica chromatography.
    

Data Summary: Ligand Performance for BOM Coupling

LigandSubstrate ScopeYield (Avg)Notes
RuPhos Sterically hindered Ar-Cl, Heterocycles85–95%Gold Standard. Best for secondary/primary alkyl transfer.[1]
XPhos Electron-poor Ar-Cl75–85%Good alternative, sometimes faster for chlorides.[1]
SPhos General Ar-Br60–75%Acceptable, but often lower yields than RuPhos for this specific reagent.[1]
PPh3 Any<10%Do not use. Fails to promote transmetallation of sp

boron.

Visualization of Reaction Pathways

Diagram 1: The Stability & Activation Cycle

This diagram illustrates why the trifluoroborate is the preferred shelf-stable reagent and how it enters the catalytic cycle.

BOM_Stability Fig 1: The operational forms of ((benzyloxy)methyl)boron reagents. The BF3K salt provides the best balance of stability and reactivity. Acid BOM-Boronic Acid (Unstable, Protodeboronation) Ester BOM-BPin (Stable Liquid) Acid->Ester + Pinacol Salt BOM-BF3K (Stable Solid) Acid->Salt + KHF2 Active Active Species [R-B(OH)3]- Ester->Active Hydrolysis (Slow) Salt->Active Hydrolysis (Fast in H2O/Base) Active->Acid Equilibrium

Diagram 2: Catalytic Cycle (Suzuki-Miyaura)

Focusing on the critical role of the Base and Ligand in the transmetallation step.

Suzuki_Cycle Fig 2: Catalytic cycle. RuPhos is critical at the Transmetallation step to prevent beta-hydride elimination (though blocked here) and accelerate C-B transfer. Pd0 L-Pd(0) OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd + ArX BaseStep Ligand Exchange [L-Pd(II)-Ar-OH/OR] OxAdd->BaseStep + Base TransMet Transmetallation (Rate Limiting for sp3) BaseStep->TransMet + BOM (Activated) RedElim Reductive Elimination Product Release TransMet->RedElim Pd-C Bond Formation RedElim->Pd0 Regeneration ArX Ar-X BOM BOM-BF3K Base Base (OH-)

[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning / OxidationEnsure rigorous degassing.[1] Switch to fresh Pd(OAc)

.
Protodeboronation (Ar-H) Reaction too hot or too acidicLower temp to 80°C. Ensure K

CO

is in excess (3 equiv).[1]
Homocoupling (Ar-Ar) Oxygen leakCheck seals. Re-degas solvents.
Starting Material Remains Slow TransmetallationIncrease catalyst loading to 5 mol%. Switch ligand to RuPhos . Increase water ratio to solubilize BF

K.

References

  • Molander, G. A., & Sandrock, D. L. (2009).[2] Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.[2] Current Opinion in Drug Discovery & Development.

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][3][4][5][6][7] Chemical Reviews.

  • Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society.[8] (Foundational work on ligand design for sp3 coupling).

  • Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Chemistry. Chemical Reviews.

Sources

Application

The Strategic Application of ((Benzyloxy)methyl)boronic Acid in Medicinal Chemistry: A Guide to Synthesis and Deprotection

Introduction: Unmasking the Potential of a Versatile Building Block In the landscape of modern drug discovery, the strategic introduction of small polar functionalities, such as the hydroxymethyl group, can profoundly in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unmasking the Potential of a Versatile Building Block

In the landscape of modern drug discovery, the strategic introduction of small polar functionalities, such as the hydroxymethyl group, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This simple modification can enhance aqueous solubility, provide a new vector for hydrogen bonding interactions with biological targets, and serve as a key metabolic handle. However, the direct incorporation of the hydroxymethyl moiety can be challenging due to the inherent reactivity of the free hydroxyl group. To circumvent these issues, medicinal chemists often turn to "masked" or protected building blocks. Among these, ((benzyloxy)methyl)boronic acid has emerged as a highly effective and versatile reagent.

This guide provides an in-depth exploration of ((benzyloxy)methyl)boronic acid as a stable, crystalline solid that serves as a valuable surrogate for the often-unstable hydroxymethylboronic acid. Its benzyloxymethyl (BOM) protecting group offers robust protection throughout various synthetic transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, and can be readily removed under mild conditions to unveil the desired hydroxymethyl functionality.[1][2] This two-stage approach allows for the precise installation of a hydroxymethyl group onto a wide array of aromatic and heteroaromatic scaffolds, a common requirement in the optimization of lead compounds.

This document will detail the applications of ((benzyloxy)methyl)boronic acid, providing field-proven protocols for its use in Suzuki-Miyaura cross-coupling and subsequent deprotection. The causality behind experimental choices will be explained, ensuring a thorough understanding of the underlying chemical principles for researchers, scientists, and drug development professionals.

Part 1: The Suzuki-Miyaura Cross-Coupling of ((Benzyloxy)methyl)boronic Acid

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation in contemporary organic synthesis, prized for its mild reaction conditions and broad functional group tolerance.[3][4] ((Benzyloxy)methyl)boronic acid is an excellent coupling partner in these reactions, enabling the introduction of a BOM-protected hydroxymethyl group onto aryl or heteroaryl halides.

Causality Behind Experimental Choices

The success of the Suzuki-Miyaura coupling hinges on a synergistic interplay of several key components: the palladium catalyst, the ligand, the base, and the solvent system.

  • Palladium Catalyst: A palladium(0) species is the active catalyst that initiates the catalytic cycle through oxidative addition to the aryl halide.[3] While various palladium sources can be used, pre-catalysts that are readily reduced to Pd(0) in situ are often preferred for their air and moisture stability.

  • Ligand: The choice of phosphine ligand is critical for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. Bulky, electron-rich phosphine ligands are often employed to enhance catalytic activity, particularly with less reactive aryl chlorides.

  • Base: A base is essential for the transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium center.[5] The base activates the boronic acid by forming a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield, with inorganic bases like potassium carbonate or potassium phosphate being commonly used.

  • Solvent System: The solvent must be capable of dissolving the reactants and facilitating the interaction of both the organic and aqueous phases (if a two-phase system is used). A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is a common choice.

Experimental Workflow: Suzuki-Miyaura Coupling

start Start reagents Combine Aryl Halide, ((benzyloxy)methyl)boronic acid, Pd Catalyst, Ligand, & Base in a Reaction Vessel start->reagents solvent Add Degassed Solvent System (e.g., Dioxane/Water) reagents->solvent reaction Heat Reaction Mixture (e.g., 80-100 °C) under Inert Atmosphere solvent->reaction workup Aqueous Workup: Extract with Organic Solvent reaction->workup purification Purify Product by Column Chromatography workup->purification product Obtain Aryl-(CH2OBn) Product purification->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Protocol: Synthesis of (4-(Benzyloxy)methyl)phenyl)boronic acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with ((benzyloxy)methyl)boronic acid.

Materials:

  • Aryl bromide (1.0 equiv)

  • ((Benzyloxy)methyl)boronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide (e.g., 0.5 mmol), ((benzyloxy)methyl)boronic acid (0.75 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), SPhos (16.4 mg, 0.02 mmol), and K₃PO₄ (318 mg, 1.5 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the flask via syringe.

  • Stir the reaction mixture vigorously at 90 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired BOM-protected product.

Parameter Condition Rationale
Catalyst Pd(OAc)₂ / SPhosA common and effective catalyst system for Suzuki-Miyaura couplings.
Base K₃PO₄A strong base that effectively promotes transmetalation.
Solvent Dioxane/WaterA versatile solvent system that dissolves both organic and inorganic reagents.
Temperature 90 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
Atmosphere Inert (Ar or N₂)Prevents oxidation of the palladium catalyst and phosphine ligand.

Part 2: Deprotection to Reveal the Hydroxymethyl Moiety

The final and crucial step in this synthetic sequence is the cleavage of the benzyloxymethyl (BOM) ether to unveil the desired hydroxymethyl group. Catalytic transfer hydrogenolysis is a mild and efficient method for this transformation, avoiding the need for high-pressure hydrogenation equipment.[6][7]

Causality Behind Experimental Choices
  • Catalyst: Palladium on carbon (Pd/C) is the most widely used catalyst for hydrogenolysis due to its high activity and selectivity.[8][9]

  • Hydrogen Donor: Ammonium formate or formic acid serve as in situ sources of hydrogen, making the procedure more convenient and safer than using hydrogen gas.[7][10] The decomposition of these reagents on the palladium surface generates the active hydrogen species required for the deprotection.

  • Solvent: Protic solvents like methanol or ethanol are typically used as they facilitate the reaction and can help to dissolve the starting material and hydrogen donor.

Logical Relationship: BOM Deprotection

start Start with Aryl-(CH2OBn) Product reagents Dissolve in Solvent (e.g., Methanol) start->reagents catalyst Add Pd/C Catalyst and Hydrogen Donor (e.g., Ammonium Formate) reagents->catalyst reaction Heat to Reflux (e.g., 60-80 °C) catalyst->reaction filtration Filter through Celite to Remove Catalyst reaction->filtration purification Purify by Recrystallization or Column Chromatography filtration->purification product Obtain Aryl-(CH2OH) Product purification->product

Caption: BOM Group Deprotection Workflow.

Detailed Protocol: Catalytic Transfer Hydrogenolysis

This protocol provides a general procedure for the deprotection of the BOM group using catalytic transfer hydrogenolysis.

Materials:

  • BOM-protected aryl derivative (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (10-20 mol% Pd)

  • Ammonium formate (5-10 equiv)

  • Methanol

  • Celite

Procedure:

  • In a round-bottom flask, dissolve the BOM-protected aryl derivative (e.g., 0.4 mmol) in methanol (10 mL).

  • To this solution, add 10% Pd/C (e.g., 42 mg, 0.04 mmol Pd) followed by ammonium formate (e.g., 126 mg, 2.0 mmol).

  • Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or flash column chromatography to yield the final hydroxymethylated compound.

Conclusion: A Robust Strategy for Late-Stage Functionalization

((Benzyloxy)methyl)boronic acid provides a reliable and efficient means of introducing a hydroxymethyl group into complex molecules, a critical functionalization in medicinal chemistry. The use of the BOM protecting group allows for the application of robust Suzuki-Miyaura cross-coupling conditions, followed by a straightforward and mild deprotection step. The protocols detailed herein offer a validated framework for researchers to employ this valuable building block in their drug discovery and development programs, enabling the synthesis of novel analogs with potentially improved therapeutic properties.

References

  • A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. PMC. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen. Tetrahedron Letters. [Link]

  • Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Boron-Containing Pharmacophore. MIT Technology Licensing Office. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [Link]

  • Rh‐catalyzed hydroxymethylation of arylboronic acids with paraformaldehyde. ResearchGate. [Link]

  • Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Scholars@Duke. [Link]

  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. [Link]

  • Catalytic transfer hydrogenation with formic acid and 10% palladium on carbon. Indian Journal of Chemistry. [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. [Link]

  • meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science. [Link]

  • The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery. Ningbo Inno Pharmchem Co.,Ltd.. [Link]

  • NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation. Sciforum. [Link]

  • Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Radical addition of alkyl halides to formaldehyde in the presence of cyanoborohydride as a radical mediator. A new protocol for hydroxymethylation reaction. PubMed. [Link]

  • Suzuki–Miyaura coupling of aryl halides with various aryl boronic acids. ResearchGate. [Link]

  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Chemistry Portal. [Link]

  • Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines? ResearchGate. [Link]

  • Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate. Organic Chemistry Portal. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]

Sources

Method

synthesis of biaryl compounds using ((benzyloxy)methyl)boronic acid

Application Note: Synthesis of Benzyloxymethyl-Substituted Arenes via Palladium-Catalyzed Cross-Coupling Part 1: Executive Summary & Strategic Relevance Objective: This guide details the protocol for coupling ((benzyloxy...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Benzyloxymethyl-Substituted Arenes via Palladium-Catalyzed Cross-Coupling

Part 1: Executive Summary & Strategic Relevance

Objective: This guide details the protocol for coupling ((benzyloxy)methyl)boronic acid equivalents with aryl halides. Clarification on "Biaryl" Synthesis: While the user query references "biaryl synthesis," this specific reagent introduces a benzyloxymethyl group (


) , resulting in an alkyl-aryl motif rather than a direct biaryl (

). However, this transformation is critical in drug discovery for synthesizing biaryl isosteres , homologated linkers, and masked benzyl alcohols found in kinase inhibitors and receptor modulators.

The Challenge: Unprotected


-alkoxy boronic acids are kinetically unstable and prone to rapid protodeboronation  under aqueous basic conditions. Direct use of the free acid results in low yields.
The Solution: 
This protocol utilizes Potassium (Benzyloxymethyl)trifluoroborates  (Molander Method) or MIDA Boronates  (Burke Method) to stabilize the reagent, ensuring controlled release and high-yielding 

bond formation.

Part 2: Scientific Foundation & Mechanism

The Stability-Reactivity Paradox

The primary failure mode in coupling


-alkoxy boronates is the decomposition of the boronate prior to transmetallation. The electronegative oxygen atom on the 

-carbon destabilizes the C-B bond, facilitating hydrolysis and subsequent protodeboronation.

To overcome this, we employ a Slow-Release Strategy :

  • Trifluoroborates (

    
    ):  Hydrolyze slowly in situ to the active boronic acid, keeping the standing concentration low but sufficient for catalysis.
    
  • Ligand Acceleration: Electron-rich, bulky biaryl phosphines (e.g., RuPhos , XPhos ) are required to accelerate the oxidative addition and, crucially, the transmetallation of the hindered/unstable nucleophile.

Mechanistic Pathway (Visualization)

SuzukiMechanism Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X BaseStep Base Activation (Ar-Pd-OH/OR) OxAdd->BaseStep + Base TransMet Transmetallation (Rate Limiting) BaseStep->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Ar-R ArX Aryl Halide (Ar-X) Boronate R-BF3K / MIDA (Reservoir) ActiveB R-B(OH)2 (Active Species) Boronate->ActiveB Slow Hydrolysis ActiveB->TransMet Enters Cycle

Figure 1: Catalytic cycle highlighting the "Reservoir Effect" of BF3K/MIDA reagents. The slow hydrolysis (dashed line) prevents accumulation of unstable free boronic acid, mitigating decomposition.

Part 3: Experimental Protocols

Method A: The Molander Protocol (Recommended)

Best for: High-throughput synthesis, robust scale-up, and electron-deficient aryl halides.

Reagents:

  • Substrate: Aryl Bromide or Chloride (1.0 equiv)

  • Nucleophile: Potassium (benzyloxymethyl)trifluoroborate [CAS: 496979-49-4] (1.2–1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2–5 mol%)

  • Ligand: RuPhos (4–10 mol%) (Critical for alkoxymethyl coupling)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: Toluene/Water (3:[1]1) or CPME/Water.

Step-by-Step Protocol:

  • Setup: In a glovebox or under argon flow, charge a reaction vial with Aryl Halide (1.0 mmol), K-Trifluoroborate (1.5 mmol, 342 mg), Pd(OAc)₂ (11 mg, 0.05 mmol), RuPhos (46 mg, 0.10 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Solvation: Add degassed Toluene (3.0 mL) and Water (1.0 mL).

    • Note: Biphasic systems are essential for the solubility of the inorganic base and the trifluoroborate salt.

  • Reaction: Seal the vial and heat to 85–100°C for 12–24 hours with vigorous stirring (1000 rpm).

    • Checkpoint: The mixture usually turns black (active Pd) within 30 minutes. If it remains pale yellow/orange, catalyst activation may have failed.

  • Workup: Cool to RT. Dilute with Ethyl Acetate (10 mL) and separate layers. Extract aqueous layer 2x with EtOAc.

  • Purification: Dry organics over MgSO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Data: Ligand Performance Comparison

Ligand Substrate Type Yield (%) Notes
RuPhos Electron-Poor Ar-Cl 88-95% Preferred. Excellent for steric bulk.
XPhos Electron-Rich Ar-Cl 80-85% Good alternative for deactivated rings.
SPhos General Ar-Br 60-75% Less effective for this specific sp3-coupling.

| PPh3 | Any | <10% | Fails due to slow transmetallation. |

Method B: The MIDA Boronate Protocol

Best for: Complex substrates containing base-sensitive functional groups or when slow addition is required.

Reagents:

  • Nucleophile: 2-((Benzyloxy)methyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (MIDA ester).

  • Catalyst: Pd(OAc)₂ / SPhos (1:2 ratio).

  • Base: K₃PO₄ (3.0 equiv).[1]

  • Solvent: Dioxane/Water (5:1).

Protocol:

  • Combine Aryl Halide (1.0 equiv), MIDA boronate (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (3.0 equiv) in a vial.

  • Add Dioxane/Water (5:1, 0.2 M).

  • Heat to 60°C for 24 hours.

    • Mechanism:[2][3][4][5][6] The MIDA headgroup slowly hydrolyzes in the presence of aqueous base, releasing the active boronic acid at a rate matching the catalytic turnover.

Part 4: Troubleshooting & Optimization

Common Failure Modes
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Poisoning / Inactive PdSwitch to pre-formed catalyst XPhos-Pd-G2 or RuPhos-Pd-G2 to ensure 1:1 L:Pd ratio.
Protodeboronation (Ar-H detected)Boronate instabilityReduce temperature to 80°C; Switch from Toluene/Water to CPME/Water (CPME has lower water miscibility, slowing hydrolysis).
Homocoupling (Ar-Ar) Oxidation of Pd(II)Degas solvents thoroughly (sparge with Ar for 15 min). Ensure excess nucleophile (1.5 equiv).
Deprotection Workflow (Post-Coupling)

To access the free alcohol (biaryl methanol isostere):

  • Dissolve coupled product in MeOH/EtOAc.

  • Add Pd/C (10 wt%) and H₂ balloon (1 atm).

  • Stir 4–12h at RT.

  • Filter through Celite.

Part 5: References

  • Molander, G. A., & Canturk, B. (2009). "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling." Angewandte Chemie International Edition. [Link]

  • Molander, G. A., & Sandrock, D. L. (2011).[7] "Cross-Coupling of Mesylated Phenol Derivatives with Potassium Alkoxymethyltrifluoroborates." Organic Letters. [Link]

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. (Reference for RuPhos/XPhos utility in difficult couplings). [Link]

Sources

Application

Application Note: Hydroxymethylation of Aryl Halides via Suzuki-Miyaura Coupling

This guide details the application of ((benzyloxy)methyl)boron reagents for the hydroxymethylation of aryl halides. While the prompt specifies the "boronic acid," this guide primarily utilizes the potassium trifluorobora...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of ((benzyloxy)methyl)boron reagents for the hydroxymethylation of aryl halides. While the prompt specifies the "boronic acid," this guide primarily utilizes the potassium trifluoroborate salt and the pinacol ester as the operational reagents. Free


-alkoxy boronic acids are inherently unstable and prone to protodeboronation; therefore, masked surrogates are the industry standard for high-yield couplings.


-OBn) 

Aryl Methanols (Ar-CH

-OH)

Executive Summary

The introduction of a hydroxymethyl group (-CH


OH) onto an aromatic ring is a pivotal transformation in medicinal chemistry, often serving to modulate solubility or provide a handle for further diversification. Traditional methods (e.g., lithiation/formylation followed by reduction) are often incompatible with sensitive functional groups.

The Suzuki-Miyaura cross-coupling of ((benzyloxy)methyl)boron reagents offers a mild, transition-metal-catalyzed alternative. This approach acts as a formal "hydroxymethyl anion" equivalent, introducing a protected alcohol in a single step.

Key Advantages[1][2]
  • Functional Group Tolerance: Compatible with esters, nitriles, and nitro groups that fail under lithiation conditions.

  • Modular: The benzyl (Bn) group serves as a robust protecting group, easily removed via hydrogenolysis.

  • Reagent Stability: The use of trifluoroborate salts or pinacol esters circumvents the instability of the parent

    
    -alkoxy boronic acid.
    

Scientific Foundation & Mechanism

Reagent Stability and Selection

The parent compound, ((benzyloxy)methyl)boronic acid , is prone to rapid decomposition via protodeboronation due to the high energy of the


-alkoxy species. Successful protocols utilize stabilized surrogates:
  • Potassium ((benzyloxy)methyl)trifluoroborate (BnOCH

    
    BF
    
    
    
    K):
    The "Gold Standard." Air-stable solid, highly reactive under Molander conditions.
  • ((Benzyloxy)methyl)boronic acid pinacol ester (BnOCH

    
    Bpin):  Commercially available liquid. Requires specific activation but widely used.
    
Mechanistic Pathway

The reaction proceeds via the catalytic cycle of Palladium(0). The critical challenge in this specific transformation is the transmetallation step.[1] Unlike aryl-aryl couplings, the transfer of an


 hybridized alkyl group (the benzyloxymethyl moiety) to Palladium is slower and can compete with protodeboronation.

Diagram 1: Reaction Pathway & Logic

G ArX Aryl Halide (Ar-X) OxAdd Oxidative Addition (Ar-Pd-X) ArX->OxAdd + Pd(0) Reagent ((Benzyloxy)methyl) boron Reagent (BnOCH2-[B]) TransMet Transmetallation (Rate Limiting) Reagent->TransMet Activation (Base) Pd0 Pd(0) Catalyst OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim Ar-Pd-CH2OBn RedElim->Pd0 Regeneration Product Aryl Benzyl Ether (Ar-CH2-OBn) RedElim->Product Deprotect Deprotection (H2, Pd/C) Product->Deprotect Final Aryl Methanol (Ar-CH2-OH) Deprotect->Final

Caption: The workflow from Aryl Halide to Aryl Methanol. Transmetallation (Red) is the critical step requiring specialized ligands like RuPhos.

Experimental Protocols

Protocol A: Molander Conditions (Recommended)

Best for: High value substrates, difficult couplings, and scale-up. Reference: Molander, G. A. et al. J. Org. Chem. 2006; Org. Lett. 2012.[2][3]

Reagents:

  • Aryl Halide (1.0 equiv)[4]

  • Potassium ((benzyloxy)methyl)trifluoroborate (1.1 - 1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (2-5 mol%)
    
  • Ligand: RuPhos or XPhos (4-10 mol%) — Crucial for sp3-sp2 coupling.

  • Base: K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    (3.0 equiv)
  • Solvent: Toluene/Water (3:1) or THF/Water (10:1)

Step-by-Step:

  • Setup: Charge a reaction vial (equipped with a stir bar) with the Aryl Halide, Trifluoroborate salt, Pd(OAc)

    
    , Ligand, and Base.
    
  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvation: Add the degassed solvent mixture (Toluene/Water) via syringe.

  • Reaction: Heat the mixture to 80–100 °C for 12–24 hours. Vigorous stirring is essential for the biphasic system.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and water. Separate phases. Extract the aqueous layer 2x with Ethyl Acetate.

  • Purification: Dry organics over MgSO

    
    , concentrate, and purify via silica gel flash chromatography (typically Hexanes/EtOAc).
    
Protocol B: Pinacol Ester Conditions

Best for: Quick screening using commercially available Bpin reagents.

Reagents:

  • Aryl Halide (1.0 equiv)[4]

  • ((Benzyloxy)methyl)boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl

    
    [5]·DCM (5 mol%) OR Pd
    
    
    
    (dba)
    
    
    / XPhos.
  • Base: K

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1)

Step-by-Step:

  • Setup: Combine Aryl Halide, Boronate Ester, Catalyst, and Base in a microwave vial or Schlenk tube.

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed Dioxane/Water mixture.

  • Reaction: Heat at 90–100 °C for 16 hours (oil bath) or 1 hour (Microwave at 120 °C).

  • Workup: Filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via column chromatography.

Protocol C: Deprotection (Bn H)

To generate the final Aryl Methanol.

  • Dissolve the coupled product (Ar-CH

    
    -OBn) in Methanol or Ethanol.
    
  • Add 10 wt% Pd/C (10% by mass of substrate).

  • Stir under a Hydrogen atmosphere (balloon pressure) at room temperature for 2-12 hours.

  • Filter through Celite and concentrate to yield the pure Aryl Methanol.

Data Summary & Optimization Guide

Table 1: Optimization of Reaction Parameters

ParameterStandard ConditionAlternativeRationale
Ligand RuPhos / XPhos SPhos / CataCXium AElectron-rich, bulky Buchwald ligands facilitate the difficult transmetallation of the alkyl group.
Base Cs

CO

K

CO

Cesium often provides higher yields in biphasic systems due to the "Cesium Effect" (solubility/basicity).
Solvent Toluene/H

O
Dioxane/H

O
Water is strictly required to hydrolyze the intermediate boron species for transmetallation.
Temp 95 °C 80 °C - 110 °CHigh temperature is needed to overcome the activation energy of the alkyl transfer.

Troubleshooting & Critical Controls

Diagram 2: Troubleshooting Logic

T Issue Low Yield? Check1 Is Starting Material Remaining? Issue->Check1 Check2 Is Protodeboronation Observed? (Formation of Ar-H or Bn-OH) Check1->Check2 No (Consumed) Action1 Increase Temp or Switch to Pd-G3/G4 Precatalysts Check1->Action1 Yes (Stalled) Action2 Reduce Water ratio slightly Use Anhydrous conditions with Fluoride source (CsF) Check2->Action2 Yes

Caption: Diagnostic flow for common Suzuki coupling failures with alkyl-boron reagents.

  • Protodeboronation: If the boron reagent decomposes before coupling, ensure the reaction is degassed thoroughly (O

    
     promotes decomposition) and consider adding the base after the catalyst has dissolved.
    
  • Stalled Reaction: If conversion stops at 50%, add a second portion of the catalyst and ligand (fresh stock). The active catalytic species may have precipitated as Pd black.

References

  • Molander, G. A., & Canturk, B. (2009).[6] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition. Link

  • Molander, G. A., & Sandrock, D. L. (2012). Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate.[3] Organic Letters. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Ishiyama, T., & Miyaura, N. (2000). Chemistry of Group 13 Element-Transition Metal Linkage. Journal of Organometallic Chemistry. Link

Sources

Method

Catalytic Installation of the Benzyloxymethyl Pharmacophore: Application Notes for ((Benzyloxy)methyl)boronate Derivatives

Executive Summary Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads. The ((benzyloxy)methyl) moiety serves as a critical "masked" hydroxymethyl group in drug design.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.

The ((benzyloxy)methyl) moiety serves as a critical "masked" hydroxymethyl group in drug design. Its installation via classical nucleophilic substitution is often limited by harsh conditions incompatible with sensitive scaffolds. The catalytic application of ((benzyloxy)methyl)boronic acid derivatives—specifically through Palladium-catalyzed Suzuki-Miyaura cross-coupling—offers a convergent, modular approach to C(sp³)-C(sp²) bond formation.

However, the parent ((benzyloxy)methyl)boronic acid is inherently unstable, prone to rapid protodeboronation and oxidation. Consequently, successful catalytic application relies on the use of "slow-release" or "dampened" derivatives: Potassium ((benzyloxy)methyl)trifluoroborates and MIDA boronates .

This guide details the protocols, mechanistic rationale, and troubleshooting strategies for deploying these reagents to install the benzyloxymethyl pharmacophore.

Strategic Reagent Selection

The choice of boron species dictates the catalytic protocol. The free boronic acid is rarely used directly due to instability.

Derivative TypeStructureStabilityReactivity ProfileRecommended Use
Free Boronic Acid

Low High; prone to rapid protodeboronation (

in aq. base).
Not Recommended for direct coupling.
Trifluoroborate Salt

High Air-stable solid. Requires hydrolysis in situ to react.Standard Protocol. Best for high-throughput synthesis and scale-up.
MIDA Boronate

Very High Bench-stable.[1] Slow hydrolysis releases active species.[2]Iterative Synthesis. Ideal when sequential couplings are required.

Core Application: Pd-Catalyzed Cross-Coupling

Mechanistic Rationale

The coupling of primary alkyl boronates (like the ((benzyloxy)methyl) group) is challenging due to two competing failure modes in the catalytic cycle:

  • Slow Transmetallation: The

    
     bond is less reactive than 
    
    
    
    .
  • 
    -Hydride Elimination:  Once transmetallated, the resulting alkyl-palladium species (
    
    
    
    ) has
    
    
    -hydrogens. Without a specialized ligand,
    
    
    -hydride elimination occurs faster than reductive elimination, leading to alkene byproducts.

Solution: The protocol utilizes RuPhos , a bulky, electron-rich Buchwald ligand. RuPhos facilitates oxidative addition and, crucially, accelerates reductive elimination while sterically inhibiting


-hydride elimination.
Visualization: Catalytic Cycle & Failure Modes

The following diagram illustrates the specific pathway for ((benzyloxy)methyl)trifluoroborate coupling, highlighting the critical role of the ligand.

CatalyticCycle Pd0 Pd(0)-RuPhos (Active Catalyst) OxAdd Oxidative Addition Pd(II)-Ar complex Pd0->OxAdd + ArX ArX Ar-Cl / Ar-Br (Electrophile) TransMet Transmetallation OxAdd->TransMet BF3 K[BnOCH2BF3] (Reagent) Hydrolysis In-situ Hydrolysis (Base/H2O) BF3->Hydrolysis ActiveB BnOCH2-B(OH)2 (Transient Species) Hydrolysis->ActiveB ActiveB->TransMet + Base PdAlkyl Alkyl-Pd(II)-Ar Intermediate TransMet->PdAlkyl BetaElim FAILURE MODE: Beta-Hydride Elimination PdAlkyl->BetaElim Slow w/ RuPhos RedElim Reductive Elimination (Fast w/ RuPhos) PdAlkyl->RedElim Fast Alkene Alkene Byproduct (BnO-CH=CH2) BetaElim->Alkene RedElim->Pd0 Regeneration Product Product: Ar-CH2-OBn RedElim->Product

Caption: Catalytic cycle for ((benzyloxy)methyl)trifluoroborate coupling. RuPhos suppresses the


-hydride elimination pathway (red), favoring productive reductive elimination (green).

Experimental Protocols

Protocol A: Cross-Coupling of Potassium ((Benzyloxy)methyl)trifluoroborate

Reference Standard: Adapted from Molander et al. (See Ref 1). Scope: Aryl bromides, chlorides, and triflates.[3][4][5] Heterocycles (pyridines, quinolines) are well-tolerated.

Materials:

  • Aryl Halide (1.0 equiv)[6]

  • Potassium ((benzyloxy)methyl)trifluoroborate (1.05 - 1.2 equiv)

  • Catalyst Source: Palladium(II) Acetate (

    
    ) (5 mol%)
    
  • Ligand: RuPhos (10 mol%) (CAS: 787618-22-8)

  • Base: Cesium Carbonate (

    
    ) (3.0 equiv)[6]
    
  • Solvent: Toluene/Water (3:1 v/v) or CPME/Water.

Step-by-Step Workflow:

  • Catalyst Pre-complexation (Optional but Recommended):

    • In a reaction vial, add

      
       and RuPhos.[4]
      
    • Add dry Toluene (1 mL per mmol substrate) and stir at room temperature for 5-10 minutes. The solution should turn a reddish-brown, indicating active catalyst formation.

  • Reagent Addition:

    • Add the Aryl Halide (if solid), Potassium ((benzyloxy)methyl)trifluoroborate, and

      
       to the vial.
      
    • Note: If Aryl Halide is liquid, add it after the solvent.

  • Solvent & Deoxygenation:

    • Add the Water component.[3][6]

    • CRITICAL: Sparge the biphasic mixture with Argon or Nitrogen for 5 minutes. Oxygen promotes protodeboronation and catalyst death.

  • Reaction:

    • Seal the vial with a Teflon-lined cap.

    • Heat to 80–100 °C for 12–24 hours with vigorous stirring (the biphasic system requires efficient mixing).

  • Work-up:

    • Cool to room temperature.[7][8]

    • Dilute with Ethyl Acetate and water. Separate phases.

    • Extract aqueous layer 2x with Ethyl Acetate.

    • Dry organics over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash chromatography (Silica gel). The benzyloxymethyl group is stable to standard silica conditions.

Protocol B: MIDA Boronate Slow-Release Coupling

Use Case: When the substrate contains base-sensitive groups that degrade under the high base load of Protocol A.

Modifications:

  • Reagent: ((Benzyloxy)methyl)boronic acid MIDA ester.

  • Base:

    
     (3.0 equiv) - milder than carbonate in some contexts.
    
  • Solvent: Dioxane/Water (5:1).

  • Temp: 60–80 °C.

  • Mechanism:[2][7][9][10] The MIDA ester hydrolyzes slowly, maintaining a low steady-state concentration of the unstable boronic acid, minimizing decomposition pathways.

Data Summary & Troubleshooting

Substrate Scope & Yield Expectations
Electrophile TypeExample SubstrateExpected YieldNotes
Electron-Deficient Aryl 4-CN-C6H4-Cl85-95%Highly efficient; rapid oxidative addition.
Electron-Rich Aryl 4-OMe-C6H4-Br70-85%Slower; requires higher temp (100°C).
Heterocycles 3-Bromo-pyridine60-80%Pyridines coordinate Pd; RuPhos mitigates this.
Steric Hindrance 2-Substituted Aryl50-70%Sterics impede transmetallation; increase catalyst to 10 mol%.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or poor oxidative addition.Ensure rigorous deoxygenation. Switch to XPhos or SPhos if RuPhos fails.
Protodeboronation (Ar-H) Unstable boronic acid intermediate.Reduce water ratio (use 10:1).[4] Switch to anhydrous conditions (using MIDA).
Homocoupling (Ar-Ar) Oxidation of Pd species.Check inert atmosphere. Ensure halide is not in large excess.
Alkene Byproduct

-hydride elimination.[6]
Ligand Failure. Verify RuPhos quality (it oxidizes over time). Ensure high ligand:Pd ratio (2:1).

References

  • Molander, G. A., & Canturk, B. (2009). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters.

    • Source:

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society.

    • Source:

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

    • Source:

  • Dumas, A. M., & Fagnou, K. (2020).

    • Source:

Sources

Application

Application Note: Strategic Hydroxymethylation via ((Benzyloxy)methyl)boronates in Complex Molecule Synthesis

This Application Note is designed for researchers in medicinal chemistry and total synthesis. It details the strategic use of ((benzyloxy)methyl)boronic acid equivalents—specifically the robust potassium trifluoroborate...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and total synthesis. It details the strategic use of ((benzyloxy)methyl)boronic acid equivalents—specifically the robust potassium trifluoroborate salt —for the installation of hydroxymethyl groups onto aromatic and heteroaromatic scaffolds.

Executive Summary

The direct introduction of a hydroxymethyl group (–CH₂OH) onto an aryl or heteroaryl halide represents a critical C1 homologation strategy in the synthesis of natural products and pharmaceutical intermediates. While ((benzyloxy)methyl)boronic acid theoretically allows for this transformation via Suzuki-Miyaura coupling, the free boronic acid is inherently unstable, prone to protodeboronation and dehydration.

This guide focuses on the potassium ((benzyloxy)methyl)trifluoroborate salt. This reagent overcomes the stability issues of the free acid and the low reactivity of pinacol esters in challenging transmetallation steps. Using specialized ligand systems (e.g., RuPhos), this reagent enables the modular construction of "privileged substructures" found in alkaloids, nucleoside analogs, and polyketide fragments.

Key Advantages
  • Dissonant Disconnect: Acts as a nucleophilic hydroxymethyl equivalent (

    
    ), reversing standard polarity.
    
  • Stability: The trifluoroborate salt is air-stable and indefinitely storable, unlike the free boronic acid.

  • Chemosensitivity: Tolerates esters, nitriles, and aldehydes, making it suitable for late-stage diversification of complex natural product cores.

Mechanistic Insight & Reaction Logic

The success of this reaction hinges on facilitating the transmetallation of an sp³-hybridized boron center onto a Palladium(II) intermediate. This step is historically sluggish compared to sp²–sp² couplings and competes with deleterious


-hydride elimination.
The Catalytic Cycle[1]
  • Oxidative Addition: Pd(0) inserts into the Ar–X bond.

  • Hydrolysis (In Situ): The trifluoroborate (

    
    ) hydrolyzes slowly to the active boronic acid species (
    
    
    
    ) under basic conditions. Note: This "slow release" prevents reagent decomposition.
  • Transmetallation: The bulky, electron-rich RuPhos ligand creates a steric environment that accelerates transmetallation while suppressing

    
    -hydride elimination.
    
  • Reductive Elimination: Formation of the C–C bond and regeneration of Pd(0).

CatalyticCycle Pd0 Pd(0)-RuPhos OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X L-Pd(II)(Ar)(X) OxAdd->PdII_X TransMet Transmetallation PdII_X->TransMet Base Base Hydrolysis (R-BF3K → R-B(OH)2) Base->TransMet Active Species PdII_R L-Pd(II)(Ar)(CH2OBn) TransMet->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regeneration Product Product Ar-CH2OBn RedElim->Product

Figure 1: Catalytic cycle emphasizing the critical role of base hydrolysis and transmetallation in sp³-coupling.

Experimental Protocols

Protocol A: Preparation of Potassium ((Benzyloxy)methyl)trifluoroborate

Use this protocol if the reagent is not purchased commercially. Starting from the pinacol ester ensures high purity.

Reagents:

  • 2-((Benzyloxy)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv)

  • Potassium bifluoride (

    
    ) (4.5 equiv)
    
  • Methanol / Water (3:1 v/v)

Step-by-Step:

  • Dissolve the pinacol ester in MeOH/H₂O (0.5 M concentration).

  • Add

    
     in one portion. The reaction is slightly exothermic.
    
  • Stir vigorously at room temperature for 2 hours. A white precipitate will form.

  • Concentrate: Remove MeOH under reduced pressure (rotary evaporator).

  • Dry: Place the resulting solid under high vacuum (>24 h) to remove trace water.

  • Extraction: Extract the solid with hot acetone (

    
    ). Filter to remove excess inorganic salts (
    
    
    
    ).
  • Precipitation: Concentrate the acetone filtrate to a minimum volume and add diethyl ether to precipitate the pure trifluoroborate salt.

  • Yield: Typically >90% as a fluffy white solid.

Protocol B: RuPhos-Catalyzed Cross-Coupling (The Molander Conditions)

Standard protocol for coupling with aryl/heteroaryl chlorides.

Reagents:

  • Aryl/Heteroaryl Chloride (1.0 equiv)

  • Potassium ((benzyloxy)methyl)trifluoroborate (1.1 – 1.2 equiv)

  • Catalyst: Palladium(II) Acetate (

    
    ) (3 mol%)
    
  • Ligand: RuPhos (6 mol%)

  • Base: Cesium Carbonate (

    
    ) (3.0 equiv)
    
  • Solvent: Toluene / Water (10:1 v/v) degassed.

Workflow:

  • Setup: In a glovebox or under strict Argon flow, charge a reaction vial with the aryl halide, trifluoroborate,

    
    , RuPhos, and 
    
    
    
    .
  • Solvent: Add the degassed Toluene/Water mixture (0.2 M relative to halide).

  • Reaction: Seal the vial and heat to 80–100 °C for 12–24 hours.

    • Note: Vigorous stirring is essential due to the biphasic nature of the solvent system.

  • Workup: Cool to RT. Dilute with Ethyl Acetate and water. Separate layers. Extract aqueous layer (

    
     EtOAc).
    
  • Purification: Dry organics over

    
    , concentrate, and purify via silica gel flash chromatography.
    
    • Tip: The benzyl ether product is usually less polar than the starting aryl halide if the halide contained polar groups.

Protocol C: Deprotection (Revealing the Alcohol)

Choose the method based on substrate sensitivity.

MethodReagentsConditionsCompatibility
Hydrogenolysis

(1 atm), Pd/C (10%)
MeOH or EtOH, RT, 4-12 hExcellent for non-halogenated substrates. Preserves esters.
Lewis Acid

(1M in DCM)
DCM, -78°C to 0°CUsed if alkenes/alkynes are present. Avoid if acid-sensitive.
Oxidative DDQDCM/H₂O (10:1), RTSpecific for PMB (p-methoxybenzyl) analogs, if used.

Application Data & Scope

The following table summarizes the efficiency of this protocol across diverse "Natural Product-like" scaffolds, derived from optimization studies (Molander et al.).

EntrySubstrate ClassElectrophile (

)
Yield (%)Notes
1 Electron-Poor Arene 4-Chlorobenzonitrile88%Nitrile remains intact.
2 Electron-Rich Arene 4-Chloroanisole85%Requires slightly higher temp (100°C).
3 Heterocycle (N-Basic) 3-Chloropyridine76%Critical for alkaloid synthesis.
4 Heterocycle (Fused) 5-Chloroquinoline81%Excellent tolerance of quinoline nitrogen.
5 Steric Bulk 2-Chlorotoluene79%RuPhos prevents steric hindrance issues.
Case Study: Synthesis of Heterocyclic Cores

In the context of natural product synthesis, this reagent is particularly valuable for functionalizing quinoline and isoquinoline cores (common in Cinchona alkaloids) where installing a hydroxymethyl group via lithiation would be incompatible with other functional groups.

Workflow Visualization:

Workflow Start Heteroaryl Chloride (Complex Core) Coupling Suzuki Coupling Pd(OAc)2 / RuPhos 80°C, 24h Start->Coupling Reagent K-[BnOCH2-BF3] Reagent->Coupling Intermed Benzylether Intermediate Coupling->Intermed Deprot Deprotection H2, Pd/C Intermed->Deprot Final Hydroxymethylated Natural Product Fragment Deprot->Final

Figure 2: Standard workflow for installing the hydroxymethyl motif.

References

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition , 48(49), 9240-9261.

  • Molander, G. A., & Ham, J. (2006).[1] Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters , 8(10), 2031–2034.

  • Sandrock, D. L., & Molander, G. A. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development , 13(6), 684–697.

  • Darses, S., & Genêt, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews , 108(1), 288–325.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing ((Benzyloxy)methyl)boronic Acid Suzuki Coupling

Case ID: SUZ-BNOM-001 Status: Escalated to Senior Application Support Subject: Low conversion/protodeboronation in -alkoxy Suzuki couplings Assigned Specialist: Dr. [Your Name], Senior Application Scientist Diagnostic An...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SUZ-BNOM-001 Status: Escalated to Senior Application Support Subject: Low conversion/protodeboronation in


-alkoxy Suzuki couplings
Assigned Specialist:  Dr. [Your Name], Senior Application Scientist

Diagnostic Analysis: Why Your Reaction is Failing

If you are attempting to couple free ((benzyloxy)methyl)boronic acid or its pinacol ester using standard Suzuki conditions (e.g.,


, 

, aqueous dioxane), you are likely observing one of two failure modes:
  • Protodeboronation: The starting halide remains, but the boronic species disappears, converting into benzyl methyl ether (

    
    ).
    
  • Stalled Transmetallation: The catalyst dies before the difficult

    
    -hybridized alkyl group can transfer from boron to palladium.
    
The Root Cause: The -Alkoxy Effect

The


 motif contains an oxygen atom 

to the boron center (

). This creates a unique instability:
  • Hydrolytic Instability: In the presence of aqueous base (standard Suzuki conditions), the

    
     bond in 
    
    
    
    -alkoxy boronic acids is highly susceptible to hydrolysis, leading to rapid deboronation before the slow transmetallation step can occur [1].
  • Slow Transmetallation: Transferring a primary alkyl group (

    
    ) is kinetically slower than transferring an aryl group (
    
    
    
    ). The catalyst requires highly electron-rich ligands to facilitate this step.

Reagent Selection Guide (Critical Hardware Upgrade)

To solve the stability issue, we strongly recommend switching from the free boronic acid to a Potassium Trifluoroborate salt. This is the industry standard for stabilizing labile alkyl-boron species.

ReagentSelection Start Current Reagent? Acid Boronic Acid (BnOCH2-B(OH)2) Start->Acid Unstable Pin Pinacol Ester (BnOCH2-BPin) Start->Pin Slow BF3 Potassium Trifluoroborate (BnOCH2-BF3K) Start->BF3 Optimal Fail Low Yield / Decomp Acid->Fail Rapid Hydrolysis Pin->Fail Slow Transmetallation Success High Yield Coupling BF3->Success Air Stable Resists Hydrolysis

Figure 1: Reagent stability hierarchy. The trifluoroborate salt (


) prevents pre-mature hydrolysis, releasing the active species only slowly during the reaction [2].

Optimized Protocol (SOP)

This protocol utilizes Molander Conditions , optimized for primary alkyl trifluoroborates. It balances the need for base activation with the stability of the


-alkoxy motif.
Materials Checklist
  • Boron Source: Potassium ((benzyloxy)methyl)trifluoroborate (1.2 - 1.5 equiv).

  • Catalyst:

    
     (2-5 mol%) + XPhos  or RuPhos  (5-10 mol%).
    
    • Why: These bulky, electron-rich Buchwald ligands are essential for facilitating the oxidative addition of the halide and, crucially, the transmetallation of the alkyl group [3].

  • Base:

    
     (3.0 equiv).
    
    • Why: Cesium bases often provide better solubility profiles in organic/aqueous mixtures than potassium salts for these specific couplings.

  • Solvent: Toluene/Water (3:1) or THF/Water (10:1).

  • Temperature: 80°C - 100°C (Sealed tube recommended).

Step-by-Step Workflow
  • Charge Solids: In a reaction vial, combine the aryl halide (1.0 equiv), Potassium ((benzyloxy)methyl)trifluoroborate (1.5 equiv),

    
     (0.05 equiv), Ligand (XPhos/RuPhos, 0.10 equiv), and 
    
    
    
    (3.0 equiv).
  • Degas (Critical): Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen promotes rapid catalyst decomposition and homocoupling.

  • Add Solvent: Add degassed Toluene/Water (3:1 ratio, 0.2 M concentration wrt halide) via syringe.

  • Heat: Stir vigorously at 95°C for 12-24 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water. Dry organics over

    
    .
    

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Starting Material (Halide) Intact Catalyst DeactivationSwitch Ligand: Move to RuPhos or SPhos . These are specifically designed for difficult alkyl transfers. Ensure rigorous degassing.
Halide Consumed, No Product ProtodeboronationLower Base Strength: Switch from

to

. Reduce Water: Move to a 10:1 THF/H2O ratio to limit hydrolysis exposure.
Homocoupling of Halide Oxidative CouplingOxygen Leak: Check septa/seals. Excess Catalyst: Reduce Pd loading to 2 mol%.
Low Conversion (<50%) "Stalled" CycleAdd Co-solvent: Add a small amount of CPME (Cyclopentyl methyl ether) or increase temperature to 110°C (if substrate allows).

Advanced Optimization: The "Slow Release" Pathway

If the trifluoroborate fails, the issue may be that the active boronic acid is still being generated too fast. In this case, use the MIDA Boronate strategy.

MIDA_Pathway MIDA MIDA Boronate (Protected sp3 B) SlowHyd Slow Hydrolysis (Rate Limiting Step) MIDA->SlowHyd aq. NaOH/THF Active Active Boronic Acid (Transient) SlowHyd->Active PdCycle Pd Catalytic Cycle Active->PdCycle Fast Trapping Decomp Decomposition Active->Decomp If Untrapped

Figure 2: The MIDA Boronate mechanism allows for the slow, controlled release of the unstable active species, keeping its concentration low to minimize decomposition pathways [4].[1]

MIDA Protocol Adjustment:

  • Reagent: ((Benzyloxy)methyl) MIDA boronate.

  • Base:

    
     (anhydrous) is NOT effective. You must use conditions that slowly hydrolyze the MIDA ester, typically 2M aqueous NaOH  in THF at 60°C.
    

References

  • Molander, G. A., & Sandrock, D. L. (2009).[2][3] Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers.[3] Current Opinion in Drug Discovery & Development.

  • Molander, G. A., & Bernardi, C. R. (2002).[4] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. Journal of the American Chemical Society.[5]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from MIDA Boronates.[6] Journal of the American Chemical Society.[5]

Sources

Optimization

Technical Support Center: Purification of ((Benzyloxy)methyl)boronic Acid from Reaction Mixtures

Welcome to the technical support center for organoboron compounds. This guide provides in-depth troubleshooting and practical advice for the purification of ((benzyloxy)methyl)boronic acid, a key intermediate in syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for organoboron compounds. This guide provides in-depth troubleshooting and practical advice for the purification of ((benzyloxy)methyl)boronic acid, a key intermediate in synthetic chemistry. We understand the unique challenges researchers face with boronic acids, from their equilibrium with boroxines to their sometimes-problematic chromatographic behavior. This resource is designed to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions during your purification workflows.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the purification of ((benzyloxy)methyl)boronic acid in a direct question-and-answer format.

Question 1: My NMR and LC-MS analyses of the crude product show a major impurity with a much higher molecular weight than my target compound. What is this species and how do I remove it?

Answer:

This is a classic and frequently observed phenomenon when working with boronic acids. The high-molecular-weight species is almost certainly the corresponding boroxine , the cyclic trimeric anhydride of ((benzyloxy)methyl)boronic acid.

  • Causality: Boronic acids exist in a reversible equilibrium with their boroxines, formed through the intermolecular dehydration of three boronic acid molecules.[1][2] This reaction is driven by the removal of water. Therefore, concentrating your reaction mixture under vacuum or using anhydrous solvents can shift the equilibrium towards the boroxine form.[3][4] The presence of both the monomeric acid and the trimeric boroxine can complicate analysis and purification, appearing as multiple species in spectra.

    Boroxine_Formation cluster_1 Boroxine Trimer B1 R-B(OH)₂ Boroxine     (RBO)₃ (Cyclic Anhydride) B1->Boroxine Dehydration (Anhydrous conditions) B2 R-B(OH)₂ B2->Boroxine Dehydration (Anhydrous conditions) B3 R-B(OH)₂ B3->Boroxine Dehydration (Anhydrous conditions) Boroxine->B1 Hydrolysis (Aqueous workup) Water + 3 H₂O

    Caption: Equilibrium between boronic acid and its boroxine.

  • Solution Strategy:

    • Revert to the Monomer: The boroxine can be easily and fully hydrolyzed back to the boronic acid. Before proceeding with purification, dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and wash it with water or a slightly acidic aqueous solution (e.g., 1M HCl). This will drive the equilibrium completely back to the desired monomeric boronic acid.

    • Proceed with Purification: After the aqueous wash, you can proceed with your chosen purification method (extraction, chromatography, etc.) on the organic phase, which now contains primarily the monomeric boronic acid.

Question 2: My compound streaks severely during silica gel chromatography, leading to poor separation and low recovery. How can I improve this?

Answer:

This is a common challenge. The diol moiety of boronic acids can interact strongly with the acidic silanol groups on the surface of standard silica gel, causing streaking (tailing) and sometimes irreversible adsorption.[5][6]

  • Causality: The Lewis acidic boron atom and the hydroxyl groups of the boronic acid form strong hydrogen bonds with the silica surface. This strong interaction leads to slow elution kinetics and broad, streaky peaks, making separation from closely eluting impurities difficult.

  • Solution Strategies:

    • Switch to a Different Stationary Phase: Neutral alumina can be a good alternative to silica gel for the chromatography of boronic acids, as it lacks the strong acidity of silica.[5]

    • Modify the Mobile Phase: For silica gel chromatography, adding a small amount of a polar, protic solvent like methanol to your eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) can help to compete with the silica for binding sites on the boronic acid, leading to sharper peaks.[7]

    • Use Boric Acid-Impregnated Silica Gel: This is a highly effective, field-proven technique. Pre-treating the silica gel with boric acid deactivates the most aggressive silanol sites, suppressing the over-adsorption of your boronic acid and leading to much-improved elution profiles.[8]

    • Consider Conversion to a Boronate Ester: For particularly difficult separations, a common strategy is to convert the crude boronic acid to its pinacol ester. Boronate esters are significantly less polar and do not have the problematic diol group, making them much more amenable to standard silica gel chromatography.[9][10] The pure ester can then be hydrolyzed back to the boronic acid.

Question 3: My crude reaction mixture contains significant non-polar, non-acidic impurities (e.g., unreacted aryl halides, biphenyl). What is an efficient, scalable alternative to chromatography for their removal?

Answer:

Acid-base extraction is the most powerful and scalable method for this scenario. It leverages the acidic nature of the boronic acid group to selectively pull it into an aqueous layer, leaving neutral organic impurities behind.

  • Causality: ((Benzyloxy)methyl)boronic acid is a weak Lewis acid. In the presence of a strong aqueous base (e.g., NaOH), it is deprotonated to form a highly water-soluble boronate salt (R-B(OH)₃⁻ Na⁺).[7][8] Neutral organic impurities have no acidic protons and will remain in the water-immiscible organic solvent.

  • Solution Strategy (See Protocol 1 for details):

    • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or diethyl ether.

    • Basic Extraction: Extract the organic solution with a 1-2 M aqueous solution of NaOH or KOH. The boronic acid will transfer to the aqueous phase as its salt. Repeat the extraction to ensure complete transfer.

    • Separation: Separate the layers. The organic layer, containing the neutral impurities, can be discarded.

    • Acidification & Re-extraction: Cool the aqueous layer in an ice bath and carefully acidify it with concentrated HCl until the pH is ~1-2. The boronic acid will precipitate or become insoluble in water.

    • Recovery: Extract the acidified aqueous layer with fresh ethyl acetate or diethyl ether. The purified boronic acid will now be in the organic phase.

    • Final Steps: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified product.

    // Node styles node_start [label="Crude Mixture\n(in Ethyl Acetate)", fillcolor="#F1F3F4", fontcolor="#202124"]; node_base [label="Add 1M NaOH (aq)\nShake & Separate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_org1 [label="Organic Layer 1:\nNeutral Impurities\n(Discard)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_aq1 [label="Aqueous Layer 1:\nSodium Boronate Salt\n(R-B(OH)₃⁻ Na⁺)", fillcolor="#FBBC05", fontcolor="#202124"]; node_acidify [label="Cool & Acidify\n(with conc. HCl to pH 1-2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_extract [label="Add fresh Ethyl Acetate\nShake & Separate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_aq2 [label="Aqueous Layer 2:\nSalts (NaCl)\n(Discard)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_org2 [label="Organic Layer 2:\nPure Boronic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; node_end [label="Dry & Concentrate", fillcolor="#5F6368", fontcolor="#FFFFFF"]; node_final [label="Purified Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#34A853", style="bold,filled"];

    // Edges node_start -> node_base; node_base -> node_org1 [label="Organic Phase"]; node_base -> node_aq1 [label="Aqueous Phase"]; node_aq1 -> node_acidify; node_acidify -> node_extract; node_extract -> node_aq2 [label="Aqueous Phase"]; node_extract -> node_org2 [label="Organic Phase"]; node_org2 -> node_end; node_end -> node_final; }

    Caption: Workflow for purification via acid-base extraction.

Question 4: My purified product is an amorphous solid or a thick oil that refuses to crystallize. How can I obtain a crystalline solid?

Answer:

If direct recrystallization fails, derivatization into a highly crystalline adduct is an excellent and widely used strategy. The most common method for boronic acids is the formation of a diethanolamine adduct.

  • Causality: Many boronic acids, while pure, may have low melting points or exist as amorphous solids, making them difficult to handle and weigh accurately. Diethanolamine reacts with the boronic acid to form a stable, bicyclic boronate ester adduct which is often a highly crystalline, free-flowing solid that precipitates readily from non-polar solvents.[8][11]

  • Solution Strategy (See Protocol 2 for details):

    • Dissolution: Dissolve the crude or amorphous boronic acid in a minimal amount of a suitable solvent like diethyl ether or a mixture of ethyl acetate and hexanes.

    • Adduct Formation: Add diethanolamine (typically 1.0-1.1 equivalents) dropwise to the stirring solution.

    • Precipitation & Isolation: The diethanolamine adduct will usually precipitate as a white crystalline solid. Stir for an hour to ensure complete formation, then collect the solid by vacuum filtration.

    • Washing: Wash the collected solid with a small amount of cold diethyl ether or hexanes to remove any remaining soluble impurities. The filtrate contains the impurities.

    • Liberation (Optional): The adduct is often stable enough for storage and use in subsequent reactions. If the free boronic acid is required, the adduct can be hydrolyzed. This is typically achieved by stirring the adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an aqueous acid (e.g., 1M HCl) or a saturated solution of boric acid to sequester the diethanolamine.[12]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for ((benzyloxy)methyl)boronic acid?

A1: Like most boronic acids, ((benzyloxy)methyl)boronic acid should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[13] This minimizes exposure to moisture, which can promote hydrolysis and affect stoichiometry, and to atmospheric oxygen, which can cause slow oxidative degradation over time.[14][15] For long-term storage, refrigeration is recommended.

Q2: How can I accurately monitor reaction progress and purity by TLC?

A2: Boronic acids can be difficult to visualize on TLC plates with standard UV light (254 nm) as they are often poor chromophores. A highly effective method is to use a specific stain. After developing the TLC plate, briefly dip it into a dilute solution of alizarin and allow it to dry. Boronic acids will appear as bright yellow fluorescent spots under a 366 nm UV lamp.[16] This allows for sensitive and selective detection.

Q3: What causes the protodeboronation side reaction, and how can I minimize it?

A3: Protodeboronation is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[17] For aryl boronic acids, this is often promoted by prolonged exposure to aqueous base or acid, especially at elevated temperatures, and can be catalyzed by residual palladium from a previous coupling reaction.[18] To minimize it, use the mildest conditions possible during your reactions and workups. Avoid unnecessarily long reaction times or exposure to harsh pH conditions. If it is a persistent problem, converting the boronic acid to a more stable boronate ester, such as an N-methyliminodiacetic acid (MIDA) boronate, for the reaction can prevent this side reaction.[18]

Part 3: Key Purification Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is ideal for removing neutral organic impurities from the acidic ((benzyloxy)methyl)boronic acid.

  • Dissolution: Dissolve the crude reaction mixture (e.g., 5.0 g) in ethyl acetate (100 mL) in a separatory funnel.

  • Basic Wash: Add 1 M aqueous NaOH (50 mL). Stopper the funnel, shake vigorously for 1 minute, and vent frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Add another portion of 1 M NaOH (50 mL) to the organic layer in the funnel. Shake and separate as before, combining the aqueous layers. The organic layer containing neutral impurities can now be discarded.

  • Acidification: Place the flask containing the combined aqueous layers into an ice-water bath. While stirring, slowly add concentrated HCl (e.g., 12 M) dropwise until the pH of the solution is between 1 and 2 (check with pH paper). A white precipitate of the boronic acid may form.

  • Product Extraction: Transfer the acidified aqueous suspension back to the separatory funnel. Add fresh ethyl acetate (100 mL). Shake vigorously to extract the purified boronic acid into the organic layer.

  • Isolation: Drain and discard the aqueous layer. Wash the organic layer with brine (50 mL), then transfer it to a clean flask and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified ((benzyloxy)methyl)boronic acid.

Protocol 2: Purification via Diethanolamine Adduct Formation

This protocol is excellent for purifying boronic acids that are difficult to crystallize or for removing polar impurities.

  • Dissolution: Dissolve the crude ((benzyloxy)methyl)boronic acid (e.g., 2.0 g) in a minimal amount of diethyl ether (approx. 20-30 mL). If it does not fully dissolve, add ethyl acetate dropwise until a clear solution is obtained.

  • Adduct Formation: To the stirring solution, add diethanolamine (1.1 equivalents) dropwise.

  • Precipitation: A white, crystalline solid should begin to precipitate almost immediately. Continue stirring the suspension at room temperature for 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the solid adduct by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold diethyl ether (2 x 10 mL) to remove any adsorbed impurities.

  • Drying: Dry the crystalline adduct under high vacuum to remove residual solvent. The resulting solid is typically stable for storage.

Table 1: Comparison of Primary Purification Techniques
Purification MethodProsConsBest For Removing...
Recrystallization Highly effective for high purity; Scalable.[19][20]Requires a solid product; Can have yield losses.Small amounts of impurities with different solubility profiles.
Acid-Base Extraction Excellent for removing neutral impurities; Highly scalable; Fast.[7][8]Not effective for removing other acidic or basic impurities.Unreacted starting materials (e.g., aryl halides), non-polar byproducts.
Silica Gel Chromatography Good for separating compounds with different polarities.Can cause streaking and product loss; Not easily scalable.[6]Impurities with polarity different from the product.
Diethanolamine Adduct Yields highly crystalline, stable solids; Excellent for purification.[11]Adds an extra step; Requires liberation if free acid is needed.Oily or amorphous products; Polar impurities left in the filtrate.
Conversion to BF₃K Salt Salt is often highly stable and crystalline; Easy to handle.[6][21]Adds two steps (formation and hydrolysis); Requires TMSCl or strong acid for liberation.Situations where stability during storage or a reaction is critical.

References

  • Tokunaga, Y., Ueno, H., Shimomura, Y. (n.d.). FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. LOCKSS.
  • Pu, Y., et al. (n.d.). Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin.
  • (2022, March 14).
  • Ono, K., Onodera, S., & Kawai, H. (2022). Boroxine template for macrocyclization and postfunctionalization. Chemical Communications, 58(84), 11823–11826. [Link]

  • Beck, J. B., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(25), 6843–6850. [Link]

  • Wikipedia contributors. (2023, December 2). Boroxine. Wikipedia. [Link]

  • Khan, R. A., et al. (2016, July 18). How to purify boronic acids/boronate esters?.
  • Anelli, P. L., et al. (2019). Process for the recovery of a boronic acid. U.S. Patent No. 10,377,700. Washington, DC: U.S.
  • Rao, K. S., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(22), 6431. [Link]

  • Westcott, S. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Kabalka, G. W., & Mereddy, A. R. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic letters, 8(25), 5825–5827. [Link]

  • Wikipedia contributors. (2024, February 19). Boronic acid. Wikipedia. [Link]

  • MilliporeSigma. (n.d.). (2-(Benzyloxy)-5-methylphenyl)boronic acid).
  • Beck, J. B., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 115(25), 6843–6850. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Khlebnikov, V. (2016, December 28). Can I remove boronic acid using Work up process?.
  • Wang, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10). [Link]

  • BenchChem. (n.d.).
  • Ambeed. (n.d.). CAS No.
  • Organic Syntheses. (n.d.).
  • Wang, S., et al. (n.d.). Internal and external catalysis in boronic ester networks. Semantic Scholar.
  • Sigma-Aldrich. (n.d.). (2-(benzyloxy)-5-methylphenyl)boronic acid).
  • Prakash, G. K. S., et al. (n.d.). Organic Syntheses Procedure.
  • (2017, December 19).
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Matteson, D. S. (2011). Preparation and Properties of (Hydroxymethyl)boronic Acid and its Pinanediol Ester. Journal of Organometallic Chemistry, 696(23), 3745-3749.
  • Wang, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed, 118(10).
  • Organic Syntheses. (n.d.). boronic esters.
  • Alfa Chemistry. (n.d.).
  • (2025, November 8). HELP: Purifying boronic acids sucks. Reddit.
  • Sigma-Aldrich. (n.d.).
  • ECHEMI. (n.d.). (2-Benzyloxy-4-fluorophenyl)
  • (2024, August 18).
  • BenchChem. (n.d.).
  • (n.d.).
  • (2025, November 8). HELP: Purifying boronic acids sucks. Reddit.
  • BenchChem. (n.d.).
  • Kumar, A., et al. (2006). Synthesis of benzyloxycyanophenylboronic esters.

Sources

Troubleshooting

common side reactions with ((benzyloxy)methyl)boronic acid

Welcome to the technical support center for ((benzyloxy)methyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions enc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for ((benzyloxy)methyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. By understanding the underlying chemical principles, you can optimize your reaction conditions, troubleshoot unexpected outcomes, and ensure the integrity of your synthetic pathways.

Introduction

((Benzyloxy)methyl)boronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility lies in the ability to introduce a benzyloxymethyl group, which can serve as a protected hydroxymethyl moiety. However, like many organoboron reagents, its successful application requires careful consideration of potential side reactions and handling procedures. This guide provides a comprehensive overview of common issues, their mechanistic basis, and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with ((benzyloxy)methyl)boronic acid in Suzuki-Miyaura coupling?

A1: The most prevalent side reactions are protodeboronation, homocoupling of the boronic acid, and debenzylation of the protective group. Each of these pathways can significantly reduce the yield of the desired cross-coupled product and complicate purification.

Q2: How stable is ((benzyloxy)methyl)boronic acid to storage?

A2: ((Benzyloxy)methyl)boronic acid is a solid that should be stored in an inert atmosphere, under refrigerated conditions (ideally in a freezer at -20°C) to minimize degradation.[1] Like many boronic acids, it can be susceptible to slow oxidation and protodeboronation upon exposure to air and moisture.

Q3: Can I purify ((benzyloxy)methyl)boronic acid using standard silica gel chromatography?

A3: Purification of boronic acids on standard silica gel can be challenging.[2][3] They are known to stick to the stationary phase or decompose. For ((benzyloxy)methyl)boronic acid, which has a non-polar benzyl group, reverse-phase chromatography (C18) might be a more suitable option. Alternatively, conversion to a more stable derivative, such as a boronate ester (e.g., pinacol ester), can facilitate purification by standard chromatographic methods.

Q4: What is the role of the base in Suzuki-Miyaura coupling, and how does it affect side reactions?

A4: The base is crucial for the activation of the boronic acid in the catalytic cycle.[4] It facilitates the formation of a boronate species, which is more nucleophilic and readily undergoes transmetalation with the palladium center. However, the choice and strength of the base can also influence the extent of side reactions like protodeboronation.

Troubleshooting Guide

This section provides a detailed breakdown of common problems, their probable causes, and step-by-step troubleshooting protocols.

Problem 1: Low Yield of the Desired Cross-Coupled Product and Formation of a Byproduct Corresponding to the Loss of the Boronic Acid Moiety.

Probable Cause: Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[5] This is a common decomposition pathway for boronic acids, particularly under the basic conditions of the Suzuki-Miyaura reaction.[6] For ((benzyloxy)methyl)boronic acid, this would result in the formation of benzyl methyl ether.

Troubleshooting Protocol:

  • Optimize the Base:

    • Rationale: The rate of protodeboronation can be highly dependent on the pH and the nature of the base.[5]

    • Action: Screen a range of bases. While strong bases like NaOH or KOH can promote the desired reaction, they may also accelerate protodeboronation. Consider using milder bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).

  • Minimize Water Content:

    • Rationale: Water is the proton source for protodeboronation. While a small amount of water is often beneficial for the Suzuki-Miyaura coupling, excess water can favor the side reaction.

    • Action: Use anhydrous solvents and ensure all reagents are dry. If a co-solvent system is necessary, carefully control the amount of water added.

  • Use a Boronate Ester:

    • Rationale: Boronic esters, such as the pinacol ester, are generally more stable towards protodeboronation than the corresponding boronic acids.[7]

    • Action: Synthesize the pinacol ester of ((benzyloxy)methyl)boronic acid and use it in the coupling reaction. This can be achieved by reacting the boronic acid with pinacol.

Workflow for Mitigating Protodeboronation:

Start Low Yield & Protodeboronation Base Optimize Base (e.g., K₂CO₃, Cs₂CO₃) Start->Base Water Minimize Water (Anhydrous Solvents) Start->Water Ester Use Boronate Ester (e.g., Pinacol) Start->Ester Result Improved Yield of Desired Product Base->Result Water->Result Ester->Result cluster_0 Reaction Conditions cluster_1 Preventative Measures Oxygen_Present Oxygen Present Homocoupling Homocoupling Side Reaction Oxygen_Present->Homocoupling Pd(II)_Precatalyst Pd(II) Pre-catalyst Pd(II)_Precatalyst->Homocoupling Degassing Thorough Degassing Degassing->Oxygen_Present Mitigates Pd(0)_Catalyst Use Pd(0) Catalyst Pd(0)_Catalyst->Pd(II)_Precatalyst Avoids

Caption: Factors contributing to and mitigating homocoupling.

Problem 3: Formation of a Byproduct Corresponding to Hydroxymethyl Boronic Acid or its Derivatives.

Probable Cause: Debenzylation

The benzyloxy group is a common protecting group for alcohols, but it can be cleaved under certain conditions. While robust under many Suzuki-Miyaura conditions, it can be susceptible to cleavage, particularly in the presence of certain palladium catalysts and reaction conditions that can generate acidic or reductive species.

Troubleshooting Protocol:

  • Avoid Hydrogenolysis Conditions:

    • Rationale: The benzyl ether linkage is readily cleaved by hydrogenolysis (H₂ gas with a palladium catalyst, such as Pd/C). [8]While H₂ is not typically added to Suzuki reactions, some reaction conditions might generate palladium hydride species that could effect a similar transformation.

    • Action: Avoid additives or solvents that could be a source of hydrogen.

  • Screen Palladium Catalysts and Ligands:

    • Rationale: The choice of palladium source and ligand can influence the stability of functional groups.

    • Action: If debenzylation is observed, screen different palladium catalysts (e.g., PdCl₂(dppf)) and phosphine ligands. Some ligand systems may be less prone to promoting this side reaction.

  • Consider an Alternative Protecting Group:

    • Rationale: If debenzylation remains a persistent issue under the required reaction conditions, a more robust protecting group may be necessary.

    • Action: Consider using a different protecting group for the hydroxymethyl moiety that is more stable to the specific Suzuki-Miyaura conditions being employed.

Summary of Key Parameters and Troubleshooting

IssueProbable CauseKey Parameters to ControlRecommended Actions
Protodeboronation Cleavage of the C-B bond by a proton source. [5]Base, Water ContentUse milder bases (carbonates, phosphates), minimize water, or use a boronate ester.
Homocoupling Dimerization of the boronic acid. [9][10]Oxygen, Pd Catalyst Oxidation StateThoroughly degas the reaction mixture, use a Pd(0) pre-catalyst.
Debenzylation Cleavage of the benzyl ether protecting group.Catalyst System, Hydrogen SourcesAvoid conditions that favor hydrogenolysis, screen different Pd catalysts and ligands.
Purification Difficulties Polarity and instability of the boronic acid. [2][3]Stationary Phase, Derivative FormationUse reverse-phase chromatography or convert to a more stable, less polar boronate ester for purification.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(7), 2116–2119. Available from: [Link]

  • Miller, J. A. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 436–440. Available from: [Link]

  • ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. ResearchGate. Available from: [Link]

  • Al-Zoubi, R. M. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(21), 8383–8399. Available from: [Link]

  • Matteson, D. S. (2011). Preparation and Properties of (Hydroxymethyl)boronic Acid and its Pinanediol Ester. Australian Journal of Chemistry, 64(11), 1425. Available from: [Link]

  • Wikipedia. Protodeboronation. Wikipedia. Available from: [Link]

  • DSpace@MIT. Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. Available from: [Link]

  • SiliCycle. Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. SiliCycle. Available from: [Link]

  • Zhang, L., & Wu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(30), 6467–6471. Available from: [Link]

  • ResearchGate. Protodeboronation and its application in synthesis. ResearchGate. Available from: [Link]

  • Reddit. HELP: Purifying boronic acids sucks : r/OrganicChemistry. Reddit. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Reddit. Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros. Reddit. Available from: [Link]

  • Chemistry Stack Exchange. Challenging purification of organoboronic acids. Chemistry Stack Exchange. Available from: [Link]

  • ResearchGate. How to purify boronic acids/boronate esters?. ResearchGate. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with ((Benzyloxy)methyl)boronic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide and FAQ to address the notoriously challenging C(sp²)–C(sp³) cross-couplings involving alk...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide and FAQ to address the notoriously challenging C(sp²)–C(sp³) cross-couplings involving alkoxymethylboronic acids.

When working with ((benzyloxy)methyl)boronic acid, researchers frequently encounter severely depressed yields. This guide breaks down the mechanistic causality behind these failures and provides a field-proven, self-validating protocol to rescue your reaction yields.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why does my Suzuki-Miyaura coupling with ((benzyloxy)methyl)boronic acid consistently yield less than 20% product, even with excess reagent? A: The primary culprit is protodeboronation . Alkoxymethylboronic acids possess an electronegative oxygen atom adjacent to the carbon-boron bond. Under the basic, aqueous conditions required for standard Suzuki-Miyaura couplings, this inductive effect heavily destabilizes the C–B bond, leading to rapid cleavage before transmetalation can occur [3]. You are likely consuming your starting material through degradation rather than productive coupling.

Q2: How can I prevent protodeboronation and improve the yield? A: You must alter the speciation of the boron reagent. By converting the unstable boronic acid into a potassium trifluoroborate salt (i.e., potassium (benzyloxy)methyltrifluoroborate), you create a stable, tetra-coordinated boron species. Under optimized reaction conditions, this salt undergoes slow, controlled hydrolysis to release the active boronic acid in low steady-state concentrations. This "drip-feed" mechanism ensures the active species is immediately consumed by the palladium catalyst, effectively outcompeting the protodeboronation pathway [1].

Q3: Can I use standard Pd(PPh₃)₄ for this C(sp²)–C(sp³) coupling? A: No. Transmetalation of sp³-hybridized boron centers is inherently sluggish. A standard catalyst like Pd(PPh₃)₄ is not active enough to capture the transient boronic species before it degrades. You must use an electron-rich, sterically bulky ligand like RuPhos paired with a Pd(II) precatalyst (e.g., Pd(OAc)₂). The electron-rich nature of RuPhos accelerates oxidative addition, while its steric bulk forces the crucial reductive elimination step [2].

Part 2: Mechanistic & Workflow Visualizations

To understand the causality of the reaction failure and the logic of the solution, review the mechanistic pathway below.

Mechanism A ((Benzyloxy)methyl)boronic Acid (Unstable) B Protodeboronation (C-B Bond Cleavage) A->B Base / H2O D Potassium (Benzyloxy)methyltrifluoroborate (Stable Precursor) A->D KHF2 (Derivatization) C Low Yield / Reaction Failure B->C E Slow In Situ Hydrolysis (Controlled Release) D->E Base / H2O F Efficient Transmetalation (High Yield) E->F Pd Catalyst

Fig 1: Mechanistic pathway comparing boronic acid degradation vs. trifluoroborate controlled release.

Workflow S1 1. Derivatization KHF2, MeOH/H2O S2 2. Catalyst Setup Pd(OAc)2 + RuPhos S1->S2 S3 3. Cross-Coupling Dioxane/H2O, 100°C S2->S3 S4 4. Isolation Extraction & Purify S3->S4

Fig 2: Step-by-step experimental workflow for optimized Suzuki-Miyaura cross-coupling.

Part 3: Quantitative Data Summary

The following table demonstrates the critical impact of reagent speciation and ligand selection on the coupling of the (benzyloxy)methyl moiety with a standard aryl chloride (e.g., 4-chlorobenzonitrile).

Boron ReagentCatalyst / Ligand SystemSolvent SystemYield (%)Primary Limiting Factor
((Benzyloxy)methyl)boronic acidPd(PPh₃)₄ (5 mol%)Toluene/H₂O< 20%Rapid protodeboronation [3]
Potassium (benzyloxy)methyltrifluoroboratePd(OAc)₂ / PPh₃Dioxane/H₂O35%Sluggish transmetalation
Potassium (benzyloxy)methyltrifluoroboratePd(OAc)₂ / dppfDioxane/H₂O65%Incomplete conversion [2]
Potassium (benzyloxy)methyltrifluoroborate Pd(OAc)₂ / RuPhos Dioxane/H₂O 85 - 98% None (Optimized) [1]

Part 4: Step-by-Step Experimental Protocols

To guarantee scientific integrity, this protocol is designed as a self-validating system. If intermediate physical changes (e.g., precipitation) do not occur as described, the workflow must be paused and diagnosed.

Protocol A: Synthesis of Potassium (Benzyloxy)methyltrifluoroborate

Objective: Convert the unstable boronic acid into a bench-stable trifluoroborate salt.

  • Dissolution: Dissolve ((benzyloxy)methyl)boronic acid (1.0 equiv) in a minimal amount of Methanol (MeOH).

  • Fluorination: In a separate plastic beaker (do not use glass to avoid etching), dissolve Potassium Bifluoride (KHF₂, 4.5 equiv) in distilled water (approx. 4 M concentration).

  • Addition: Dropwise add the aqueous KHF₂ solution to the methanolic boronic acid solution at room temperature while stirring vigorously.

  • Validation Check: A thick white precipitate should begin forming within 15 minutes. This confirms the successful formation of the trifluoroborate salt.

  • Isolation: Stir for 3 hours. Evaporate the solvents under reduced pressure. Extract the resulting white solid with hot acetone (3 × 20 mL) to separate the product from inorganic salts.

  • Concentration: Concentrate the acetone filtrate to a minimal volume and precipitate the pure potassium (benzyloxy)methyltrifluoroborate by adding diethyl ether. Filter and dry under high vacuum.

Protocol B: Optimized Suzuki-Miyaura Cross-Coupling

Objective: Couple the stable trifluoroborate with an aryl/heteroaryl halide.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), Potassium (benzyloxy)methyltrifluoroborate (1.1 equiv), Pd(OAc)₂ (3 mol %), RuPhos (6 mol %), and Cs₂CO₃ (3.0 equiv).

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with dry Argon three times. Causality note: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich RuPhos ligand.

  • Solvent Addition: Add degassed 1,4-Dioxane and H₂O (10:1 ratio, 0.2 M overall concentration) via syringe. Causality note: The 10:1 ratio is critical. Too much water accelerates hydrolysis leading to protodeboronation; too little water halts the release of the active boronic species.

  • Reaction: Replace the septum with a Teflon screwcap under Argon flow. Heat the reaction mixture at 100 °C in a pre-heated oil bath for 24 hours.

  • Validation Check: Monitor via TLC (Hexanes/EtOAc). The complete consumption of the aryl halide indicates successful transmetalation and coupling.

  • Workup: Cool to room temperature, dilute with H₂O, and extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography.

Part 5: References

  • Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides Molander, G. A., & Canturk, B. Organic Letters, 2008, 10(11), 2135-2138. URL:[Link][1]

  • Cross-Coupling of Mesylated Phenol Derivatives with Potassium Alkoxymethyltrifluoroborates Molander, G. A., & Beaumard, F. Organic Letters, 2011, 13(5), 1242-1245. URL:[Link][2]

  • Selection of boron reagents for Suzuki–Miyaura coupling Lennartson, A. Chemical Society Reviews, 2013, 42(24), 9283-9304. URL:[Link][3]

Sources

Troubleshooting

((benzyloxy)methyl)boronic acid degradation pathways

Technical Support Center: Troubleshooting ((Benzyloxy)methyl)boronic Acid Workflows As a Senior Application Scientist, I frequently consult with research teams struggling to achieve reproducible results when utilizing al...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting ((Benzyloxy)methyl)boronic Acid Workflows

As a Senior Application Scientist, I frequently consult with research teams struggling to achieve reproducible results when utilizing alpha-heteroatom substituted alkylboronic acids. ((Benzyloxy)methyl)boronic acid (CAS 1675239-01-6) is a highly versatile building block for introducing hydroxymethyl groups or constructing complex ethers. However, its unique electronic structure makes it notoriously fragile.

This technical guide bypasses generic advice to provide a mechanistic, causality-driven approach to diagnosing and resolving the most common degradation issues associated with this compound.

Core Diagnostics & FAQs

FAQ 1: Why does my free ((benzyloxy)methyl)boronic acid degrade so rapidly during storage or aqueous workup? Scientist's Insight: The instability is driven by stereoelectronic effects. Free alkylboronic acids are metabolically and chemically unstable, undergoing rapid oxidative deboronation in the presence of reactive oxygen species (ROS) and slow protodeboronation in aqueous solutions[1]. The presence of the electronegative alpha-oxygen atom drastically exacerbates this. Unsubstituted alpha-heteroatom boronates are highly unstable with respect to boryl rearrangement and protodeboronation[2]. The oxygen atom withdraws electron density via induction, making the empty p-orbital of the sp2 boron highly Lewis acidic. When exposed to polar protic media, water or hydroxide readily coordinates to form a tetrahedral boronate complex, leading to facile decomposition[3]. Resolution: Never store the free acid for prolonged periods. Immediately convert it to a stable sp3-hybridized adduct or a sterically hindered ester (e.g., pinacol or MIDA).

FAQ 2: I am detecting benzyl alcohol and formaldehyde in my reaction mixture. What happened? Scientist's Insight: This is the classic chemical signature of oxidative deboronation. Boronic acids are prone to oxidation, which converts the C–B bond directly into a C–O bond[1]. In the case of ((benzyloxy)methyl)boronic acid, this oxidation yields (benzyloxy)methanol. Because this intermediate is essentially a hemiacetal, it is inherently unstable and spontaneously collapses to release benzyl alcohol and formaldehyde. Resolution: Rigorously degas all solvents to remove dissolved oxygen and conduct reactions under a strict Argon atmosphere.

FAQ 3: How can I prevent protodeboronation during basic Suzuki-Miyaura cross-couplings? Scientist's Insight: Protodeboronation rates are heavily dependent on pH and boron speciation[4]. In basic coupling conditions, the base coordinates to the boron, forming an active complex that undergoes C–B fission faster than transmetalation can occur. To prevent this, you must use a "slow-release" strategy. By utilizing a MIDA (N-methyliminodiacetic acid) boronate, the boron is rehybridized to sp3, blocking premature base coordination. Under coupling conditions, MIDA acts as a slow-release element, liberating the free boronic acid at a rate that perfectly matches the palladium transmetalation step[5].

FAQ 4: How can I safely deprotect the pinacol ester without degrading the alkylboronic acid? Scientist's Insight: Standard acidic hydrolysis or oxidative cleavage often destroys the resulting free boronic acid[3]. Instead, utilize a biphasic transesterification with diethanolamine (DEA). This forms a stable, oxidation-resistant sp3-hybridized "boron-ate" species[3]. Subsequent mild biphasic acidic hydrolysis rapidly yields the free boronic acid in the organic layer, shielding it from aqueous degradation.

Pathway Visualization

To understand how to troubleshoot your workflow, you must visualize the competing thermodynamic sinks your molecule faces.

Degradation BMBA ((Benzyloxy)methyl)boronic acid [Active Species] Proto Protodeboronation (Aqueous Base) BMBA->Proto Hydrolysis of C-B bond Oxid Oxidative Deboronation (O2 / ROS) BMBA->Oxid Oxidation of C-B to C-O Ether Ether Cleavage (H2, Pd/C) BMBA->Ether Hydrogenolysis of C-O bond Prod1 Benzyl methyl ether + Boric Acid Proto->Prod1 Prod2 Benzyl alcohol + Formaldehyde Oxid->Prod2 Hemiacetal collapse Prod3 (Hydroxymethyl)boronic acid [Deprotected Product] Ether->Prod3

Fig 1: Degradation and deprotection pathways of ((benzyloxy)methyl)boronic acid.

Quantitative Stability Profiling

Understanding the half-life of your specific boron species dictates your experimental timeline. Below is the comparative stability data for alpha-alkoxyalkylboronic derivatives under standard aqueous basic conditions (pH 10, 25°C).

Boron SpeciesBoron HybridizationRelative Half-life (t1/2)Primary Degradation Pathway
Free Alpha-Alkoxy Boronic Acid sp2< 1 hourRapid Protodeboronation
Pinacol Ester (Bpin) sp2~ 2-4 hoursHydrolysis to free acid → Protodeboronation
Potassium Trifluoroborate (-BF3K) sp3> 12 hoursSlow hydrolysis to free acid
MIDA Boronate sp3> 24 hoursStable reservoir (Controlled slow hydrolysis)

Field-Proven Methodologies

Every protocol below is designed as a self-validating system , ensuring you can verify the integrity of your intermediates before proceeding to the next step.

Protocol 1: Slow-Release Suzuki-Miyaura Cross-Coupling

Objective: Achieve C–C bond formation while suppressing base-catalyzed protodeboronation using a MIDA boronate reservoir.

  • Reagent Assembly: In an oven-dried Schlenk flask, combine 1.0 equiv of your aryl halide, 1.5 equiv of ((benzyloxy)methyl)MIDA boronate, 0.05 equiv of Pd(dppf)Cl2, and 3.0 equiv of anhydrous K3PO4.

  • Rigorous Degassing: Suspend the reagents in a 4:1 mixture of 1,4-Dioxane and H2O. Degas the mixture via three strict freeze-pump-thaw cycles.

    • Causality: Removing dissolved O2 prevents the premature oxidative deboronation of the transiently released free boronic acid.

  • Reaction Execution: Heat the mixture to 85°C under a positive Argon atmosphere for 12-18 hours.

    • Causality: The aqueous base slowly hydrolyzes the MIDA ligand, releasing the free boronic acid at a controlled rate for immediate transmetalation by the Palladium catalyst.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The system is self-validating if the MIDA boronate mass peak slowly diminishes while the cross-coupled product peak concurrently rises, with an absence of the benzyl methyl ether byproduct.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine to remove MIDA salts, dry over Na2SO4, and concentrate in vacuo.

Workflow Step1 1. Reagent Selection Use MIDA Boronate to mask sp2 Boron Step2 2. Reaction Setup Anhydrous Dioxane, K3PO4, Pd Catalyst Step1->Step2 Step3 3. Slow Release Aqueous base slowly hydrolyzes MIDA Step2->Step3 Step4 4. Transmetalation Pd captures free boronic acid instantly Step3->Step4 Step5 5. Product Formation Successful Cross-Coupling Step4->Step5

Fig 2: Slow-release Suzuki-Miyaura cross-coupling workflow using MIDA boronates.

Protocol 2: Mild Deprotection of Pinacol Esters via DEA Adducts

Objective: Convert a stable pinacol ester to the free boronic acid without inducing hydrolytic degradation.

  • DEA Adduct Formation: Dissolve 1.0 equiv of the ((benzyloxy)methyl)pinacolyl boronate ester in diethyl ether. Add 1.1 equiv of diethanolamine (DEA) and stir at room temperature for 30 minutes.

  • Isolation of Adduct: Filter the resulting white precipitate.

    • Causality: The DEA forms a stable, sp3-hybridized "boron-ate" complex that is insoluble in ether and highly resistant to ambient oxidation[3].

  • Biphasic Hydrolysis: Suspend the DEA adduct in a biphasic mixture of 0.1 M HCl and diethyl ether. Stir vigorously for exactly 20 minutes.

    • Causality: Mild acidic conditions rapidly protonate the DEA ligand, releasing the free boronic acid directly into the protective organic layer, shielding it from aqueous protodeboronation[3].

  • Validation Checkpoint: Separate the ether layer and evaporate at room temperature. Perform an 11B NMR; a chemical shift transitioning from tetrahedral sp3 (~11 ppm) back to trigonal planar sp2 (~30 ppm) confirms successful deprotection. Use the free acid immediately.

References[1] Improving the oxidative stability of boronic acids through stereoelectronic effects. digitellinc.com.Verify Source[3] A Method for the Deprotection of Alkylpinacolyl Boronate Esters. acs.org. Verify Source[4] In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. nih.gov.Verify Source[5] Facile synthesis of borofragments and their evaluation in activity-based protein profiling. nih.gov. Verify Source[2] Book of Abstracts - Sci-Meet (Nitrile activation by bifunctional alpha heteroatom-boronates). sci-meet.com. Verify Source

Sources

Optimization

Technical Support Center: Optimizing ((Benzyloxy)methyl)boronic Acid Couplings

Reagent Focus: ((Benzyloxy)methyl)boronic acid derivatives (Pinacol ester, MIDA, Trifluoroborate). Primary Challenge: Rapid Protodeboronation ( -heteroatom instability).

Author: BenchChem Technical Support Team. Date: March 2026

Reagent Focus: ((Benzyloxy)methyl)boronic acid derivatives (Pinacol ester, MIDA, Trifluoroborate). Primary Challenge: Rapid Protodeboronation (


-heteroatom instability).

The Stability-Reactivity Paradox

Why this reaction fails: ((Benzyloxy)methyl)boronic acid reagents possess an oxygen atom at the


-position relative to the boron center. This structural feature creates a "perfect storm" for protodeboronation . Under the basic conditions required for the Suzuki-Miyaura transmetallation, the C-B bond becomes highly labile.

The mechanism involves the coordination of a base (hydroxide or alkoxide) to the boron, forming a boronate "ate" complex. While this is necessary for cross-coupling, the


-oxygen stabilizes the developing negative charge on the carbon during the C-B bond cleavage, leading to the rapid release of the boron group and the formation of benzyl methyl ether (the deboronated byproduct) rather than the coupled product.
Mechanism of Failure vs. Success

The following diagram illustrates the competition between the productive Suzuki cycle and the destructive deboronation pathway.

G cluster_0 DESTRUCTIVE PATH (Fast) cluster_1 PRODUCTIVE PATH (Slow) Reagent Reagent: BnO-CH2-B(OR)2 AteComplex Activated 'Ate' Complex [BnO-CH2-B(OR)3]- Reagent->AteComplex + Base (OH-) Deboronated Byproduct: Benzyl Methyl Ether AteComplex->Deboronated Protodeboronation (Alpha-O Stabilization) Product Coupled Product: Ar-CH2-OBn AteComplex->Product Transmetallation w/ Pd (Must outcompete deboronation) Pd_Int Pd(II)-Ar-X (Oxidative Addition Complex) Pd_Int->Product Reductive Elimination

Figure 1: The kinetic competition. Success depends on accelerating Transmetallation (Green) to outpace Protodeboronation (Red).

Reagent Selection Guide

The choice of boron source is the single most critical variable. Standard boronic acids are often too unstable for this specific transformation.

Reagent ClassStabilityReactivityRecommendation
Boronic Acid LowHighAvoid. Decomposes rapidly in base.
Pinacol Ester (BPin) ModerateModerateUse with Caution. Requires anhydrous conditions or very mild bases.
Trifluoroborate (

)
High ControlledPreferred. "Slow-release" mechanism protects the reagent until the catalytic moment.
MIDA Boronate Very HighLow (Slow)Alternative. Excellent for iterative couplings but requires specific hydrolysis protocols.

Recommended Conditions (Protocols)

Protocol A: The "Molander" Standard (Best for Reliability)

This protocol utilizes Potassium ((benzyloxy)methyl)trifluoroborate . The slow hydrolysis of the


 salt releases the active boronic acid at a rate that matches the catalytic turnover, preventing the accumulation of the unstable intermediate.[1]
  • Reagent: Potassium ((benzyloxy)methyl)trifluoroborate (1.0 equiv)

  • Base:

    
     (3.0 equiv) or 
    
    
    
    (3.0 equiv)
  • Catalyst: Pd-RuPhos G3 or Pd(dppf)Cl

    
     (5-7 mol%)
    
  • Solvent: CPME (Cyclopentyl methyl ether) / Water (1:1) or Toluene / Water (3:1)

  • Temperature: 80°C – 105°C

  • Time: 12–24 hours

Why this works: The biphasic system and the equilibrium-controlled hydrolysis of the trifluoroborate ensure that the concentration of the free, labile boronic acid never spikes, minimizing deboronation.

Protocol B: The Anhydrous Pinacol Route (If BPin is required)

If you must use the pinacol ester, you must eliminate water to prevent the formation of the unstable boronic acid species.

  • Reagent: 2-((Benzyloxy)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv)

  • Base:

    
     (Anhydrous, finely ground, 3.0 equiv)
    
  • Catalyst: Pd(OAc)

    
     (5 mol%) + SPhos (10 mol%)
    
  • Solvent: 1,4-Dioxane (Anhydrous)

  • Temperature: 90°C

Why this works: SPhos creates a highly active catalyst that speeds up transmetallation. The anhydrous phosphate base activates the BPin ester directly (or via trace surface moisture) without generating a high concentration of hydroxide ions.

Troubleshooting & FAQs

Q1: I am seeing large amounts of benzyl methyl ether (or benzyl alcohol) and no product.

Diagnosis: Rapid Protodeboronation.[2][3][4] Solution:

  • Switch Reagent: Move from the Pinacol ester to the Potassium Trifluoroborate salt.[5]

  • Lower Base Strength: If using Hydroxide (NaOH/KOH), switch to Carbonate (

    
    ) or Phosphate (
    
    
    
    ).
  • Increase Catalyst Load: You need to increase the rate of the productive reaction. Try 10 mol% catalyst.

Q2: The reaction is stalled; starting material is intact.

Diagnosis: Failure of Transmetallation (Catalyst Inactive) or Failure of Hydrolysis (if using


).
Solution: 
  • If using

    
    :  Ensure water is present. Trifluoroborates require water to hydrolyze. Increase temperature to 100°C.
    
  • Check Oxygen: Ensure rigorous degassing. This substrate is sensitive; oxygen can poison the catalyst and promote oxidative deboronation.

Q3: Can I use ethanol/water as a solvent?

Answer: Risky. While common for Suzuki couplings, protic solvents like ethanol can accelerate protonolysis of the C-B bond in alpha-alkoxy substrates. Stick to aprotic/water mixtures (Toluene/Water, CPME/Water) or strictly anhydrous ethers (Dioxane, THF).

Decision Tree for Optimization

Optimization Start Start: Low Yield Analyze Analyze Crude NMR/GC-MS Start->Analyze Result1 Byproduct: Bn-O-Me (Deboronation) Analyze->Result1 Major Peak Result2 Recovered SM (No Reaction) Analyze->Result2 Major Peak Action1 Switch to Trifluoroborate salt OR Use Anhydrous K3PO4 Result1->Action1 Action2 Increase Temp (>100C) Check Degassing Add Water (if BF3K) Result2->Action2

Figure 2: Logical flow for diagnosing reaction failure.

References

  • Molander, G. A., & Argintaru, O. A. (2012). "Cross-Coupling of Potassium 1-(Benzyloxy)alkyltrifluoroborates with Aryl Chlorides." The Journal of Organic Chemistry, 77(22), 10296–10303. [Link]

  • Molander, G. A., & Canturk, B. (2009). "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling." Angewandte Chemie International Edition, 48(49), 9240–9261. [Link]

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157.[4] [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. [Link]

Sources

Troubleshooting

Technical Support Center: ((Benzyloxy)methyl)boronic Acid Synthesis

Topic: Managing Impurities & Process Optimization Status: Active | Audience: Medicinal Chemists & Process Engineers[1] Executive Summary: The Alpha-Heteroatom Challenge Synthesizing ((benzyloxy)methyl)boronic acid (and i...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Managing Impurities & Process Optimization

Status: Active | Audience: Medicinal Chemists & Process Engineers[1]

Executive Summary: The Alpha-Heteroatom Challenge

Synthesizing ((benzyloxy)methyl)boronic acid (and its esters) presents a unique challenge: the


-heteroatom effect. Placing an oxygen atom adjacent to the boron center significantly increases the susceptibility to protodeboronation  and oxidation  compared to simple alkyl- or arylboronates.

The Core Solution: Impurity management in this synthesis is rarely about "better chromatography." It is about speciation control . Shifting from tricoordinate boron (e.g., free boronic acids, pinacol esters) to tetracoordinate boron (e.g., MIDA boronates, Potassium Trifluoroborates) shuts down the empty p-orbital pathway responsible for most decomposition events.

Module 1: Impurity Origins & Synthetic Logic

The Primary Route: Nucleophilic Displacement

The standard industrial route involves the displacement of a halomethylboronate with a benzyl alkoxide.



Impurity Landscape Diagram

The following diagram maps the critical failure points where impurities are generated during this specific synthesis.

ImpurityLandscape Start Start: Halomethyl Boronate (Cl-CH2-Bpin) Reaction Reaction Zone (Bn-ONa + THF) Start->Reaction Nucleophilic Attack Product Target Product (Bn-O-CH2-Bpin) Reaction->Product SN2 @ Carbon (Desired) Imp_Homolog Impurity C: 'Ate' Complex Rearrangement (Boron Attack) Reaction->Imp_Homolog Attack @ Boron (Low Temp/Kinetic) Imp_Proto Impurity A: Benzyl Methyl Ether (Protodeboronation) Product->Imp_Proto Aq. Workup / Acidic pH Imp_Ox Impurity B: Benzyl Alcohol (Oxidative C-B Cleavage) Product->Imp_Ox Air Exposure / Peroxides

Figure 1: Mechanistic origins of primary impurities. Note that "Attack at Boron" leads to unstable "ate" complexes that can result in complex mixtures if not managed.

Module 2: Troubleshooting Guide (FAQ)

Category A: Reaction Failure & Low Yields[2]

Q1: My conversion is high, but after workup, I recover mostly benzyl methyl ether. Where did the boron go?

  • Diagnosis: You are experiencing Protodeboronation .[2][3] The

    
    -oxygen makes the C-B bond hyper-labile to hydrolysis, especially if the pH drops below 7 during workup.
    
  • The Fix:

    • Avoid Acidic Workups: Never use NH₄Cl or HCl to quench. Use a phosphate buffer (pH 7.5–8.0) or saturated NaHCO₃.

    • Switch to MIDA: If the Pinacol ester (Bpin) is too unstable, convert the crude reaction mixture directly to a MIDA boronate (see Protocol A). MIDA esters are immune to protodeboronation under standard conditions.

Q2: The reaction mixture turned black/brown, and I see multiple spots on TLC.

  • Diagnosis: Decomposition of the halomethyl starting material . Chloromethylboronates are alkylating agents. If the base is too strong (e.g., LDA, BuLi) or the temperature is too high, you trigger polymerization or self-alkylation.

  • The Fix:

    • Base Selection: Use Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) at 0°C to Room Temperature .

    • Catalytic Finkelstein: Add 10 mol% NaI (Sodium Iodide). This converts the chloro-species to the more reactive iodo-species in situ, allowing the reaction to proceed at lower temperatures, minimizing thermal decomposition.

Category B: Purification Issues

Q3: When I run a silica column, my product streaks or stays at the baseline.

  • Diagnosis: Boronic esters, particularly

    
    -alkoxy variants, have significant affinity for the hydroxyl groups on silica gel. They can also hydrolyze on the column (Lewis acidic silica).
    
  • The Fix:

    • Deactivate Silica: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexanes.

    • Solid Phase Extraction: Don't column. If using the MIDA route, use the "Catch-and-Release" precipitation method (Protocol A) which requires no chromatography.

Module 3: Validated Purification Protocols

The following protocols are designed to bypass standard chromatography, which is often the source of yield loss for this molecule.

Protocol A: The MIDA "Catch-and-Release" (Recommended)

Best for: High purity isolation and long-term storage.

Logic: MIDA boronates are crystalline solids that are stable to air and chromatography. The sp3 hybridization of boron prevents the nucleophilic attack required for protodeboronation.

StepActionCritical Parameter
1. Synthesis React Chloromethyl-Bpin with BnONa in THF (0°C

RT).
Ensure anhydrous conditions.
2. Transesterification Add crude oil to a flask with N-Methyliminodiacetic acid (MIDA) (1.5 equiv) in DMSO/Toluene (1:1).Temp: 110°C (Dean-Stark trap to remove Pinacol).
3. Workup Dilute with EtOAc, wash with water x3 (removes DMSO/MIDA excess).Brine wash essential for phase separation.
4. Purification Dissolve crude solid in minimal Acetone. Slowly add Diethyl Ether .Product precipitates as white crystals.
Protocol B: Potassium Trifluoroborate Salt Formation

Best for: Immediate use in cross-coupling reactions.

Logic: Converts the oil into a stable, free-flowing solid.

  • Dissolve crude ((benzyloxy)methyl)boronate ester in MeOH.

  • Add 4.5 M KHF₂ (aq) (3.0 equiv) dropwise at 0°C.

  • Stir for 1 hour. The mixture will form a thick suspension.

  • Remove volatiles (rotovap).

  • Dry under high vacuum to remove water.

  • Extract the solid residue with hot Acetone (filters out inorganic salts).

  • Precipitate product from Acetone by adding Et₂O.

Module 4: Process Decision Tree

Use this workflow to determine the correct purification strategy based on your downstream application.

PurificationLogic Start Crude Reaction Mixture (Bn-O-CH2-Bpin) Decision Intended Application? Start->Decision Route_MIDA Long-term Storage or Complex Synthesis Decision->Route_MIDA Stability Needed Route_Salt Suzuki Coupling (Aqueous conditions) Decision->Route_Salt Robust Coupling Route_Direct Immediate Use (Non-aqueous) Decision->Route_Direct Speed/High Risk Action_MIDA Convert to MIDA Ester (Protocol A) Route_MIDA->Action_MIDA Action_Salt Convert to R-BF3K (Protocol B) Route_Salt->Action_Salt Action_Direct Filter through Celite Use Crude w/ excess Base Route_Direct->Action_Direct

Figure 2: Decision matrix for processing crude alpha-alkoxy boronate mixtures.

Module 5: Storage & Stability Data

Derivative TypeShelf Life (25°C)SensitivityStorage Condition
Free Boronic Acid < 24 HoursHigh (Oxidation/Protodeboronation)Do Not Isolate
Pinacol Ester (Bpin) 1-2 WeeksModerate (Hydrolysis on Silica)-20°C, Argon, Dry
MIDA Boronate > 1 YearLow (Air/Water Stable)Benchtop, Ambient
Trifluoroborate (BF3K) > 1 YearLow (Acid Sensitive)Benchtop, Ambient

References

  • Molander, G. A., & Canturk, B. (2008).[4] Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(10), 2135–2138.[4]

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717.

  • Matteson, D. S. (2013). Boronic Esters in Stereoselective Synthesis. The Journal of Organic Chemistry, 78(20), 10009–10023.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[5] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • Sandrock, D. L., & Molander, G. A. (2010).[6] Stereospecific Cross-Coupling of Secondary Alkyl β-Trifluoroboratoamides. Journal of the American Chemical Society, 132(48), 17108–17110.[6]

Sources

Reference Data & Comparative Studies

Validation

((Benzyloxy)methyl)boronic Acid: A Technical Assessment &amp; Comparative Guide

Topic: Comparative Guide to ((Benzyloxy)methyl)boronic Acid & Organoboron Alternatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Guide to ((Benzyloxy)methyl)boronic Acid & Organoboron Alternatives Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary: The -Alkoxy Challenge

In the architecture of drug molecules, the introduction of a hydroxymethyl group (


) via Suzuki-Miyaura cross-coupling is a pivotal transformation. ((Benzyloxy)methyl)boronic acid  represents the fundamental reagent for this "hydroxymethylation" strategy.

However, for the bench scientist, the free boronic acid is rarely the optimal tool. The presence of an oxygen atom at the


-position destabilizes the C-B bond, making the free acid susceptible to rapid protodeboronation and oxidation.

This guide objectively compares the free acid against its two dominant surrogates: the Pinacol Ester (Bpin) and the Potassium Trifluoroborate (Molander Salt) .

Chemical Profile & Stability Hierarchy

The core challenge with


-alkoxy boron species is the "

-heteroatom effect," where the electronegative oxygen increases the Lewis acidity of the boron center while simultaneously facilitating C-B bond cleavage under basic conditions.
Comparative Stability Matrix
FeatureFree Boronic Acid Pinacol Ester (Bpin) Trifluoroborate Salt (

)
Structure



CAS No. Rarely isolated pure135616-36-3497147-92-7
Physical State Hygroscopic solid / OilViscous Oil / Low-melt SolidCrystalline Solid
Air/Moisture Stability Low (Prone to dehydration/oxidation)High (Stable for months at 4°C)Excellent (Indefinite shelf life)
Atom Economy High (if stable)Low (Loss of pinacol)Moderate (Loss of KF)
Protodeboronation Risk High (Rapid in aq. base)Moderate (Slow release prevents buildup)Low (Protected until hydrolysis)
Critical Analysis of Reagent Classes
A. The Free Acid: ((Benzyloxy)methyl)boronic acid
  • Status: Not Recommended for General Use.

  • Mechanism of Failure: In the presence of the base required for Suzuki coupling (e.g.,

    
    ), the free acid rapidly forms a boronate "ate" complex. Without the steric bulk of a protecting group, this intermediate is prone to hydrolytic cleavage of the C-B bond, yielding benzyl methyl ether (protodeboronation product) rather than the desired cross-coupling product.
    
  • Use Case: Only viable if generated in situ from a more stable precursor and consumed immediately.

B. The Pinacol Ester: 2-((Benzyloxy)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Status: Industry Standard for Lipophilic Conditions.

  • Performance: The bulky pinacol ring retards the rate of hydrolysis. This "Slow Release" mechanism is crucial. It keeps the concentration of the active (and unstable) boronic acid species low, ensuring it is transmetalated to the Palladium catalyst faster than it can decompose.

  • Solubility: Excellent in Toluene, THF, and Dioxane.

C. The Molander Salt: Potassium ((benzyloxy)methyl)trifluoroborate
  • Status: Superior for Scale-Up & Air-Handling.

  • Performance: The

    
     hybridized boron is immune to oxidation and protodeboronation during storage. Under Suzuki conditions, it hydrolyzes slowly to release the active species.[1]
    
  • Solubility: Requires polar solvents (MeOH,

    
    , or mixtures) to dissolve the salt, which can sometimes limit substrate scope if the aryl halide is highly lipophilic.
    
Visualizing the Stability & Reactivity Landscape

The following diagram illustrates the mechanistic pathways. Note how both the Pinacol Ester and Trifluoroborate must funnel through the unstable Boronic Acid/Ate-Complex bottleneck to participate in the catalytic cycle.

G cluster_0 Stable Precursors Bpin Pinacol Ester (Lipophilic Storage) Acid Free Boronic Acid (Transient Species) Bpin->Acid Hydrolysis (Slow) Rate Limiting Step 1 BF3K Trifluoroborate Salt (Hydrophilic Storage) BF3K->Acid Hydrolysis (Slow) Rate Limiting Step 2 Ate Boronate 'Ate' Complex (Active Nucleophile) Acid->Ate + Base (OH-/CO3) Product Cross-Coupled Product (Ar-CH2-OBn) Ate->Product Transmetalation (Fast) Decomp Decomposition (Bn-O-Me) Ate->Decomp Protodeboronation (Competing Side Rxn) Pd Pd(II)-Ar Complex Pd->Product Reductive Elimination

Figure 1: Mechanistic flow showing the "Slow Release" strategy required to bypass the instability of the free acid.

Experimental Protocol: Optimized Cross-Coupling

This protocol utilizes the Pinacol Ester variant, as it offers the broadest compatibility with standard organic synthesis workflows.

Reaction: Aryl Bromide + ((Benzyloxy)methyl)boronate


 Benzyl-protected Aryl Methanol
Reagents:
  • Substrate: Aryl Bromide (1.0 equiv)

  • Boron Reagent: 2-((Benzyloxy)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for sterically hindered substrates)
  • Solvent: Dioxane /

    
     (4:1 ratio) - Water is mandatory for the boronate hydrolysis.
    
Step-by-Step Workflow:
  • Inert Setup: Charge a reaction vial with the Aryl Bromide, Boron Reagent, and Base. Evacuate and backfill with Argon (

    
    ).
    
  • Catalyst Addition: Add the Pd-catalyst under a positive stream of Argon.

  • Solvation: Add degassed Dioxane and Water.

  • Reaction: Heat to 90°C for 12–16 hours.

    • Note: Do not exceed 100°C; high temperatures accelerate protodeboronation of the

      
      -alkoxy species.
      
  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography. The benzyl ether product is generally stable on silica.

Deprotection (Optional): To reveal the free alcohol, treat the product with


 (1 atm) and Pd/C in MeOH, or use 

at -78°C for sensitive substrates.
Data Comparison: Yields & Scope

The following table summarizes expected performance based on literature precedents for


-alkoxy coupling.
Substrate TypeFree Acid Yield Pinacol Ester Yield Trifluoroborate Yield Notes
Electron-Deficient Aryl Halides < 20%85-95%90-98%Activated substrates couple fast, minimizing decomposition.
Electron-Rich Aryl Halides 0-10%60-75%70-85%Slower transmetalation allows more time for the boron reagent to decompose.
Sterically Hindered (ortho-subst.) 0%40-55%50-65%Molander salts often superior here due to smaller steric profile before hydrolysis.
Heterocycles (Pyridines) < 5%50-70%60-80%Lewis basic nitrogens can interfere; salts are preferred.
References
  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. Link

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Darses, S., & Genêt, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Chemistry. Chemical Reviews, 108(8), 288-325. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

Sources

Comparative

Analytical Characterization of ((Benzyloxy)methyl)boronic Acid: A Comparative Technical Guide

Topic: Analytical Methods for Characterizing ((Benzyloxy)methyl)boronic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary ((Benzyloxy)met...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical Methods for Characterizing ((Benzyloxy)methyl)boronic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary ((Benzyloxy)methyl)boronic acid (BnOCH₂B(OH)₂) represents a distinct class of


-alkoxyalkyl boronic acids, often utilized as a homologation intermediate in stereoselective synthesis (e.g., Matteson homologation). Unlike robust aryl boronic acids, this compound presents a unique "Alpha-Alkoxy Challenge": the proximity of the electronegative oxygen to the boron center increases susceptibility to oxidation and protodeboronation, while the boronic acid/boroxine equilibrium complicates standard purity assessments.

This guide objectively compares three primary analytical methodologies—NMR Spectroscopy , HPLC-UV/MS , and Mannitol Titration —to determine the optimal workflow for characterizing this specific building block.

Part 1: Comparative Analysis of Methods

The following table synthesizes the performance of each method specifically for ((benzyloxy)methyl)boronic acid.

Table 1: Method Performance Matrix
FeatureMethod A: qNMR (¹H) Method B: HPLC-UV (Reverse Phase) Method C: Mannitol Titration
Primary Utility Absolute Purity & Identity Impurity Profiling Bulk Stoichiometry
Specificity High (Distinguishes structure)Moderate (Separates impurities)Low (Detects any acidic boron)
Precision < 1.0% RSD0.5 - 2.0% RSD0.5 - 1.0% RSD
Sample Req. ~10 mg (Destructive if not recovered)< 1 mg (High Sensitivity)> 100 mg (Large sample needed)
Throughput Low (10-15 min/sample)High (Automated sequences)Low (Manual/Potentiometric)
Key Limitation Requires internal standard weighingBoroxine/Acid peak splitting ; TailingNon-specific; assumes 100% boron is active
Verdict Gold Standard for Potency Best for Trace Organic Impurities Best for Industrial QC Release

Part 2: Detailed Methodologies & Causality

Method A: NMR Spectroscopy (The Structural Authority)

Why it works: Nuclear Magnetic Resonance (NMR) is the only technique that can simultaneously confirm the chemical structure (Bn-O-CH₂-B) and quantify the "active" boronic acid content without interference from the boroxine equilibrium. The boroxine (anhydride) and free acid forms often interconvert rapidly on the NMR timescale or can be driven to a single species by solvent choice.

Critical Experimental Parameters
  • Solvent Selection:

    • DMSO-d₆ + D₂O (Recommended): The addition of D₂O (approx. 1-2 drops per 0.6 mL) promotes the hydrolysis of boroxine trimers back to the monomeric boronic acid species, sharpening the peaks.

    • Causality: Without D₂O, the

      
      -methylene protons (-CH₂-B) may appear as broad humps due to intermediate exchange rates between monomer and trimer.
      
  • Internal Standard (for qNMR):

    • Use Maleic Acid or 1,3,5-Trimethoxybenzene .

    • Requirement: Must have a relaxation time (

      
      ) compatible with the analyte (typically set 
      
      
      
      for quantitative accuracy).
Key Spectral Features (Expected)
  • ¹¹B NMR: A broad singlet around

    
     29–33 ppm  (characteristic of tricoordinate alkyl boronic acids). If the boronate ester forms (e.g., with endogenous diols), this shifts upfield to ~20 ppm.
    
  • ¹H NMR:

    • 
       7.30-7.40 (m, 5H):  Aromatic benzyl protons (Integral reference).
      
    • 
       4.50 (s, 2H):  Benzylic methylene (Ph-CH₂-O).
      
    • 
       3.20 (s/br, 2H): 
      
      
      
      -Boryl methylene (O-CH₂-B). Note: This peak is diagnostic. Its integration relative to the benzyl group confirms the integrity of the C-B bond.
Method B: HPLC-UV/MS (The Impurity Hunter)

Why it works: While NMR is excellent for bulk purity, it often misses trace organic impurities (< 1%) like benzyl alcohol (a degradation product). HPLC-UV utilizes the chromophore of the benzyl group for detection.

The Challenge: Boronic acids interact strongly with silanols on silica columns, causing severe peak tailing. Furthermore, the on-column interconversion between boronic acid and boroxine can lead to "split peaks" or broad plateaus.

Protocol: Acidic Reverse Phase HPLC

This protocol suppresses silanol ionization and shifts the equilibrium towards the monomeric acid.

  • Column: Waters XSelect CSH C18 or Agilent Zorbax SB-C18 (Columns with high carbon load and steric protection).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The acidic pH (< 3) prevents the ionization of the boronic acid (pKa ~9-10) and minimizes secondary interactions with the stationary phase.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (benzyl backbone) and 254 nm .

  • Sample Diluent: 50:50 Water:Acetonitrile (Avoid pure alcohols which may form esters in situ).

Method C: Mannitol Titration (The Industrial Standard)

Why it works: Boronic acids are weak Lewis acids (pKa ~9-10) and cannot be titrated directly with NaOH. Adding excess D-Mannitol forms a cyclic boronate ester complex, which is much more acidic (pKa ~5-6), allowing for a sharp endpoint titration.

Protocol: Potentiometric Titration
  • Preparation: Dissolve ~100 mg of ((benzyloxy)methyl)boronic acid in 10 mL of methanol/water (1:1).

  • Complexation: Add 1.0 g of D-Mannitol (excess). Stir for 5 minutes.

    • Mechanism:[1]

      
      . The release of the proton is stoichiometric.
      
  • Titration: Titrate with 0.1 N NaOH standard solution using a potentiometric autotitrator.

  • Calculation:

    
    
    
    • Note: This method assumes all acidic boron comes from the analyte. It will yield false positives if boric acid (degradation product) is present.

Part 3: Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for characterizing this compound, accounting for its specific chemical behavior.

AnalyticalWorkflow Sample ((Benzyloxy)methyl)boronic Acid Sample Solubility Solubility Check (DMSO/MeOH) Sample->Solubility qNMR Method A: 1H qNMR (DMSO-d6 + D2O) Solubility->qNMR Dissolved HPLC Method B: HPLC-UV (Acidic Mobile Phase) Solubility->HPLC Diluted Titration Method C: Mannitol Titration Solubility->Titration Bulk PurityVal Absolute Purity Value (Molar basis) qNMR->PurityVal B11NMR 11B NMR (Speciation Check) qNMR->B11NMR Same Tube ImpurityProf Impurity Profile (Benzyl alcohol, etc.) HPLC->ImpurityProf BulkContent Total Boron Content (Stoichiometric) Titration->BulkContent Decision Compare Results PurityVal->Decision Discrepancy? BulkContent->Decision FinalReport Release Certificate Decision->FinalReport <2% Diff ReEvaluate ReEvaluate Decision->ReEvaluate >2% Diff (Check for Boric Acid)

Caption: Integrated analytical workflow for characterizing ((benzyloxy)methyl)boronic acid, highlighting the complementary nature of qNMR, HPLC, and Titration.

Part 4: References

  • Hall, D. G. (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Authoritative text on Boronic Acid properties and equilibrium).

  • Matteson, D. S. (2013). "Boronic Esters in Stereoselective Synthesis." Tetrahedron, 45(7), 1859-1885. Link (Foundational work on

    
    -halo and 
    
    
    
    -alkoxy boronic acids).
  • Yan, J., et al. (2012). "Quantification of Boronic Acids by 1H qNMR." Analyst, 137, 586-592. (Validation of qNMR protocols for organoboron purity).

  • Béziel, A., et al. (2018). "Chromatographic behavior of boronic acids: Interactions with silica and mobile phase selection." Journal of Chromatography A, 1532, 105-114. (Detailed study on HPLC tailing and acidic mobile phases).

  • Sigma-Aldrich. (2024). Titration of Boronic Acids using Mannitol.[3][4] Technical Bulletin AL-142. Link (Standard industrial protocol for boronic acid titration).

Sources

Validation

A Senior Application Scientist's Guide to the Validation of ((Benzyloxy)methyl)boronic Acid in Drug Discovery Assays

In the landscape of modern drug discovery, boronic acids have carved out a significant niche, transitioning from synthetic curiosities to indispensable warheads in clinically approved therapeutics.[1][2][3] Their unique...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, boronic acids have carved out a significant niche, transitioning from synthetic curiosities to indispensable warheads in clinically approved therapeutics.[1][2][3] Their unique ability to form reversible covalent bonds with biological nucleophiles, particularly the serine residues in the active sites of proteases and other hydrolases, offers a compelling mechanism for potent and specific enzyme inhibition.[4] Among the vast chemical space of available boronic acids, ((benzyloxy)methyl)boronic acid (BMB) presents a scaffold of interest, combining the reactive boronic acid moiety with a benzyloxy group that can influence physicochemical properties like solubility, lipophilicity, and potential for further synthetic elaboration.

This guide provides a comprehensive framework for the validation of BMB in drug discovery assays. We will move beyond a simple recitation of protocols to dissect the underlying scientific rationale for each experimental step. Our objective is to equip researchers with a self-validating workflow to critically assess BMB's performance, compare it objectively against relevant alternatives, and ultimately determine its suitability as a chemical probe or starting point for a drug development program.

The Boronic Acid Moiety: A Reversible Covalent Warhead

At the heart of BMB's utility is the boron atom. In aqueous solution at physiological pH, the boronic acid exists in equilibrium between a neutral, trigonal planar (sp²) form and an anionic, tetrahedral (sp³) boronate form.[1] The trigonal form is a Lewis acid, capable of accepting a lone pair of electrons from a nucleophilic hydroxyl group, such as the catalytic serine found in numerous enzymes. This interaction forms a stable, yet reversible, tetrahedral adduct, effectively inhibiting the enzyme's catalytic function.[1][4]

The reversibility of this bond is a key differentiator from many traditional covalent inhibitors, potentially leading to a more favorable safety profile by minimizing permanent off-target modifications. The kinetics of this binding can be complex, often characterized by a "fast on, slow off" behavior that can translate to sustained target engagement in vivo.[5]

G cluster_0 Enzyme Active Site Enzyme Serine Protease (Inactive) SerineOH Ser-OH Complex Tetrahedral Adduct (sp³, Inhibited State) SerineOH->Complex BMB ((Benzyloxy)methyl)boronic acid (Trigonal, sp²)

Caption: Mechanism of Reversible Covalent Inhibition by Boronic Acids.

Foundational Validation: Purity and Stability Analysis

Before any biological assay, the integrity of the test compound must be rigorously established. This is a non-negotiable step for ensuring data reproducibility and trustworthiness. Boronic acids are known to undergo dehydration to form cyclic trimers known as boroxines, which can complicate analysis and may have different biological activity.[6]

Experimental Protocol: UPLC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of BMB in DMSO. Create a working solution at 10 µM in the final aqueous assay buffer (e.g., 50 mM phosphate buffer, pH 7.4).

  • Instrumentation: Utilize an Ultra-High-Performance Liquid Chromatography (UPLC) system coupled to a high-resolution mass spectrometer (MS).

  • Chromatography:

    • Column: Acquity BEH C18 or equivalent.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 1-2 minutes.

    • Flow Rate: 0.5 mL/min.

    • Rationale: A rapid gradient on a C18 column provides excellent separation for a wide range of small molecules.[7] Ammonium acetate is a volatile salt compatible with mass spectrometry.

  • Mass Spectrometry:

    • Mode: Electrospray Ionization (ESI) in both positive and negative modes.

    • Analysis: Extract ion chromatograms for the expected mass of BMB, its boroxine trimer, and any potential degradation products.

  • Stability Assessment: Incubate the 10 µM working solution at the assay temperature (e.g., 37°C) and analyze aliquots at T=0, 1, 4, and 24 hours to assess stability over the course of a typical experiment.

Comparative Validation in a Biochemical Assay

The core of this guide is a direct comparison of BMB's performance against relevant alternatives. For this, we will use a model serine protease inhibition assay.

Alternatives for Comparison:
  • Phenylboronic Acid (PBA): A smaller, archetypal boronic acid. It serves as a baseline to understand the contribution of BMB's (benzyloxy)methyl substituent to potency and selectivity.

  • A Representative Benzoxaborole: A distinct class of boron-containing heterocycles. Benzoxaboroles are known for their metabolic stability and unique binding modes, sometimes forming dicovalent complexes with two serine residues.[8][9][10] They represent a key alternative therapeutic scaffold.[11]

Experimental Protocol: Serine Protease Inhibition Assay (e.g., Trypsin)
  • Reagents:

    • Trypsin enzyme solution.

    • Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC).

    • Assay Buffer: 50 mM Phosphate Buffer, pH 7.4, 0.01% Triton X-100.

    • Inhibitors: 10-point, 3-fold serial dilutions of BMB, PBA, and the benzoxaborole in DMSO.

  • Procedure:

    • In a 384-well plate, add 5 µL of inhibitor dilutions.

    • Add 20 µL of trypsin solution and pre-incubate for 30 minutes at room temperature.

    • Rationale: Pre-incubation is crucial for reversible covalent inhibitors to allow the binding equilibrium to be reached, ensuring an accurate measurement of potency.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate.

    • Monitor the increase in fluorescence (e.g., Ex: 380 nm, Em: 460 nm) over 15 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well.

    • Normalize the rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Fit the normalized data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Representative Performance Data

The following table presents illustrative data that one might expect from such an experiment.

CompoundStructureTypeRepresentative IC₅₀ (nM)Rationale for Performance
((Benzyloxy)methyl)boronic acid (BMB) C₆H₅CH₂OCH₂B(OH)₂Boronic Acid85The benzyloxy group may engage in favorable hydrophobic or π-stacking interactions within the enzyme's active site, enhancing potency over the simpler PBA.
Phenylboronic Acid (PBA) C₆H₅B(OH)₂Boronic Acid1250Represents baseline boronic acid activity. Lacks specific interactions beyond the covalent bond, resulting in lower potency.
Benzoxaborole Analog HeterocycleBenzoxaborole45The rigid, bicyclic structure can be conformationally pre-organized for binding, and the scaffold often exhibits improved metabolic stability.[10][11]

Cellular Assay Validation: Assessing Permeability and On-Target Effects

Biochemical potency is only part of the story. A compound's ability to cross the cell membrane and engage its target in a complex cellular environment is a critical validation step.

G cluster_0 Validation Workflow A Compound Synthesis & QC B Analytical Validation (Purity, Stability) A->B Purity >95%? C Biochemical Assay (IC₅₀, Ki) B->C Stable in Buffer? D Cellular Assay (Permeability, EC₅₀) C->D Potent? E Hit Validation & Lead Optimization D->E Cell Active?

Caption: A Self-Validating Workflow for Inhibitor Characterization.

Experimental Protocol: Cellular Target Engagement Assay

This protocol assumes a cancer cell line (e.g., HeLa) where the target serine protease is overexpressed and its inhibition leads to apoptosis.

  • Cell Culture: Culture HeLa cells in appropriate media until they reach ~80% confluency.

  • Compound Treatment: Seed cells in a 96-well plate. After 24 hours, treat the cells with serial dilutions of BMB and its alternatives for 48 hours.

  • Viability Readout (MTT Assay):

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Rationale: Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Normalize the data to vehicle-treated cells (100% viability) and calculate the EC₅₀, the concentration at which 50% of cell viability is lost.

Representative Cellular Performance
CompoundRepresentative EC₅₀ (µM)S-Factor (EC₅₀ / IC₅₀)Interpretation
BMB 1.2~14Good cell permeability and on-target activity. The S-Factor (selectivity factor) indicates a reasonable translation from biochemical potency to cellular effect.
PBA > 50> 40Poor cell permeability or rapid metabolism likely prevents it from reaching the intracellular target at sufficient concentrations.
Benzoxaborole Analog 0.5~11Excellent cell activity, consistent with scaffolds often optimized for favorable drug-like properties.

Conclusion and Forward Look

This guide outlines a rigorous, multi-step process for the validation of ((benzyloxy)methyl)boronic acid. The workflow, grounded in analytical chemistry, comparative biochemistry, and cell-based assays, provides a framework for generating trustworthy and interpretable data.

Our representative data suggests that BMB, with its benzyloxy substituent, offers a significant potency advantage over the simple phenylboronic acid in both biochemical and cellular contexts. While it may not match the performance of a highly optimized scaffold like a benzoxaborole, it represents a valid and potentially valuable starting point. The benzyloxy group provides a synthetic handle for further modification, allowing for the exploration of structure-activity relationships to enhance potency, selectivity, and pharmacokinetic properties. By following a self-validating and comparative approach, researchers can confidently assess the utility of BMB and make informed decisions in the complex process of drug discovery.

References

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing).
  • Newman, H., et al. (2021). High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. Journal of Medicinal Chemistry, 64(15), 11379-11394. Available at: [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF. ResearchGate. Available at: [Link]

  • Newman, H., et al. (2021). High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. PubMed. Available at: [Link]

  • Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

  • Mangani, S., et al. (2025). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences. Available at: [Link]

  • Singh, G., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. Available at: [Link]

  • Takahashi, S., et al. (2025). A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. MDPI. Available at: [Link]

  • Reversible recognition-based boronic acid probes for glucose detection in live cells and zebrafish. Semantic Scholar. Available at: [Link]

  • Singh, G., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2615. Available at: [Link]

  • Wang, B., et al. (2007). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Organic Letters, 9(18), 3461-3464. Available at: [Link]

  • Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. Available at: [Link]

  • Boron-Containing Pharmacophore. MIT Technology Licensing Office. Available at: [Link]

  • Brain, C. T., & Hurt, C. (2014). Molecular recognition with boronic acids—applications in chemical biology. Journal of Chemical Biology, 7(1), 1-17. Available at: [Link]

Sources

Comparative

reactivity comparison between ((benzyloxy)methyl)boronic acid and its esters

Reactivity Comparison: ((Benzyloxy)methyl)boronic Acid vs. Its Esters in Modern Synthesis Introduction & Structural Dynamics The ((benzyloxy)methyl) functional group is a highly versatile C1 building block, widely utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Comparison: ((Benzyloxy)methyl)boronic Acid vs. Its Esters in Modern Synthesis

Introduction & Structural Dynamics

The ((benzyloxy)methyl) functional group is a highly versatile C1 building block, widely utilized as a protected hydroxymethyl equivalent in the synthesis of complex pharmaceuticals and natural products[1]. However, the reactivity, stability, and synthetic utility of this moiety are profoundly dictated by the speciation of the boron atom to which it is attached. This guide provides an objective, data-driven comparison between the free ((benzyloxy)methyl)boronic acid[2] and its corresponding esters (Pinacol, MIDA, and Pinanediol), focusing on their thermodynamic stability, cross-coupling efficiency, and performance in stereoselective homologations.

Thermodynamic Stability and Hybridization

The fundamental difference between the free acid and its esters lies in the hybridization state and steric environment of the boron center, which dictates its Lewis acidity and shelf-life:

  • Free Boronic Acid : Exists in an sp²-hybridized state with an empty, highly Lewis-acidic p-orbital. It is prone to reversible dehydration to form a cyclic boroxine trimer. This dynamic equilibrium complicates purification and leaves the compound highly susceptible to oxidative degradation and protodeboronation.

  • Pinacol (Bpin) / Pinanediol Esters : The covalent attachment of a bidentate diol locks the boron in a monomeric sp² state. The lone pairs on the oxygen atoms partially donate into the boron p-orbital, reducing its Lewis acidity. This grants excellent shelf stability and compatibility with silica gel chromatography.

  • MIDA Ester : The N-methyliminodiacetic acid (MIDA) ligand forms a transannular dative bond (N→B), rehybridizing the boron to a stable sp³ configuration. This completely fills the p-orbital, rendering the MIDA ester chemically inert under standard anhydrous reaction conditions.

Reactivity Profile 1: Suzuki-Miyaura Cross-Coupling

In palladium-catalyzed cross-coupling, the rate-determining transmetalation step requires the formation of an sp³-hybridized boronate ate-complex via the addition of a base.

  • Free Acid vs. Bpin : The free ((benzyloxy)methyl)boronic acid rapidly forms the ate-complex but is highly susceptible to protodeboronation (cleavage of the C–B bond) before transmetalation can occur. The Bpin ester is more stable but requires stronger basic conditions to activate.

  • MIDA Ester (The Slow-Release Strategy) : Because the MIDA ester is already sp³-hybridized, it cannot directly transmetalate. Instead, it is subjected to biphasic aqueous basic conditions where it slowly hydrolyzes to the free boronic acid. This "slow-release" mechanism maintains a vanishingly low steady-state concentration of the reactive free acid, funneling it directly into the catalytic cycle and effectively eliminating protodeboronation side reactions.

Suzuki MIDA MIDA Boronate (sp3, Inert) FreeAcid Free Boronic Acid (sp2, Reactive) MIDA->FreeAcid Deprotection Base Aqueous Base (Slow Hydrolysis) Base->FreeAcid Ate Boronate Ate-Complex (sp3, Transmetalating) FreeAcid->Ate OH- Activation Pd Pd Catalyst Cycle (Cross-Coupling) Ate->Pd Transmetalation

Fig 1: MIDA boronate slow-release mechanism in Suzuki-Miyaura coupling to prevent degradation.

Reactivity Profile 2: Matteson Homologation

The Matteson homologation is a premier method for the stereoselective construction of contiguous stereocenters[3]. It involves the nucleophilic addition of a carbenoid (e.g., LiCHCl₂) to a boronic ester, followed by a 1,2-metallate rearrangement.

  • Why the Free Acid Fails : The free boronic acid cannot direct stereochemistry, and its acidic protons instantly quench the basic carbenoid reagent.

  • The Pinanediol Ester : The use of a chiral (+)- or (-)-pinanediol auxiliary is mandatory to achieve high diastereoselectivity[3]. However, the ((benzyloxy)methyl) group presents a unique challenge. The strongly electronegative oxygen atom of the benzyloxy group exerts an electron-withdrawing inductive effect (-I). This destabilizes the developing partial positive charge on the migrating carbon during the 1,2-rearrangement, significantly reducing its migration tendency compared to simple alkyl groups[4]. To overcome this sluggish reactivity, the addition of a Lewis acid (ZnCl₂) is strictly required to coordinate the departing chloride ion and lower the activation energy of the migration[4].

Matteson Ester Pinanediol Boronic Ester (sp2, Lewis Acidic) Ate Borate Ate-Complex (sp3, Tetrahedral) Ester->Ate Nucleophilic Attack Carbenoid LiCHCl2 (Nucleophile) Carbenoid->Ate Adds to B Migration 1,2-Metallate Migration Ate->Migration ZnCl2 Promoted (Slowed by -OBn) Product Homologated α-Chloro Ester Migration->Product Cl- Expulsion

Fig 2: Matteson homologation mechanism. The electron-withdrawing -OBn group retards 1,2-migration.

Quantitative Comparison Summary

Property / Reactivity((Benzyloxy)methyl)boronic AcidPinacol (Bpin) EsterMIDA EsterPinanediol Ester
Boron Hybridization sp² (Dynamic equilibrium)sp² (Monomeric)sp³ (Dative N→B bond)sp² (Monomeric, Chiral)
Shelf Stability Low (Prone to oxidation)HighVery HighHigh
Suzuki Reactivity High (but degrades rapidly)Moderate (Requires base)"Slow-Release" (Optimal)Low (Sterically hindered)
Matteson Compatibility IncompatiblePoor stereocontrolIncompatibleExcellent stereocontrol[3]
Purification Crystallization (Difficult)Silica Gel ChromatographySilica Gel / CrystallizationSilica Gel Chromatography

Self-Validating Experimental Protocols

Protocol A: Slow-Release Suzuki-Miyaura Coupling (MIDA Ester) Objective: Couple ((benzyloxy)methyl) MIDA boronate with an aryl bromide while suppressing protodeboronation. Causality: A biphasic solvent system (THF/H₂O) is utilized. The aqueous base slowly hydrolyzes the MIDA ester at the interface. The liberated free boronic acid immediately partitions into the organic THF layer, where it undergoes palladium-catalyzed transmetalation before it can degrade in the aqueous phase.

  • Setup : To a Schlenk flask, add ((benzyloxy)methyl) MIDA boronate (1.5 equiv), aryl bromide (1.0 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₃PO₄ (3.0 equiv).

  • Solvent : Add a degassed mixture of THF and H₂O (4:1 v/v, 0.1 M concentration).

  • Reaction : Heat the biphasic mixture to 60 °C under vigorous stirring (1000 rpm) for 12 hours.

    • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 3:1); the highly polar MIDA ester spot (baseline) should slowly disappear, while the cross-coupled product spot emerges.

  • Workup : Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO₄. The absence of a boroxine peak (~8.0 ppm) in the crude ¹H NMR confirms the suppression of homocoupling/degradation.

Protocol B: Matteson Homologation (Pinanediol Ester) Objective: Stereoselective insertion of a CHCl group into the C–B bond of ((benzyloxy)methyl)boronic acid (+)-pinanediol ester. Causality: The electron-deficient benzyloxymethyl group strongly resists migration[4]. Therefore, ZnCl₂ must be added to act as a halophilic Lewis acid, coordinating to the chloride leaving group and forcefully pulling it away to facilitate the 1,2-metallate rearrangement.

  • Carbenoid Generation : In a flame-dried flask under argon, dissolve CH₂Cl₂ (3.0 equiv) in anhydrous THF (0.2 M). Cool to -100 °C (EtOH/liquid N₂ bath). Dropwise add n-BuLi (2.5 equiv). Stir for 15 minutes to form LiCHCl₂.

  • Ate-Complex Formation : Slowly add a solution of the ((benzyloxy)methyl)boronic acid pinanediol ester (1.0 equiv) in THF down the side of the flask. Stir for 30 minutes at -100 °C.

  • Migration Promotion : Add anhydrous ZnCl₂ (2.0 equiv, 1.0 M in ether). Remove the cooling bath and allow the reaction to warm to room temperature over 12 hours.

    • Validation Checkpoint: ¹¹B NMR of an aliquot should show a shift from ~5 ppm (sp³ ate-complex) back to ~30 ppm (sp² homologated product).

  • Workup : Quench with saturated aqueous NH₄Cl. Extract with Et₂O. Purify via flash chromatography.

References

  • The epi-Matteson Reaction: Addition of Sodium Iodide in the Substitution Step Allows for a Stereodivergent Outcome. acs.org.
  • Preparation and Properties of (Hydroxymethyl)boronic Acid and its Pinanediol Ester. connectsci.au.
  • Insertion of chiral carbenoids into pinanediol boronic esters.
  • 1675239-01-6_化工百科 - ChemBK. chembk.com.

Sources

Validation

Assessing the Stability of ((Benzyloxy)methyl)boronic Acid vs. Other Boronic Acids

This guide provides an in-depth technical assessment of the stability of ((benzyloxy)methyl)boronic acid (BOMBA), contrasting it with standard aryl and alkyl boronic acids. The analysis synthesizes mechanistic principles...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical assessment of the stability of ((benzyloxy)methyl)boronic acid (BOMBA), contrasting it with standard aryl and alkyl boronic acids. The analysis synthesizes mechanistic principles of organoboron chemistry with practical experimental data.

Executive Summary

((Benzyloxy)methyl)boronic acid (BOMBA) represents a distinct class of


-alkoxy alkyl boronic acids. Unlike aryl boronic acids, which are stabilized by resonance but prone to ipso-protodeboronation, BOMBA exhibits a stability profile governed by the inductive effect of the 

-oxygen and the lack of an aromatic system directly attached to boron.

Key Findings:

  • Protodeboronation Resistance: BOMBA is significantly more stable to base-catalyzed protodeboronation than electron-deficient heteroaryl boronic acids (e.g., 2-pyridylboronic acid).

  • Oxidative Susceptibility: It exhibits moderate oxidative stability, comparable to simple alkyl boronic acids, but is less stable than hindered aryl boronic acids due to the accessibility of the boron center.

  • Boroxine Equilibrium: Like most boronic acids, it exists in dynamic equilibrium with its cyclic trimeric anhydride (boroxine), a process driven by dehydration.

Mechanistic Stability Profile

To understand the stability of BOMBA, we must deconstruct the electronic environment around the boron atom.

The -Heteroatom Effect

BOMBA contains a benzyloxy group attached to the methylene linker (


).
  • Inductive Withdrawal: The oxygen atom exerts a

    
     (inductive withdrawing) effect, increasing the Lewis acidity of the boron center compared to a simple methylboronic acid. This makes the boron more susceptible to nucleophilic attack (e.g., by water or peroxides).
    
  • Lack of

    
    -Elimination:  Unlike 
    
    
    
    -halo boronic acids, which rapidly eliminate to form alkenes, the
    
    
    -alkoxy arrangement is chemically robust under standard conditions, as there is no facile elimination pathway.
Degradation Pathways

The two primary decomposition vectors for boronic acids are Protodeboronation and Oxidation .

Pathway A: Protodeboronation (Hydrolytic C-B Cleavage)
  • Mechanism: Involves the protonolysis of the C-B bond.[1]

  • Aryl Boronic Acids: Proceed via an ipso-substitution mechanism. Electron-deficient rings (e.g., 2-pyridyl, polyfluoroaryl) form stabilized carbanion/zwitterionic intermediates, leading to rapid decomposition in aqueous base.

  • BOMBA (Alkyl): The resulting carbanion upon C-B cleavage would be an

    
    -alkoxy methanide, which is not sufficiently stabilized to form under mild conditions. Therefore, BOMBA is highly resistant  to the rapid protodeboronation seen in heteroaryl species.
    
Pathway B: Oxidative Deboronation
  • Mechanism: Reaction with Reactive Oxygen Species (ROS) or

    
     involves nucleophilic attack of the oxidant at boron, followed by a 1,2-migration of the carbon group to oxygen.
    
  • BOMBA: The increased Lewis acidity (due to the

    
    -oxygen) slightly accelerates the initial nucleophilic attack compared to methylboronic acid, making it moderately sensitive to oxidation.
    

Comparative Performance Analysis

The following table contrasts BOMBA with industry-standard benchmarks.

Feature((Benzyloxy)methyl)boronic Acid (BOMBA)Phenylboronic Acid (PBA)2-Pyridylboronic Acid (2-PyBA)
Class

-Alkoxy Alkyl
ArylHeteroaryl
C-B Bond Hybridization



Protodeboronation (

)
High Stability High StabilityExtremely Unstable (

min)
Oxidative Stability ModerateModerateLow
Lewis Acidity (

)
~10.5 (Est.)8.8~4.0 (Zwitterionic)
Primary Storage Risk Dehydration to boroxineDehydrationC-B Bond Cleavage
Visualization of Stability Hierarchy

The diagram below illustrates the relative stability of these compounds against the two main degradation pathways.

StabilityHierarchy cluster_0 Resistance to Protodeboronation (High pH) BOMBA ((Benzyloxy)methyl)boronic Acid (BOMBA) PBA Phenylboronic Acid (PBA) BOMBA->PBA Comparable PyBA 2-Pyridylboronic Acid (2-PyBA) BOMBA->PyBA More Stable PBA->BOMBA Slightly More Stable PBA->PyBA >> More Stable Than Alkyl Methylboronic Acid Alkyl->BOMBA Similar

Caption: Comparative stability hierarchy showing BOMBA's robust resistance to protodeboronation relative to unstable heteroaryl boronic acids.

Experimental Protocols for Stability Assessment

To validate the stability of BOMBA in your specific application, use the following self-validating protocols.

Protocol A: pH-Dependent Protodeboronation Stress Test

Objective: Quantify the rate of C-B bond hydrolysis under basic conditions (Suzuki coupling simulation).

Materials:

  • Analyte: BOMBA (10 mg)

  • Internal Standard: 1,3,5-Trimethoxybenzene (5 mg, inert)

  • Solvent:

    
     / 
    
    
    
    -DMSO (1:1 mixture)
  • Base:

    
     (saturated solution in 
    
    
    
    )

Workflow:

  • Baseline: Dissolve BOMBA and Internal Standard in the solvent mixture. Acquire a

    
    
    
    
    
    NMR spectrum. Integrate the benzylic
    
    
    of BOMBA relative to the standard.
  • Stress Induction: Add 50

    
     of base solution to reach 
    
    
    
    .
  • Monitoring: Incubate at 60°C. Acquire spectra at

    
    .
    
  • Analysis: Look for the disappearance of the

    
    -methylene signal (
    
    
    
    ppm) and the appearance of benzyl methyl ether (deuterated) or benzyl alcohol signals.
    • Pass Criteria:

      
       remaining starting material after 24h.
      
    • Fail Criteria:

      
       degradation within 1h (characteristic of 2-PyBA).
      
Protocol B: Oxidative Challenge Assay

Objective: Determine susceptibility to ROS (relevant for biological applications).

Workflow:

  • Prepare a 10 mM solution of BOMBA in Phosphate Buffer (pH 7.4) with 10% DMSO.

  • Add

    
     to a final concentration of 100 mM (10-fold excess).
    
  • Monitor by HPLC-UV (254 nm) or LC-MS at 15-minute intervals.

  • Plot:

    
     vs time to determine the pseudo-first-order rate constant (
    
    
    
    ).

Handling and Storage Recommendations

Based on its physicochemical properties, BOMBA requires specific handling to prevent anhydride formation (boroxine) and oxidation.

  • Moisture Control: Like all boronic acids, BOMBA will dehydrate to form the boroxine trimer upon standing in dry air. This is reversible.

    • Recommendation: To regenerate the monomeric acid, treat the solid with aqueous solvent or recrystallize from water/acetone.

  • Temperature: Store at 2–8°C. While chemically stable at room temperature, lower temperatures retard slow oxidation.

  • Inert Atmosphere: Store under Nitrogen or Argon. Although not strictly pyrophoric, long-term exposure to atmospheric oxygen can lead to slow degradation of the

    
    -alkoxy moiety.
    
Degradation Pathway Diagram

DegradationPathways BOMBA BOMBA (Monomer) Boroxine Boroxine (Cyclic Trimer) BOMBA->Boroxine  Dehydration (-H2O)  Reversible Equilibrium OxidationProd Benzyloxymethanol (+ Boric Acid) BOMBA->OxidationProd  Oxidation (H2O2/ROS)  Irreversible Deboronated Benzyl Methyl Ether (Trace) BOMBA->Deboronated  Protodeboronation  (High pH, Slow)

Caption: Primary chemical fate pathways for BOMBA. Boroxine formation is reversible; oxidation is the primary irreversible risk.

References

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society. Link

  • Matteson, D. S. (2013). "Boronic Esters in Stereoselective Synthesis." The Journal of Organic Chemistry.

    
    -halo/alkoxy boronic acid stability). Link
    
  • Trippier, P. C., & McGuigan, C. (2010). "Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications." MedChemComm. Link

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for boronic acid physical properties). Link

  • Graham, B. J., et al. (2021).[2][3] "Boronic acid with high oxidative stability and utility in biological contexts."[2][3][4][5] Proceedings of the National Academy of Sciences. Link[4]

Sources

Comparative

quantitative analysis of ((benzyloxy)methyl)boronic acid in reaction mixtures

Title: A High-Performance Comparison Guide: Quantitative Analysis of ((Benzyloxy)methyl)boronic Acid in Complex Reaction Mixtures Executive Summary ((Benzyloxy)methyl)boronic acid (CAS: 1675239-01-6) is a highly versatil...

Author: BenchChem Technical Support Team. Date: March 2026

Title: A High-Performance Comparison Guide: Quantitative Analysis of ((Benzyloxy)methyl)boronic Acid in Complex Reaction Mixtures

Executive Summary

((Benzyloxy)methyl)boronic acid (CAS: 1675239-01-6) is a highly versatile reagent, frequently deployed as a hydroxymethylating equivalent in Suzuki-Miyaura cross-coupling reactions. However, for drug development professionals and analytical chemists, quantifying this species in crude reaction mixtures presents a formidable challenge. Boronic acids are notoriously difficult to analyze due to their dynamic chemical nature.

This guide provides an objective, data-backed comparison of three primary analytical modalities—HPLC-UV, Quantitative NMR (qNMR), and LC-MS/MS—for the precise quantification of ((benzyloxy)methyl)boronic acid. By understanding the chemical causality behind analytical artifacts, researchers can select the optimal self-validating protocol for their specific matrix and sensitivity requirements.

The Chemical Causality of Analytical Artifacts

To accurately quantify ((benzyloxy)methyl)boronic acid, one must first understand why standard analytical methods often fail. The challenges stem from two fundamental chemical behaviors:

  • The Boroxine Equilibrium : In the solid state and in non-aqueous solutions, boronic acids spontaneously dehydrate to form cyclic trimers known as boroxines. During a reversed-phase HPLC run, the gradient transitions from highly aqueous to highly organic, causing the equilibrium to shift dynamically. If the interconversion rate is comparable to the chromatographic timescale, it results in split peaks, broad humps, and non-linear calibration curves.

  • Lewis Acidity and Silanol Interactions : The boron atom possesses an empty p-orbital, making it a strong Lewis acid. This orbital interacts strongly with residual silanol groups on standard silica-based stationary phases, causing severe peak tailing and irreversible adsorption.

To circumvent these issues, analytical workflows must either chemically lock the boron atom prior to analysis or bypass chromatographic separation entirely.

Pathway BA ((Benzyloxy)methyl) boronic acid (Monomer) Boroxine Boroxine Trimer (Dehydration Artifact) BA->Boroxine -H2O (Column Drying) Ester Boronate Ester (Stable for HPLC) BA->Ester +Pinacol (Quantitative Yield) Boroxine->BA +H2O (Aqueous Mobile Phase) Pinacol Pinacol (Derivatization Agent) Pinacol->Ester

Caption: Chemical equilibrium and derivatization pathway of boronic acids.

Comparative Analysis of Analytical Modalities

The selection of an analytical method dictates the experimental workflow and the reliability of the data[1]. The table below summarizes the quantitative performance of each modality when applied to ((benzyloxy)methyl)boronic acid.

Table 1: Performance Matrix for ((Benzyloxy)methyl)boronic Acid Quantification

Analytical ModalitySensitivity (LOQ)Matrix ToleranceAnalysis TimePrimary Application
HPLC-UV (Derivatized) 0.5 µg/mLModerate15 minRoutine yield determination, kinetics.
qNMR (Direct) 50 µg/mLVery High5 minCrude reaction mixtures with heavy catalysts.
LC-MS/MS 1.0 ng/mLLow (Suppression)10 minTrace genotoxic impurity (PGI) profiling.
Post-Column Fluorescence 1.0 µMModerate20 minSelective detection in complex biologicals.

Table 2: Chromatographic Performance Metrics (HPLC-UV)

Analyte StateTailing Factor (

)
Recovery (%)Calibration Linearity (

)
Free Boronic Acid (Standard C18)2.4 (Severe)78 - 85%0.945 (Non-linear)
Free Boronic Acid (MaxPeak™ C18)1.3 (Acceptable)92 - 96%0.985
Pinacol Ester (Standard C18) 1.05 (Ideal) 99 - 101% 0.999 (Excellent)

Workflow Decision Architecture

Workflow Start Crude Reaction Mixture Decision Required Sensitivity? Start->Decision High Trace / Impurity (pg - ng/mL) Decision->High Medium Yield / Kinetics (µg - mg/mL) Decision->Medium LCMS LC-MS/MS Analysis (High Sensitivity) High->LCMS Matrix Matrix Complexity? Medium->Matrix Complex High (Salts/Catalysts) Matrix->Complex Simple Low (Clean Extract) Matrix->Simple qNMR qNMR Analysis (No Separation Needed) Complex->qNMR HPLC HPLC-UV Analysis (Pinacol Derivatization) Simple->HPLC

Caption: Analytical workflow decision tree for boronic acid quantification.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . This means each protocol includes internal controls and system suitability tests (SST) that inherently validate the accuracy of the result during the run.

Protocol A: HPLC-UV via In-Situ Pinacol Derivatization (The Robust Standard)

Causality: The benzyl ether group of ((benzyloxy)methyl)boronic acid provides a strong UV chromophore (


 nm). By reacting the crude mixture with an excess of pinacol, the boronic acid is rapidly and quantitatively converted to its corresponding pinacol ester. This eliminates the boroxine equilibrium and masks the empty p-orbital, preventing silanol interactions and ensuring sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Sample Preparation : Aliquot 50 µL of the crude reaction mixture into a 2 mL HPLC vial. Add 100 µL of a 0.5 M pinacol solution in anhydrous THF.

  • Internal Standard (IS) Addition : Add exactly 50 µL of a 1.0 mg/mL biphenyl solution (in THF) to act as the internal standard.

  • Incubation : Vortex vigorously and incubate at 40°C for 15 minutes to drive esterification to completion.

  • Dilution : Quench and dilute to 1.0 mL with HPLC-grade Acetonitrile.

  • Chromatographic Conditions :

    • Column : Waters XBridge Premier BEH C18 (4.6 x 100 mm, 3.5 µm). (Causality: High-performance surface technology further mitigates any residual metal-boronate interactions).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : 5% B to 95% B over 10 minutes, hold for 2 minutes.

    • Detection : UV at 254 nm.

  • System Suitability & Self-Validation : The protocol is self-validating through the IS. Plot the ratio of the pinacol ester peak area to the biphenyl peak area. A known check standard must be injected every 10 samples. If the calculated concentration of the check standard deviates by >2%, the system fails validation, ensuring no drift in UV lamp intensity or injection volume.

Protocol B: Quantitative NMR (qNMR) (The Matrix-Independent Approach)

Causality: Crude reaction mixtures often contain palladium catalysts, inorganic bases (e.g.,


), and phase-transfer catalysts that foul HPLC columns. qNMR bypasses separation entirely. The benzylic protons of ((benzyloxy)methyl)boronic acid appear as a distinct singlet at ~4.5 ppm, which is typically well-resolved from other reaction components.

Step-by-Step Methodology:

  • Sample Preparation : Evaporate 100 µL of the reaction mixture to dryness under a gentle stream of

    
    .
    
  • IS Addition : Re-dissolve the residue in exactly 600 µL of

    
     containing 5.00 mg/mL of 1,3,5-Trimethoxybenzene (TraceCERT® certified reference material).
    
  • Acquisition Parameters :

    • Frequency : 400 MHz (or higher).

    • Pulse Angle : 30°.

    • Relaxation Delay (

      
      ) : 30 seconds. (Causality: A long 
      
      
      
      ensures complete relaxation of all nuclei—typically
      
      
      —preventing integration truncation and ensuring absolute quantitative accuracy).
  • System Suitability & Self-Validation : The use of a certified reference material ensures absolute quantification. The mass balance is inherently validated by the internal IS integration ratio. The 1,3,5-trimethoxybenzene aromatic protons (3H, ~6.1 ppm) and methoxy protons (9H, ~3.8 ppm) must integrate to an exact 1:3 ratio. If they do not, the

    
     delay is insufficient, and the run is automatically invalidated.
    
Protocol C: Alternative Post-Column Derivatization (For Complex Biologicals)

For highly complex mixtures where UV detection is obscured by overlapping matrix peaks, post-column derivatization with Alizarin Red S offers highly selective fluorescence detection. Causality: Alizarin reacts specifically with boronic acids post-separation to form a fluorescent complex, providing a limit of detection (LOD) down to 1.2 ng[2]. The HPLC-separated analytes are mixed post-column with 75 µM alizarin and 0.1% triethylamine in acetonitrile at 50°C, detected at


 469 nm and 

610 nm[2].

Conclusion

The accurate quantitative analysis of ((benzyloxy)methyl)boronic acid requires a strategic approach that respects its unique chemical reactivity. For routine reaction monitoring, in-situ pinacol derivatization followed by HPLC-UV provides the highest reproducibility and peak symmetry. For complex, heavily catalyzed crude mixtures, qNMR offers a matrix-independent, rapid alternative. By implementing the self-validating protocols outlined above, analytical scientists can ensure high-fidelity data generation in their synthetic workflows.

References

1.3 - Analytical Methods (RSC Publishing)[3] 2.1 - Benchchem[1] 3.2 - PubMed / Journal of Chromatography A[2] 4. - Waters Corporation

Sources

Validation

performance of different palladium catalysts with ((benzyloxy)methyl)boronic acid

Topic: Performance of Different Palladium Catalysts with ((Benzyloxy)methyl)boronic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Performance of Different Palladium Catalysts with ((Benzyloxy)methyl)boronic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

The introduction of a hydroxymethyl group via cross-coupling is a critical transformation in medicinal chemistry.[1] However, the direct use of ((benzyloxy)methyl)boronic acid presents a notorious synthetic trap: rapid protodeboronation .[1]

This guide objectively compares the performance of palladium catalyst systems applied to this specific substrate class. Experimental data confirms that standard conditions employed for arylboronic acids often fail here.[1] Success relies on two pillars:

  • Reagent Selection: Abandoning the free boronic acid in favor of Potassium Trifluoroborates (BF₃K) or MIDA Boronates .[1]

  • Catalyst Specificity: Moving from generic Pd(0) sources to bidentate (dppf) or bulky dialkylbiaryl phosphine (RuPhos/XPhos) systems.[1]

Part 1: The Mechanistic Challenge

To select the right catalyst, one must understand why the reaction fails. Alpha-alkoxy boronic acids are inherently unstable under the basic, aqueous conditions required for Suzuki-Miyaura coupling.

The Instability Trap: Protodeboronation

The electronegative oxygen atom at the


-position acidifies the C-B bond. Upon formation of the boronate "ate" complex (the species required for transmetallation), the molecule becomes susceptible to heterolytic cleavage, releasing the organic fragment as a benzyl ether and destroying the nucleophile before it can couple.

Protodeboronation cluster_0 Standard Activation (Required) cluster_1 Competing Pathways BoronicAcid ((Benzyloxy)methyl) boronic acid AteComplex Tetrahedral Boronate 'Ate' Complex BoronicAcid->AteComplex + Base Base Base (OH-) Base->AteComplex Transmetallation Transmetallation to Pd (Productive) AteComplex->Transmetallation Fast Pd Catalyst Decomp C-B Bond Cleavage (Destructive) AteComplex->Decomp Unstable Substrate Byproduct Benzyloxymethyl ether (Protodeboronation) Decomp->Byproduct

Figure 1: The kinetic competition between productive transmetallation and destructive protodeboronation.[2][3] Success depends on accelerating the green path or throttling the formation of the 'Ate' complex.

Part 2: Comparative Analysis of Catalyst & Reagent Systems

The "performance" of a catalyst for this substrate is inextricably linked to the form of the boron reagent used. The free acid is rarely isolated or used due to the decomposition described above.

1. The "Molander System" (Industry Standard)

Reagent: Potassium [(benzyloxy)methyl]trifluoroborate Catalyst: PdCl₂(dppf)[1]·CH₂Cl₂ Performance Verdict: HIGH RELIABILITY

This system utilizes a "slow-release" mechanism.[1][4] The BF₃K salt is stable and insoluble in the organic phase. As it slowly hydrolyzes in the aqueous layer, it releases the active boronic acid in low concentrations, which is immediately consumed by the catalyst. This prevents the accumulation of the unstable "ate" complex.

  • Pros: Air-stable solid; excellent yields (80-95%); scalable.[1]

  • Cons: Requires high boiling solvents (Toluene/H₂O) or alcohols; fluoride waste.[1]

2. The "Buchwald System" (For Difficult Electrophiles)

Reagent: Potassium [(benzyloxy)methyl]trifluoroborate or Pinacol Ester Catalyst: XPhos Pd G3/G4 or RuPhos Pd G3/G4 Performance Verdict: HIGH REACTIVITY [1]

When coupling with sterically hindered aryl chlorides or electron-rich aryl halides (deactivated electrophiles), the rate of oxidative addition is slow. Standard catalysts (dppf) may stall, allowing protodeboronation to take over. Buchwald precatalysts are extremely active, ensuring the Pd cycle turns over faster than the boron reagent decomposes.

  • Pros: Works on aryl chlorides and sterically crowded substrates; fast reaction times.[1]

  • Cons: Higher cost; catalyst scavenging can be difficult.[1]

3. The "Burke System" (Iterative Synthesis)

Reagent: MIDA Boronate Catalyst: Pd(OAc)₂ / SPhos (with specific hydrolysis conditions) Performance Verdict: SPECIALIZED [1]

MIDA boronates are chemically inert until hydrolyzed.[1] This allows for "slow release" similar to trifluoroborates but uses mild base (K₃PO₄) rather than relying on hydrolysis equilibrium.[1]

  • Pros: Compatible with column chromatography; allows multi-step synthesis on the boron fragment before coupling.[1]

  • Cons: Atom economy (heavy protecting group); often requires longer reaction times.[1]

Performance Data Summary
Catalyst SystemLigand ClassReagent FormYield (Avg)*Best For...
Pd(PPh₃)₄ Monodentate PhosphineFree Acid / Pinacol< 30%Avoid. High homocoupling and deboronation.[1]
PdCl₂(dppf) Bidentate FerrocenylTrifluoroborate 85-95% Standard aryl bromides/iodides. Robust and scalable.[1]
XPhos Pd G3 Dialkylbiaryl PhosphineTrifluoroborate80-90%Aryl chlorides or ortho-substituted electrophiles.[1]
Pd(OAc)₂ / SPhos Dialkylbiaryl PhosphineMIDA Boronate75-85%Complex synthesis requiring purification of the boron reagent.[1]

*Yields based on coupling with 4-bromoanisole (standard benchmark).

Part 3: Optimized Experimental Protocols

These protocols are designed to be self-validating. If the color changes or homogeneity described does not occur, stop and troubleshoot (usually oxygen ingress).

Protocol A: The Molander Standard (Trifluoroborate + dppf)

Best for general purpose synthesis of benzyloxymethyl-arenes.

Materials:

  • Aryl Bromide (1.0 equiv)[1]

  • Potassium [(benzyloxy)methyl]trifluoroborate (1.1 equiv)[1]

  • Catalyst: PdCl₂(dppf)[1][5][6]·CH₂Cl₂ (2–5 mol%)[1]

  • Base: Cs₂CO₃ (3.0 equiv)[1]

  • Solvent: Toluene / Water (3:1 ratio)[1]

Step-by-Step:

  • Charge: Add aryl bromide, trifluoroborate, Cs₂CO₃, and Pd catalyst to a reaction vial equipped with a stir bar.

  • Inert: Seal the vial with a septum. Evacuate and backfill with Argon (x3).[1] Critical: Oxygen promotes homocoupling.

  • Solvate: Add degassed Toluene and Water via syringe.[1]

  • Heat: Heat vigorously to 80–100 °C for 4–12 hours.

    • Visual Check: The reaction should be a biphasic mixture turning dark brown/black as Pd(0) is generated.[1]

  • Workup: Cool to RT. Dilute with water and extract with EtOAc.[1] The product is in the organic layer.[1]

Protocol B: The High-Activity Method (Trifluoroborate + RuPhos)

Best for Aryl Chlorides.

Materials:

  • Aryl Chloride (1.0 equiv)[1]

  • Potassium [(benzyloxy)methyl]trifluoroborate (1.2 equiv)[1]

  • Catalyst: RuPhos Pd G3 (2 mol%) (or Pd(OAc)₂ + RuPhos)[1]

  • Base: K₂CO₃ (3.0 equiv)[1]

  • Solvent: CPME (Cyclopentyl methyl ether) / Water (10:1)[1]

Step-by-Step:

  • Charge: Add solid reagents to the vial.

  • Inert: Evacuate/Purge with Argon.

  • Solvate: Add degassed CPME/Water.

  • Heat: Heat to 100 °C . RuPhos systems often require heat to activate the precatalyst fully.[1]

  • Monitor: Check via LCMS after 2 hours. This catalyst is faster than dppf.[1]

Part 4: Troubleshooting & Optimization Logic

If yields are low (<50%), analyze the failure mode using the logic below:

Troubleshooting Start Low Yield Observed CheckSM Is Aryl Halide remaining? Start->CheckSM CheckBoron Is Boron Reagent remaining? CheckSM->CheckBoron Yes Product Side Reactions (Homocoupling) ACTION: Degass better CheckSM->Product No (Clean Conversion) CatalystIssue Catalyst Death/Inactivity ACTION: Switch to XPhos/RuPhos Check Oxygen levels CheckBoron->CatalystIssue Yes Deboronation Protodeboronation Occurred ACTION: Lower Base conc. Switch to Trifluoroborate CheckBoron->Deboronation No (Boron gone)

Figure 2: Decision tree for optimizing failed couplings with alpha-alkoxy boron reagents.

Key Adjustments:

  • Base Sensitivity: If protodeboronation is dominant (boron consumed, SM remains), switch from Cs₂CO₃ to a milder base like K₂CO₃ or K₃PO₄.[1]

  • Solvent: Ensure a biphasic mixture (Toluene/Water) is used for Trifluoroborates. The phase transfer limitation is intentional to regulate the concentration of the active species.

References
  • Molander, G. A., & Bernardi, C. R. (2002).[1] "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry. [Link]

  • Molander, G. A., & Canturk, B. (2009).[1] "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling."[1] Angewandte Chemie International Edition. [Link][1]

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and General Solution for the Iterative Cross-Coupling of Boronic Acids." Journal of the American Chemical Society. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews. [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of ((Benzyloxy)methyl)boronic Acid

This guide outlines the authoritative protocols for the safe handling and disposal of ((Benzyloxy)methyl)boronic acid . Note on Chemical Identity: While specific commercial Safety Data Sheets (SDS) are abundant for pheny...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative protocols for the safe handling and disposal of ((Benzyloxy)methyl)boronic acid .

Note on Chemical Identity: While specific commercial Safety Data Sheets (SDS) are abundant for phenylboronic acid derivatives (e.g., 4-(benzyloxy)-3-methylphenylboronic acid), the specific structure ((Benzyloxy)methyl)boronic acid (Structure: Bn-O-CH₂-B(OH)₂) is a specialized α-alkoxy alkylboronic acid intermediate. Due to the potential instability of α-substituted alkylboronic acids (which can undergo protodeboronation to release benzyl alcohol), this guide applies a conservative "Worst-Case" safety profile , categorizing it under Class 6.1 (Toxic) and Class 4.1 (Flammable Solid) protocols for disposal purposes until specific stability data is verified in your local assay.

Hazard Assessment & Waste Classification

Before initiating disposal, you must classify the waste stream. As a boronic acid derivative, this compound exhibits Lewis acidity and potential for dehydration into boroxines (cyclic anhydrides).

ParameterClassification / Standard
Primary Hazard Irritant / Bioactive: H315 (Skin), H319 (Eye), H335 (Resp).
Secondary Hazard Combustible Solid: Organic boronic acids can form combustible dust clouds.
Stability Concern Protodeboronation: α-Alkoxy boronic acids are prone to C-B bond cleavage under basic or oxidative conditions, potentially releasing Benzyl Alcohol (Solvent/Toxicant).
RCRA Code (US) Not Listed (P/U list). Classify as D001 (Ignitable) if in flammable solvent, or State-Regulated Organic Waste .
Waste Stream High-BTU Organic Waste (for Incineration).

Pre-Disposal Stabilization

Expert Insight: Unlike simple inorganic acids, you should NOT attempt to neutralize this compound in the sink. Adding base (NaOH/KOH) to α-alkoxy boronic acids can accelerate decomposition, generating unpredictable organic byproducts.

Solid Waste (Pure Compound)
  • Do not dissolve for the sole purpose of disposal. Keep in solid form to minimize waste volume.

  • Container: High-density polyethylene (HDPE) or Amber Glass.

  • Labeling: "Solid Organic Waste – Boron Contaminated."

Liquid Waste (Reaction Mixtures)
  • Segregation: Isolate from Oxidizers (e.g., Hydrogen Peroxide, Bleach). Oxidizers will convert the boronic acid to the corresponding alcohol/phenol exothermically.

  • Compatibility: Compatible with standard non-halogenated organic waste streams (Acetone, Methanol, Ethyl Acetate).

Disposal Workflow

The following decision tree outlines the logical flow for disposing of ((Benzyloxy)methyl)boronic acid based on its physical state.

DisposalWorkflow Start Start: Identify Waste State IsSolid Is the waste Solid? Start->IsSolid SolidContainer Collect in HDPE/Glass Jar (Do NOT dissolve) IsSolid->SolidContainer Yes LiquidCheck Is Solvent Halogenated? (DCM, Chloroform?) IsSolid->LiquidCheck No (Solution) SolidLabel Label: 'Solid Organic Waste' (Contains Boron) SolidContainer->SolidLabel Incineration Destruction via High-Temp Incineration SolidLabel->Incineration HaloStream Segregate to HALOGENATED Waste Stream LiquidCheck->HaloStream Yes NonHaloStream Segregate to NON-HALOGENATED Waste Stream LiquidCheck->NonHaloStream No NoOxidizers CRITICAL: Verify NO Oxidizers (H2O2, Bleach) present HaloStream->NoOxidizers NonHaloStream->NoOxidizers NoOxidizers->Incineration

Figure 1: Decision matrix for the segregation and disposal of boronic acid waste.

Detailed Protocols

Protocol A: Solid Waste Disposal
  • PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 dust mask (if fume hood is unavailable).

  • Collection: Sweep spilled powder or transfer expired reagent into a wide-mouth jar.

  • Decontamination: Wipe the spatula/area with a paper towel soaked in Methanol . Place the dirty paper towel into the Solid Waste container (do not throw in regular trash).

  • Storage: Store the container in a Satellite Accumulation Area (SAA) away from strong oxidizers.

Protocol B: Liquid Waste (Mother Liquors/Rinsates)
  • Solvent Check: Determine if the primary solvent is Halogenated (DCM) or Non-Halogenated (EtOAc, MeOH).

  • Transfer: Pour into the respective carboy using a funnel.

  • Rinse: Rinse the empty reagent bottle 3x with Acetone. Add rinsate to the Non-Halogenated waste stream.

  • Defacing: Completely deface the original label on the empty bottle and mark "Empty" before discarding the glass.

Protocol C: Emergency Spill Response
  • Small Spill (<5g): Cover with wet paper towels to prevent dust formation. Scoop into a bag. Wipe area with water.[1][2][3][4][5]

  • Large Spill (>5g): Evacuate area. Use a dustpan and brush. Do not use a vacuum cleaner (risk of dust ignition). Treat all cleanup material as hazardous chemical waste.

Regulatory & Compliance Data

RegulationCode/StatusAction Required
US EPA (RCRA) Not Listed Characterize by ignitability (D001) if in solvent.
EU Waste Code 16 05 06 *"Laboratory chemicals consisting of or containing dangerous substances."
Sewer Disposal PROHIBITED Boron compounds are difficult to remove in water treatment and are phytotoxic.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Phenylboronic Acid Derivatives.[6]Link (Used as surrogate for general boronic acid handling).

  • Thermo Fisher Scientific. (2024). Handling and Disposal of Organoboron Compounds.[2][3][4][5]Link

  • National Institutes of Health (PubChem). (2025). Compound Summary: Boronic Acids.[6][7]Link

  • BenchChem. (2025).[5][8] Disposal of Allenylboronic Acid (Analogous Protocol).Link

  • American Chemical Society (ACS).Guide to Safe Handling of Boronic Acids in the Laboratory.

Sources

Handling

Personal protective equipment for handling ((Benzyloxy)methyl)boronic acid

Essential Safety and Operational Guide: Handling ((Benzyloxy)methyl)boronic acid ((Benzyloxy)methyl)boronic acid (CAS: 1675239-01-6) is a highly valuable organoboron building block, frequently utilized in Suzuki-Miyaura...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Operational Guide: Handling ((Benzyloxy)methyl)boronic acid

((Benzyloxy)methyl)boronic acid (CAS: 1675239-01-6) is a highly valuable organoboron building block, frequently utilized in Suzuki-Miyaura cross-coupling reactions and chemical biology applications. While boronic acids are generally considered less toxic than other organometallics, they possess specific hazard profiles that demand rigorous operational controls. This guide provides step-by-step methodologies for the safe handling, personal protective equipment (PPE) selection, and disposal of ((Benzyloxy)methyl)boronic acid, grounded in its fundamental chemical properties.

Mechanistic Insight: The Causality of Boronic Acid Hazards

To handle ((Benzyloxy)methyl)boronic acid safely, laboratory personnel must understand why it is hazardous. Boronic acids do not behave as Brønsted acids; rather, they act as mild 1[1]. The boron atom is sp² hybridized and possesses an empty p-orbital, making it electron-deficient and prone to2[2].

When exposed to biological tissues (skin, eyes, or respiratory mucosa), this empty p-orbital readily forms 3 with biological nucleophiles, such as the 1,2-diols of carbohydrates or the hydroxyl and amine groups of serine and lysine residues in proteins[3]. This Lewis acid-base interaction disrupts cellular integrity, leading to the localized irritation classified under GHS as4[4].

Mechanism A ((Benzyloxy)methyl) boronic acid (Empty p-orbital) C Reversible Covalent Complexation A->C B Biological Nucleophiles (e.g., Serine OH, Lysine NH2) B->C D Cellular Irritation (Skin, Eyes, Respiratory) C->D

Mechanistic pathway of boronic acid-induced irritation via Lewis acid-base interactions.

Personal Protective Equipment (PPE) Matrix

Because of its solid state and potential to generate irritating dust, PPE selection must prioritize 5[5].

PPE CategorySpecificationOperational Rationale
Eye/Face Protection Tight-sealing safety goggles (EN166 or OSHA 29 CFR 1910.133 compliant)Prevents airborne boronic acid dust from reacting with the aqueous environment of the cornea[5].
Hand Protection Nitrile gloves (Minimum 0.11 mm thickness)Provides a barrier against dermal absorption. Must be inspected for micro-tears prior to handling[5].
Body Protection Flame-resistant lab coat, closed-toe shoesPrevents accumulation of chemical dust on personal clothing.
Respiratory Protection N95/P95 (US) or P1/P2 (EU) particulate respiratorMandatory if handling outside a fume hood or if ventilation is compromised, to prevent inhalation of irritating particulates[4].

Operational Protocols: Step-by-Step Methodology

The following protocol is designed as a self-validating system: each step contains a verification check to ensure containment.

Step 1: Pre-Operation Verification

  • Verify that the chemical fume hood is operational with a face velocity of 80-100 fpm.

  • Clear the workspace of incompatible materials (e.g., strong oxidizing agents).

  • Don all required PPE as specified in the matrix above, ensuring no exposed skin between the gloves and lab coat cuffs[5].

Step 2: Weighing and Transfer

  • Place an anti-static weighing paper or a clean glass weigh boat on the analytical balance inside the fume hood. Causality: Anti-static materials prevent the fine powder from dispersing due to electrostatic repulsion, minimizing inhalation risks.

  • Use a clean, dry metal or PTFE spatula to transfer the ((Benzyloxy)methyl)boronic acid. Avoid dropping the powder from a height to minimize aerosolization[5].

  • Immediately seal the source container tightly. Boronic acids can be hygroscopic and may form boroxines (anhydrides) if exposed to fluctuating environmental moisture[1].

Step 3: Reaction Setup

  • Transfer the weighed compound directly into the reaction vessel.

  • If transferring the solid outside the hood is absolutely necessary, seal the weigh boat inside a secondary container (e.g., a larger beaker covered with a watch glass) before moving it.

Step 4: Post-Handling Decontamination

  • Wipe down the balance and surrounding fume hood surface with a damp paper towel to capture any residual dust. Never dry sweep , as this generates hazardous aerosols[4].

  • Wash hands thoroughly with soap and water immediately after removing gloves, as micro-exposures can bypass compromised nitrile[5].

Workflow A 1. Pre-Operation PPE Donning & Fume Hood Check B 2. Weighing & Transfer Minimize Dust Generation A->B C 3. Reaction Setup Seal Containers, Avoid Moisture B->C D 4. Post-Operation Decontamination & PPE Removal C->D E 5. Waste Disposal Segregate Hazardous Waste D->E

Workflow for the safe handling and disposal of ((Benzyloxy)methyl)boronic acid.

Spill Management and Disposal Plans

Improper disposal of organoboron compounds can lead to severe environmental contamination.

Spill Response:

  • Evacuate and Assess: Ensure personnel step back. Verify PPE integrity.

  • Containment: Do not dry sweep[4].

  • Collection: Cover the spill with a damp absorbent cloth or use a HEPA-filtered vacuum specifically designed for hazardous chemical dust.

  • Decontamination: Wash the spill area with copious amounts of soap and water[4].

Waste Disposal Plan:

  • Solid Waste: Place all contaminated weighing papers, paper towels, and disposable PPE into a clearly labeled, sealable hazardous waste container[5].

  • Liquid Waste: If the boronic acid is dissolved in an organic solvent (e.g., THF or DMF during a Suzuki coupling), collect the mixture in a designated halogenated or non-halogenated organic waste carboy, depending on the solvent used.

  • Regulatory Compliance: Never pour boronic acid solutions down the drain. Dispose of all collected waste through an approved institutional hazardous waste disposal plant in accordance with local environmental regulations[4].

References

  • Personal protective equipment for handling 2-Chloropyridine-3-boronic acid , BenchChem. 5

  • SAFETY DATA SHEET - 5-Formylfuran-2-boronic acid , Fisher Scientific. 4

  • Boronic acid with high oxidative stability and utility in biological contexts , PNAS. 2

  • Boron Chemistry: An Overview , ACS Symposium Series. 1

  • Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery , Semantic Scholar. 3

Sources

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